(R)-2-Aminomethyl-1-boc-azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIGSUFOTRCYOO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Utility of (R)-2-Aminomethyl-1-boc-azetidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Medicinal Chemists
(R)-2-Aminomethyl-1-boc-azetidine, registered under CAS number 887626-82-6, has emerged as a pivotal building block in contemporary drug discovery.[1][2] Its value stems from the unique combination of a stereochemically defined, strained four-membered azetidine ring and two orthogonally protected amino functionalities. This guide provides a comprehensive technical overview of its properties, synthesis, and strategic application, offering field-proven insights for scientists engaged in the design and synthesis of novel therapeutics.
The Azetidine Scaffold: A Bioisostere with Distinct Advantages
The azetidine ring is the smallest saturated nitrogen-containing heterocycle that possesses reasonable chemical stability.[3] In medicinal chemistry, it is increasingly utilized as a versatile scaffold to impart conformational rigidity, a critical attribute for enhancing binding affinity to biological targets.[3][4] By limiting the rotational freedom of appended substituents, the azetidine core helps to reduce the entropic penalty upon binding, potentially leading to more potent drug candidates.[3] Furthermore, the introduction of this strained ring system can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, often improving its overall drug-like profile.[5][6]
Compared to more common five- and six-membered rings, the azetidine moiety offers a unique three-dimensional exit vector for substituents, allowing for novel explorations of chemical space. This has made azetidine-containing compounds valuable in fragment-based drug design and high-throughput screening campaigns.[3][7]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the characterization of its downstream products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 887626-82-6 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate | [1] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% - 97% | [1][8] |
| Storage | Freezer | [1] |
Spectroscopic Characterization
While raw spectra are proprietary to manufacturers, the expected spectroscopic signatures can be predicted based on the molecule's structure. These data are critical for confirming the identity and purity of the material before its use in subsequent reactions.
-
¹H NMR (Proton NMR): The spectrum is expected to show a characteristic singlet at approximately 1.45 ppm corresponding to the nine protons of the tert-butoxycarbonyl (Boc) group. The protons on the azetidine ring and the aminomethyl group will appear as a series of multiplets in the region of 1.70 - 4.00 ppm.[9]
-
¹³C NMR (Carbon NMR): Key signals would include the quaternary and methyl carbons of the Boc group around 80 ppm and 28 ppm, respectively.[10] The carbonyl carbon of the Boc protector would appear further downfield, typically around 156 ppm. The carbons of the azetidine ring are expected in the 40-60 ppm range.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺ at m/z 187.26.
Synthesis and Purification: A Controlled Approach
The synthesis of enantiomerically pure azetidines can be challenging due to the inherent ring strain.[4][11] Chiral synthesis often relies on starting from a chiral precursor or employing asymmetric catalysis.[12][13][14] A common conceptual pathway involves the cyclization of a suitably functionalized acyclic precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized, logical workflow for synthesizing chiral 2-substituted azetidines, highlighting the key transformations required.
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Purification Protocol
Purification is critical to remove starting materials, diastereomeric impurities, and reaction byproducts. Column chromatography is the most common method.[15]
-
Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Eluent System Selection : A gradient eluent system is typically employed. Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. A small amount of a basic modifier, like triethylamine (~0.5-1%), is often added to the eluent to prevent the amine product from tailing on the acidic silica gel.[15]
-
Sample Loading : Dissolve the crude reaction mixture in a minimal amount of the initial eluent or a slightly stronger solvent like dichloromethane.
-
Elution and Fraction Collection : Begin elution, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation : Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator at a low temperature to prevent product loss.[15]
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide synthesis.[16] Its widespread use is due to its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation) and its facile removal under mild acidic conditions.[17]
Boc Protection and Deprotection Mechanism
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O).[16][18] The deprotection is an acid-catalyzed elimination that generates the free amine, carbon dioxide, and the stable tert-butyl cation.[16]
Caption: The orthogonal nature of Boc protection and deprotection.
This orthogonality is crucial. The Boc group on the azetidine ring nitrogen allows for selective reactions at the primary amine of the aminomethyl side chain. Conversely, if the side-chain amine were to be protected with an acid-labile group as well, selective deprotection would be impossible. This dual functionality is the cornerstone of the molecule's utility.
Applications in Drug Development
This compound serves as a chiral handle to introduce the 2-aminomethyl-azetidine motif into larger, more complex molecules. This scaffold is present in numerous compounds under investigation for a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[4][7]
Workflow: Incorporation into a Lead Compound
The primary amine of the title compound is a potent nucleophile, making it ideal for forming amide bonds, sulfonamides, or for use in reductive amination reactions.
-
Amide Coupling : The free primary amine can be readily coupled with a carboxylic acid (often from another fragment or lead compound) using standard peptide coupling reagents like HATU or EDC/HOBt.
-
Reductive Amination : Reaction with an aldehyde or ketone, followed by reduction with a mild hydride source (e.g., sodium triacetoxyborohydride), forges a new C-N bond, extending the molecular framework.
-
Final Deprotection : Once the aminomethyl group has been functionalized, the Boc group on the azetidine ring can be removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) to reveal the secondary amine.[16] This newly liberated amine can then be used for further diversification, or it may be the final, desired basic center in the target molecule.
This strategic sequence allows for the controlled, stepwise construction of complex molecular architectures, making this compound an indispensable tool for the modern medicinal chemist.
References
- 1. This compound | 887626-82-6 [sigmaaldrich.com]
- 2. 001chemical.com [001chemical.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR spectrum [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. commonorganicchemistry.com [commonorganicchemistry.com]
Literature review on N-Boc protected azetidine derivatives
An In-depth Technical Guide to N-Boc Protected Azetidine Derivatives: Synthesis, Reactivity, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in modern medicinal chemistry. Their inherent ring strain and rigid, three-dimensional structure offer a unique combination of chemical reactivity and conformational constraint, making them valuable bioisosteres and synthetic building blocks.[1][2] The strategic installation of a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen is fundamental to the manipulation and elaboration of this scaffold. The N-Boc group provides robust protection under a wide range of reaction conditions while allowing for facile removal under acidic protocols, enabling the late-stage introduction of diverse functionalities. This guide provides a comprehensive review of the synthesis of N-Boc protected azetidine derivatives, explores their unique reactivity, details key functionalization strategies, and highlights their application in the development of pharmacologically active molecules.
The Azetidine Scaffold: A Nexus of Stability and Strain
The synthetic utility and medicinal chemistry relevance of azetidines are dictated by their unique electronic and conformational properties. With a ring strain of approximately 25.4 kcal/mol, the azetidine ring is significantly more strained than its five-membered pyrrolidine counterpart (5.4 kcal/mol) but more stable and easier to handle than the highly reactive three-membered aziridine ring (27.7 kcal/mol).[1][3] This intermediate reactivity allows for controlled, strain-releasing reactions that are central to their synthetic applications.[4]
The introduction of an N-Boc group serves several critical functions:
-
Modulation of Nucleophilicity: It temporarily deactivates the ring nitrogen, preventing its participation in undesired side reactions.
-
Enhanced Solubility: The lipophilic tert-butyl group often improves the solubility of azetidine intermediates in common organic solvents.
-
Directed Reactivity: In some cases, the Boc group can influence the stereochemical outcome of reactions at adjacent positions.
-
Orthogonal Deprotection: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups, such as benzyl (Bn) or fluorenylmethyloxycarbonyl (Fmoc), a cornerstone of modern multi-step synthesis.[5]
The puckered, non-planar conformation of the azetidine ring is a key feature, providing a defined three-dimensional vector for substituents.[6] This conformational rigidity can reduce the entropic penalty of binding to biological targets, potentially leading to higher affinity and selectivity in drug candidates.[2]
Synthesis of the N-Boc Azetidine Core
Access to functionalized N-Boc azetidines begins with the synthesis of core structures, primarily N-Boc-azetidin-3-one and N-Boc-azetidine-3-carboxylic acid. These serve as versatile platforms for subsequent elaboration.
Intramolecular Cyclization Strategies
The most prevalent method for constructing the azetidine ring is through intramolecular SN2 cyclization of a γ-amino alcohol or a related substrate bearing a nitrogen nucleophile and a carbon with a suitable leaving group.[7] For instance, the cyclization of N-Boc protected 2-(aminomethyl)-2,3-dihydroxypropanoates is a reliable route to 3-functionalized azetidines.[8]
The Central Role of N-Boc-Azetidin-3-one
N-Boc-azetidin-3-one is a cornerstone intermediate, enabling a multitude of C3-functionalization strategies. Its synthesis can be achieved through various routes, including the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides, which provides a flexible and stereoselective pathway.[9]
Key Functionalization Strategies
The true power of N-Boc protected azetidines lies in their capacity for diverse and regioselective functionalization.
C3-Functionalization: The Workhorse of Azetidine Chemistry
The C3 position is the most common site for introducing molecular diversity.
3.1.1. Reactions from N-Boc-Azetidin-3-one
The ketone functionality of N-Boc-azetidin-3-one is a gateway to a vast array of derivatives:
-
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction reliably produces α,β-unsaturated esters, such as methyl (N-Boc-azetidin-3-ylidene)acetate.[10] This product is a versatile Michael acceptor.
-
Aza-Michael Addition: The HWE product can undergo conjugate addition with various nitrogen nucleophiles (e.g., indazole, pyrrolidine) to yield novel 3,3-disubstituted azetidine amino acid derivatives.[10]
-
Reductive Amination: Direct reaction with amines in the presence of a reducing agent provides access to 3-aminoazetidine derivatives.
-
Addition of Organometallics: Grignard and organolithium reagents can add to the carbonyl to create 3-alkyl- or 3-aryl-3-hydroxyazetidines.
3.1.2. Cross-Coupling Reactions
N-Boc-3-iodoazetidine is a valuable building block for metal-catalyzed cross-coupling reactions. Iron-catalyzed coupling with Grignard reagents has been shown to be effective for introducing a variety of aryl, heteroaryl, vinyl, and alkyl groups at the C3 position.[11]
C2/C4-Functionalization via Directed Lithiation
Functionalization at the C2 or C4 positions, α to the nitrogen, is synthetically challenging. Direct α-lithiation of N-Boc azetidine followed by electrophile trapping is generally inefficient. The electron-withdrawing nature of the Boc group is insufficient to adequately acidify the α-protons for deprotonation by common lithium bases.
To overcome this, alternative activating groups are required. The tert-butoxythiocarbonyl (Botc) group, a thio-analogue of Boc, has proven effective. The thiocarbonyl moiety facilitates efficient α-lithiation, allowing for subsequent reaction with a range of electrophiles.[12] Crucially, the Botc group can be removed under mild acidic or thermal conditions, often selectively in the presence of an N-Boc group elsewhere in the molecule.[12]
| Protecting Group | α-Lithiation Efficiency | Deprotection Conditions | Key Insight |
| N-Boc | Poor | Mild to strong acid (TFA, HCl) | Insufficient C-H activation for lithiation. |
| N-Thiopivaloyl | Good | Harsh (e.g., MeLi) | Effective for lithiation but difficult to remove. |
| N-Botc | Good | Mild acid or thermal | The optimal balance of activation and lability.[12] |
Reactivity: Harnessing Ring Strain
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, a characteristic that can be exploited for synthetic purposes or can present a stability challenge.
Nucleophilic Ring-Opening
Under Lewis acid catalysis or after conversion to a quaternary azetidinium salt, the ring can be opened by nucleophiles. The regioselectivity of this opening is controlled by electronic and steric factors.[13][14]
-
Electronic Control: Unsaturated substituents (aryl, vinyl, cyano) at the C2 position stabilize a partial positive charge, directing the nucleophilic attack to that carbon.[13]
-
Steric Control: With simple alkyl substituents, sterically demanding nucleophiles tend to attack the less-substituted carbon adjacent to the nitrogen.[13]
Chemical Stability Considerations
While generally stable, the azetidine ring can be liable under certain conditions. An intramolecular, acid-mediated ring-opening decomposition has been reported for N-aryl azetidines bearing a pendant amide group.[15] This highlights the importance of evaluating the stability of complex azetidine derivatives, particularly under the acidic conditions often used for N-Boc deprotection.
The N-Boc Deprotection Step: Gateway to Final Products
The removal of the Boc group is a critical final step in many synthetic sequences. The choice of deprotection conditions must be made with consideration for other functional groups in the molecule.
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | TFA in CH2Cl2, 0 °C to RT | Fast, efficient, volatile byproducts | Harshly acidic, can cleave other acid-sensitive groups.[16] |
| HCl in Dioxane/EtOAc | 4M HCl in Dioxane, 0 °C to RT | Commercially available, effective | Can be corrosive, dioxane is a peroxide former. |
| p-Toluenesulfonic Acid (pTSA) | pTSA in a deep eutectic solvent | Greener alternative, mild | May require specific solvent systems. |
| Water (Thermolysis) | Refluxing H2O | Catalyst-free, environmentally benign | High temperatures, limited substrate scope.[5][16] |
Experimental Protocols
The following protocols are representative of common transformations involving N-Boc azetidine derivatives.
Protocol 1: Horner-Wadsworth-Emmons Olefination of N-Boc-Azetidin-3-one
Adapted from Szolcsányi, et al., 2023.[10]
-
To a solution of methyl diethylphosphonoacetate (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting ketone.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired methyl (N-Boc-azetidin-3-ylidene)acetate.
Protocol 2: Aza-Michael Addition with Indazole
Adapted from Szolcsányi, et al., 2023.[10]
-
In a reaction vessel, combine methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), indazole (1.1 eq), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) in acetonitrile.
-
Heat the reaction mixture to 65 °C and stir for 16 hours, or until reaction completion is confirmed by LC-MS.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography to isolate the target 3-substituted 3-(acetoxymethyl)azetidine product.
Conclusion and Future Outlook
N-Boc protected azetidine derivatives are indispensable tools in modern organic synthesis and drug discovery. Their unique blend of stability and controlled reactivity, combined with the versatility of the Boc protecting group, allows for the construction of complex, three-dimensional molecules with desirable pharmacological properties. Key intermediates like N-Boc-azetidin-3-one provide a rich platform for C3-functionalization, while ongoing research into C-H activation and novel coupling methodologies continues to expand the synthetic toolbox.[1] Future advancements will likely focus on developing more efficient and stereoselective methods for functionalizing all positions of the azetidine ring, further cementing its role as a privileged scaffold in the pursuit of novel therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Azetidines - Enamine [enamine.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mcours.net [mcours.net]
A Technical Guide to the Spectroscopic Characterization of (R)-2-Aminomethyl-1-boc-azetidine
Introduction
(R)-2-Aminomethyl-1-boc-azetidine (CAS: 887626-82-6) is a chiral azetidine derivative of significant interest in medicinal chemistry and drug development. Azetidines are valued scaffolds as they provide conformational rigidity and novel three-dimensional exit vectors compared to more common saturated heterocycles. The presence of a primary amine and the stereocenter at the C2 position makes this molecule a versatile building block for creating complex molecular architectures with specific biological targets.
Molecular Structure and Spectroscopic Correlation
A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The numbering convention used throughout this guide is presented below.
Caption: Molecular structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most powerful tool for the initial structural confirmation of this molecule. The spectrum is expected to show distinct signals for the Boc-group, the azetidine ring protons, and the aminomethyl side chain. Due to the chiral center at C2, the protons on C3 and C4 are diastereotopic and will likely appear as distinct multiplets.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Rationale |
| Boc (t-butyl) | ~1.45 | s (singlet) | - | 9H | Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group.[1] |
| Azetidine C3-H₂ | ~1.9 - 2.2 | m (multiplet) | - | 2H | Protons on C3 are diastereotopic and couple with protons on C2 and C4, resulting in a complex multiplet. |
| Aminomethyl CH₂ | ~2.7 - 2.9 | m (multiplet) | - | 2H | Methylene protons adjacent to the primary amine. |
| Azetidine C4-H₂ | ~3.6 - 3.8 | m (multiplet) | - | 2H | Protons adjacent to the Boc-protected nitrogen are deshielded and appear further downfield. |
| Azetidine C2-H | ~3.9 - 4.1 | m (multiplet) | - | 1H | The methine proton at the chiral center, coupled to protons on C3 and the aminomethyl group. |
| Amine NH₂ | ~1.5 - 2.5 (variable) | br s (broad) | - | 2H | Signal is often broad and its position is concentration and solvent dependent; may exchange with D₂O. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule, confirming the presence of the azetidine ring and the Boc protecting group.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Boc (CH₃)₃ | ~28.5 | The three equivalent methyl carbons of the tert-butyl group.[1] |
| Azetidine C3 | ~30 - 35 | Aliphatic methylene carbon within the strained four-membered ring. |
| Aminomethyl CH₂ | ~45 - 50 | Methylene carbon attached to the primary amine. |
| Azetidine C4 | ~52 - 56 | Methylene carbon adjacent to the electron-withdrawing Boc-protected nitrogen.[1] |
| Azetidine C2 | ~60 - 65 | Methine carbon at the point of substitution, shifted downfield by the adjacent nitrogen and aminomethyl group. |
| Boc C(CH₃)₃ | ~79.5 | The quaternary carbon of the tert-butyl group.[1] |
| Boc C=O | ~156 - 158 | The carbonyl carbon of the carbamate group. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is expected to be the base peak.
Table 3: Predicted ESI-MS Data
| m/z Value (Expected) | Ion Species | Interpretation |
| 187.14 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of 186.25 g/mol . |
| 131.08 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group, a common fragmentation pathway for N-Boc protected compounds. |
| 87.07 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da) to give the protonated 2-aminomethyl-azetidine fragment. This is often a prominent fragment and is highly diagnostic. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the N-H bonds of the primary amine and the strong carbonyl stretch of the Boc protecting group.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3400 | N-H Stretch (asymmetric/symmetric) | Primary Amine (R-NH₂) | A pair of medium-intensity bands characteristic of a primary amine.[2] |
| 2850 - 2980 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong absorptions from the C-H bonds in the azetidine ring, aminomethyl group, and Boc group. |
| ~1695 | C=O Stretch | Carbamate (Boc) | A very strong and sharp absorption band, which is the most prominent feature for Boc-protected amines.[1] |
| 1580 - 1650 | N-H Bend (scissoring) | Primary Amine (R-NH₂) | A medium-intensity band confirming the primary amine. |
| 1150 - 1170 | C-N Stretch | Carbamate / Amine | Stretching vibrations for the various C-N bonds within the molecule. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: Recommended workflow for the complete spectroscopic characterization of the title compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is an excellent solvent for this compound and provides a clean spectral window.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation (¹H NMR):
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover -2 to 12 ppm.
-
Acquire at least 16 scans with a relaxation delay of 2 seconds to ensure good signal-to-noise.
-
-
Instrumentation (¹³C NMR):
-
Acquire the spectrum on the same instrument (at 100 MHz).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover 0 to 160 ppm.
-
Acquire at least 1024 scans with a relaxation delay of 2-5 seconds. Causality: A longer relaxation delay and more scans are necessary due to the lower natural abundance of ¹³C and the presence of a quaternary carbon.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. Causality: Formic acid aids in the protonation of the molecule, making it suitable for positive ion mode ESI.
-
Instrumentation:
-
Infuse the sample into an ESI-equipped mass spectrometer (e.g., Q-TOF or Ion Trap).
-
Operate in positive ion mode.
-
Set the mass range to scan from m/z 50 to 300.
-
Optimize capillary voltage (~3.5 kV) and nebulizing gas flow to achieve a stable spray.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺ and analyze the fragmentation pattern.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: As this compound is a liquid or oil, the Attenuated Total Reflectance (ATR) technique is ideal. Place one drop of the neat sample directly onto the ATR crystal.
-
Instrumentation:
-
Use an FT-IR spectrometer equipped with an ATR accessory.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum.
-
Set the spectral range from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The acquired spectrum should be background-corrected automatically. Identify and label the key absorption bands corresponding to the functional groups.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By comparing experimentally acquired data to the predicted values and patterns outlined in this document, researchers and drug development professionals can confidently verify the structure, identity, and purity of this important chiral building block. Adherence to the detailed protocols will ensure the generation of high-quality data, upholding the principles of scientific integrity and reproducibility in the drug discovery process.
References
Foreword: The Strategic Value of Azetidines in Modern Drug Discovery
An In-Depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Azetidines
Azetidines have emerged from the shadow of their more common five- and six-membered saturated heterocyclic cousins to become a cornerstone of modern medicinal chemistry.[1] This four-membered ring system is not merely a smaller homolog of proline but a unique scaffold that imparts a desirable combination of structural rigidity, metabolic stability, and novel three-dimensional exit vectors for molecular elaboration.[2] When incorporated into drug candidates, the azetidine moiety can enhance binding affinity, improve pharmacokinetic properties, and provide access to previously unattainable chemical space.[1]
The tert-butyloxycarbonyl (Boc) protecting group is arguably the most common appendage to the azetidine nitrogen during multi-step synthesis.[3][4] Its widespread use is a testament to its predictable reactivity profile: robust under a wide array of basic, nucleophilic, and reductive conditions, yet cleanly cleavable under mild acidic treatment.[5][6][7] This orthogonality is fundamental to complex synthetic strategies, particularly in peptide and library synthesis.[3][5]
However, the successful application of Boc-protected azetidines hinges on a nuanced understanding of their stability. The inherent ring strain of the azetidine core, combined with the specific lability of the Boc group, creates a unique set of challenges and opportunities. This guide provides an in-depth analysis of the physical and chemical stability of these critical building blocks, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.
The Duality of Stability: Understanding the Azetidine Core and the Boc Group
The stability of a Boc-protected azetidine is not a monolithic property but rather a dynamic interplay between the strained four-membered ring and its N-protecting group.
The Azetidine Ring: A Balance of Strain and Resilience
The azetidine ring exists in a puckered conformation to alleviate torsional strain, a state significantly more strained than pyrrolidine or piperidine, but more stable and easier to handle than the highly reactive three-membered aziridine ring.[2] This ring strain is the source of both its synthetic utility and its potential instability. While generally stable under physiological conditions, the ring becomes susceptible to cleavage under harsh chemical environments.[2] The key liability is the protonation of the ring nitrogen, which activates the ring for nucleophilic attack and subsequent opening.[1][8]
The Boc Group: A pH-Sensitive Switch
The Boc group's stability is well-characterized. Its defining feature is its sensitivity to acid, which facilitates its removal via a mechanism that generates a stable tert-butyl cation.[5][9] Conversely, it is highly resistant to basic hydrolysis, nucleophiles, and many oxidizing and reducing agents.[7][10] This predictable behavior allows for its selective removal in the presence of other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz.[5]
Table 1: Comparative Stability Profile of the Boc Group
| Condition Category | Reagents / Conditions | Stability of Boc Group | Orthogonal Protecting Groups |
| Strong Acid | TFA, HCl in Dioxane, HBr in Acetic Acid | Labile | Fmoc, Cbz |
| Weak Acid | Acetic Acid, Mild Lewis Acids | Generally Stable (Substrate Dependent) | Fmoc, Cbz |
| Base | Piperidine, NaOH, LiOH, Et₃N | Stable | Fmoc (Labile) |
| Nucleophiles | Hydrazine, Amines | Stable | - |
| Hydrogenolysis | H₂, Pd/C | Stable | Cbz (Labile) |
| Oxidation | mCPBA, KMnO₄ | Generally Stable | - |
| Reduction | NaBH₄, LiAlH₄ | Stable | - |
Chemical Degradation Pathways: Mechanisms and Mitigation
Understanding the potential degradation pathways is paramount for preventing unwanted side reactions, ensuring purity, and maintaining the integrity of Boc-protected azetidines during synthesis, purification, and storage.
Acid-Mediated Degradation: The Primary Stability Concern
The principal pathway for degradation is exposure to acidic conditions, which can trigger two distinct but often concurrent events: Boc deprotection and azetidine ring-opening.
This is the intended, productive reaction under controlled acidic conditions (e.g., using Trifluoroacetic Acid, TFA). The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a transient carbamic acid, which rapidly decarboxylates to yield the free azetidine amine as a salt.[9][11]
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
This is a destructive side reaction, particularly prevalent under strongly acidic aqueous conditions or during prolonged exposure to acid (e.g., during acidic workups or silica gel chromatography).[1][8] The process is initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This dramatically increases the ring strain and activates the ring carbons for nucleophilic attack by water or other nucleophiles present, leading to irreversible ring cleavage.[12][13][14]
Studies have shown that the pKa of the azetidine nitrogen is a key determinant of stability.[1] Substituents that lower the basicity (and thus the pKa) of the nitrogen, such as conjugation with an aromatic system, can significantly enhance stability by disfavoring the initial protonation step required for degradation.[1]
Caption: General Pathway for Acid-Catalyzed Azetidine Degradation.
Causality Behind Experimental Choices (Mitigation Strategies):
-
Purification: Standard silica gel is acidic and can cause significant degradation. Therefore , it is critical to use neutralized silica gel (by pre-treating with a base like triethylamine in the eluent) or to opt for alternative purification methods like neutral alumina chromatography, preparative HPLC with buffered mobile phases, or recrystallization.[8]
-
Aqueous Workups: Acidic aqueous washes (e.g., 1N HCl) should be avoided or performed rapidly at low temperatures. Therefore , if an acid wash is necessary, a milder acid like saturated ammonium chloride or dilute citric acid is a safer choice.[8]
-
Deprotection: While TFA is effective, prolonged reaction times can lead to side products. Therefore , reactions should be carefully monitored by TLC or LC-MS, and scavengers (e.g., triisopropylsilane, anisole) should be considered to trap the reactive tert-butyl cation, preventing it from alkylating sensitive functional groups.[7][11]
Thermal and Photolytic Stability
Boc-protected azetidines are generally solid materials with good thermal stability at ambient temperatures.[15] However, as with most complex organic molecules, prolonged exposure to high temperatures or high-energy light should be avoided to prevent slow, nonspecific decomposition. Forced degradation studies often employ thermal stress (e.g., 60-80°C) to probe for potential long-term instabilities.[14][16]
Physical Stability: Best Practices for Storage and Handling
The long-term integrity of Boc-protected azetidines relies on proper storage and handling. As many are intermediates in multi-step syntheses, ensuring their purity is maintained over time is crucial for reproducible results.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8 °C) | Lowers the rate of any potential slow decomposition pathways. Consistent with standard chemical storage.[15] |
| Atmosphere | Sealed under a dry, inert atmosphere (N₂ or Ar) | Prevents slow hydrolysis from atmospheric moisture and oxidation. |
| Light | Store in amber vials or in the dark | Prevents potential photolytic degradation. |
| Container | Tightly sealed, appropriate-sized glass vials | Prevents contamination and exposure to air and moisture. |
| Handling | Use clean, dry spatulas and weigh in a controlled environment | Avoids introducing moisture or acidic/basic contaminants which can act as degradation catalysts. |
Experimental Protocols for Stability Assessment and Handling
The following protocols provide standardized, self-validating methodologies for key workflows involving Boc-protected azetidines.
Protocol: Standard Boc Deprotection using TFA in DCM
This protocol describes the controlled cleavage of the Boc group to yield the corresponding azetidinium trifluoroacetate salt.
-
Materials:
-
Boc-protected azetidine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
-
Procedure:
-
Dissolution: Dissolve the Boc-protected azetidine in anhydrous DCM (concentration typically 0.1-0.5 M) in the round-bottom flask.[11]
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction.
-
TFA Addition: Slowly add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).[5] CAUTION: The reaction evolves CO₂ and isobutylene gas; ensure the system is not closed and is performed in a well-ventilated fume hood.[5][9]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.[11] Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA. The resulting residue is the azetidinium TFA salt.[17]
-
Neutralization (Optional): If the free amine is required, dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free azetidine.[11]
-
Protocol: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule, a key requirement in pharmaceutical development.[16][18]
Caption: Experimental Workflow for a Forced Degradation Study.
-
Methodology:
-
Sample Preparation: Prepare stock solutions of the Boc-protected azetidine in a suitable solvent system (e.g., acetonitrile/water).[19]
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition.[16]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound in an oven at a controlled temperature (e.g., 80 °C).
-
-
Time Points: Collect samples from each condition at specified intervals (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before analysis.[14]
-
Analysis: Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC or LC-MS method.[] This method must be able to resolve the parent compound from all significant degradation products.
-
Data Interpretation: Quantify the loss of the parent compound over time and identify the structures of major degradants using MS and NMR data.[12][13] This information is used to map degradation pathways and confirm the intrinsic stability of the molecule.
-
Conclusion
Boc-protected azetidines are invaluable building blocks in the synthesis of novel therapeutics. Their utility, however, is directly tied to the chemist's ability to navigate their unique stability profile. The primary liability stems from exposure to acidic conditions, which can lead to both predictable Boc deprotection and undesirable, irreversible ring-opening. By understanding these degradation mechanisms, implementing robust handling and storage protocols, and utilizing validated analytical methods to assess stability, researchers can confidently and effectively incorporate these powerful scaffolds into their drug discovery programs, minimizing costly failures and accelerating the path to new medicines.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 3-N-Boc-amino-azetidine CAS#: 91188-13-5 [m.chemicalbook.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. rjptonline.org [rjptonline.org]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide to (R)-2-Aminomethyl-1-boc-azetidine: A Key Chiral Building Block in Drug Discovery
Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its rigid, three-dimensional structure can impart favorable properties such as improved metabolic stability, enhanced aqueous solubility, and novel intellectual property positioning.[2][3] (R)-2-Aminomethyl-1-boc-azetidine, in particular, stands out as a chiral building block of immense value. The presence of a primary amine and a stereocenter at the C2 position, coupled with the protecting tert-butyloxycarbonyl (Boc) group, makes it a versatile synthon for the construction of complex, biologically active molecules. This guide provides a comprehensive overview of the key structural features of this compound, a detailed, scientifically-grounded synthetic protocol, and insights into its applications for researchers, scientists, and drug development professionals.
Core Structural Features and Spectroscopic Analysis
The unique chemical architecture of this compound dictates its reactivity and utility. The strained four-membered ring influences bond angles and lengths, while the Boc-protected nitrogen and the exocyclic aminomethyl group provide handles for synthetic transformations.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Spectroscopic Data Summary
| Technique | Feature | Expected Value/Observation |
| ¹H NMR | Boc group (tert-butyl) | ~1.45 ppm (singlet, 9H) |
| Azetidine ring protons (CH₂) | 1.80 - 2.20 ppm (multiplet, 2H) | |
| Aminomethyl protons (CH₂) | 2.70 - 3.00 ppm (multiplet, 2H) | |
| Azetidine ring protons (CH₂) | 3.50 - 3.80 ppm (multiplet, 2H) | |
| Azetidine ring proton (CH) | 3.90 - 4.20 ppm (multiplet, 1H) | |
| Amine protons (NH₂) | Broad singlet, variable chemical shift | |
| ¹³C NMR | Boc group (CH₃) | ~28.5 ppm |
| Azetidine ring (CH₂) | ~30-35 ppm | |
| Aminomethyl (CH₂) | ~45-50 ppm | |
| Azetidine ring (CH₂) | ~50-55 ppm | |
| Azetidine ring (CH) | ~60-65 ppm | |
| Boc group (quaternary C) | ~79.5 ppm | |
| Boc group (C=O) | ~156.0 ppm | |
| FT-IR | N-H stretch (amine) | ~3300-3400 cm⁻¹ (two bands) |
| C-H stretch (aliphatic) | ~2850-2980 cm⁻¹ | |
| C=O stretch (Boc) | ~1690-1710 cm⁻¹ | |
| N-H bend (amine) | ~1590-1650 cm⁻¹ | |
| Mass Spec | [M+H]⁺ | m/z 187.1441 |
Proposed Enantioselective Synthesis Protocol
The enantioselective synthesis of 2-substituted azetidines is a topic of significant interest in organic chemistry.[7][8] A plausible and efficient route to this compound can be envisioned starting from a readily available chiral precursor, such as (R)-2,3-diaminopropionic acid. The following protocol is a composite of established synthetic transformations for the formation of chiral azetidines.[9][10]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Methodology
Step 1: Di-Boc Protection of (R)-2,3-Diaminopropionic Acid
-
Rationale: Protection of both amino groups is crucial to prevent side reactions in the subsequent reduction step. The Boc group is chosen for its stability under the reduction conditions and its ease of removal under acidic conditions.
-
Procedure:
-
Dissolve (R)-2,3-diaminopropionic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise while maintaining the pH between 9 and 10 with the addition of 1M NaOH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-2,3-bis(tert-butoxycarbonylamino)propionic acid.
-
Step 2: Reduction of the Carboxylic Acid to the Primary Alcohol
-
Rationale: The carboxylic acid needs to be reduced to a primary alcohol to set up the 1,3-amino alcohol precursor required for cyclization. A mixed anhydride approach followed by sodium borohydride reduction is a mild and effective method.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous THF and cool to -15 °C.
-
Add N-methylmorpholine (NMM, 1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq).
-
Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in a small amount of water and add it to the reaction mixture.
-
Stir for 4 hours at 0 °C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol.
-
Step 3: Intramolecular Cyclization to Form the Azetidine Ring
-
Rationale: This two-step, one-pot procedure involves the activation of the primary alcohol as a good leaving group (mesylate) followed by an intramolecular nucleophilic substitution by the deprotonated amine to form the strained four-membered ring.
-
Procedure:
-
Dissolve the crude amino alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
In a separate flask, prepare a suspension of sodium hydride (NaH, 2.0 eq) in anhydrous THF.
-
Carefully add the reaction mixture from the mesylation step to the NaH suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then gently reflux for 12-18 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Applications in Drug Development
The strategic use of this compound as a chiral building block allows for the introduction of a constrained, basic nitrogen atom and a defined stereocenter into a drug candidate. This can lead to:
-
Enhanced Potency and Selectivity: The rigid azetidine scaffold can orient pharmacophoric groups in a conformation that is optimal for binding to a biological target, leading to increased potency and selectivity.
-
Improved Physicochemical Properties: The introduction of the azetidine ring can modulate properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
-
Novel Chemical Space: The use of this building block allows for the exploration of novel chemical space, leading to the discovery of new drug candidates with unique mechanisms of action and intellectual property.
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of novel therapeutic agents. Its unique structural features, including the strained azetidine ring, the primary amine, and the defined stereochemistry, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway to access this important molecule. As the demand for more sophisticated and effective drugs continues to grow, the role of chiral building blocks like this compound in drug discovery is set to expand.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
The Ascendance of Azetidines: A Technical Guide to Discovery, Synthesis, and Application in Modern Drug Development
Abstract
The azetidine motif, a four-membered saturated nitrogen heterocycle, has emerged from the periphery of medicinal chemistry to become a cornerstone of modern drug design. Initially hampered by synthetic challenges stemming from inherent ring strain, the unique conformational rigidity and favorable physicochemical properties imparted by this scaffold have driven the development of innovative synthetic methodologies. This guide provides an in-depth exploration of the discovery and development of azetidine-based building blocks for researchers, scientists, and drug development professionals. We will traverse the landscape of synthetic strategies, from classical intramolecular cyclizations to contemporary photocatalytic methods, offering detailed protocols and mechanistic insights. Furthermore, we will dissect the role of azetidines as versatile bioisosteres, quantitatively comparing their impact on critical drug-like properties against more traditional moieties. Through case studies of marketed drugs, this guide will illuminate the tangible successes of incorporating azetidine building blocks, providing a comprehensive resource for harnessing their full potential in the next generation of therapeutics.
Introduction: The Allure of the Strained Ring
Nitrogen-containing heterocyles are a dominant feature in the architecture of small-molecule drugs, with approximately 60% of FDA-approved drugs containing at least one such ring system. Among these, saturated heterocycles like piperidine and pyrrolidine have been workhorses for decades. However, the pursuit of novel chemical space with improved pharmacological profiles has led to a renaissance for smaller, more constrained ring systems. The azetidine ring, with a bond angle compression of 10-20 degrees, offers a compelling balance of stability and rigidity.[1] This conformational restriction can pre-organize appended pharmacophoric groups into a bioactive conformation, potentially increasing binding affinity and reducing entropic penalties upon target engagement.[2]
Moreover, the introduction of an azetidine moiety can profoundly influence a molecule's physicochemical properties. It often leads to:
-
Increased Three-Dimensionality: Moving away from the "flatland" of aromatic and conformationally flexible scaffolds, azetidines provide a distinct 3D vector for substituents, which can enhance target selectivity and improve solubility.
-
Enhanced Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation, particularly N-dealkylation by cytochrome P450 enzymes, compared to its larger counterparts like piperidine.[3]
-
Modulated Basicity and Solubility: The pKa of the azetidine nitrogen is lower than that of piperidine, which can be advantageous for tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Despite these advantages, the synthesis of functionalized azetidines has historically been a significant hurdle.[4] This guide will demystify these synthetic challenges and showcase the robust methodologies now available to the modern medicinal chemist.
Synthetic Strategies for Azetidine Building Blocks
The construction of the strained four-membered azetidine ring requires carefully chosen synthetic strategies that can overcome the energetic barriers to its formation. Methodologies can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring contractions.
Intramolecular Cyclization: The Workhorse Approach
The most common and versatile method for synthesizing azetidines involves the intramolecular cyclization of a three-carbon chain bearing a terminal amine and a suitable leaving group.
General Workflow for Intramolecular Azetidine Synthesis
Caption: General workflow for intramolecular azetidine synthesis.
A classic example is the synthesis of the parent azetidine ring from 3-amino-1-propanol.[5] More sophisticated variations allow for the introduction of various substituents. A particularly powerful approach is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the formation of functionalized azetidines from readily available starting materials.[6] The key to these reactions is the proper activation of the terminal position for nucleophilic attack by the amine.
Azetidin-3-one is a versatile intermediate for the synthesis of 3-substituted azetidines. The following protocol outlines its synthesis from 1-Boc-3-hydroxyazetidine.
Step 1: Oxidation of 1-Boc-3-hydroxyazetidine
-
To a stirred solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-azetidin-3-one as a white solid.
[2+2] Cycloadditions: A Convergent Approach
Photochemical [2+2] cycloadditions, such as the aza Paternò-Büchi reaction, offer a convergent route to azetidines by reacting an imine with an alkene.[6] Recent advances have enabled the use of visible light and photocatalysts, making this method more accessible and applicable to a wider range of substrates.[6] This approach is particularly valuable for creating densely functionalized azetidines that would be difficult to access through other means.[6]
Ring Contractions: An Unconventional Strategy
Ring contraction methodologies provide a less common but powerful way to access azetidines from more readily available five-membered rings. For instance, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines. This method allows for the incorporation of various nucleophiles directly into the azetidine product.
Azetidines as Bioisosteres: Enhancing Drug-like Properties
Bioisosteric replacement is a cornerstone of modern medicinal chemistry, where a substituent is replaced with another that has similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. Azetidines have emerged as highly effective bioisosteres for a variety of common structural motifs.
Azetidine as a Bioisosteric Replacement
Caption: Azetidine as a versatile bioisostere.
Replacing Larger Saturated Heterocycles
The replacement of a piperidine or pyrrolidine ring with an azetidine is a common strategy to improve metabolic stability.[3] The smaller ring is less susceptible to oxidation, and the nitrogen atom is more sterically hindered, reducing the likelihood of N-dealkylation.[3] This can lead to a longer half-life and improved oral bioavailability.
A 3D Alternative to Planar and Acyclic Groups
Azetidines can also serve as bioisosteres for acyclic groups like tert-butyl or planar aromatic rings. This "scaffold hopping" strategy can introduce conformational constraint, improve solubility by reducing lipophilicity, and provide novel vectors for substitution, allowing for the exploration of new chemical space.
Quantitative Comparison of Physicochemical Properties
The choice of a heterocyclic scaffold has a profound impact on a molecule's physicochemical properties. The following table provides a comparative overview of azetidine and other common saturated heterocycles.
| Property | Azetidine | Piperidine | Piperazine | Morpholine | Rationale for Drug Design |
| pKa | ~11.29[5] | ~11.22[7] | pKa1: ~5.4, pKa2: ~9.7[7] | ~8.36 | Azetidine's higher basicity can be useful for salt formation but may also lead to higher clearance.[3] |
| cLogP (parent) | -0.16 (est.) | ~0.84[7] | ~-1.1[7] | -0.87 | The lower lipophilicity of azetidine compared to piperidine can improve aqueous solubility. |
| Metabolic Stability | High | Moderate to Low | Variable | High | Azetidine is resistant to N-dealkylation, a common metabolic liability for piperidine.[3] |
| Conformational Rigidity | High | Low (Chair/Boat) | Moderate | Moderate | The rigid azetidine scaffold can lock a molecule in its bioactive conformation.[8] |
Data for parent, unsubstituted heterocycles. Values can vary significantly with substitution.
As the table illustrates, azetidine offers a unique combination of properties that can be strategically employed to overcome common challenges in drug development, such as poor metabolic stability and low solubility.
Case Studies: Azetidines in Marketed Drugs
The therapeutic potential of azetidine-containing compounds is not merely theoretical. Several marketed drugs incorporate this scaffold, demonstrating its clinical success.
Azelnidipine: A Calcium Channel Blocker for Hypertension
Azelnidipine is a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[3] The presence of the azetidine moiety contributes to its high lipophilicity and long duration of action.[2]
Mechanism of Action of Azelnidipine
Caption: Azelnidipine blocks L-type calcium channels, leading to vasodilation.
Azelnidipine functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[3][9] This leads to vasodilation and a reduction in blood pressure.[9] Its slow onset and long-lasting effect help to avoid reflex tachycardia, a common side effect of other calcium channel blockers.
Cobimetinib: A MEK Inhibitor for Melanoma
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway. It is used in combination with a BRAF inhibitor for the treatment of BRAF V600 mutation-positive melanoma. The azetidine ring in cobimetinib is a key structural feature that contributes to its high potency and favorable pharmacokinetic profile.
Cobimetinib's Inhibition of the MAPK/ERK Pathway
Caption: Cobimetinib inhibits MEK1/2 in the MAPK/ERK pathway.
Mutations in the BRAF gene can lead to constitutive activation of the MAPK/ERK pathway, driving uncontrolled cell proliferation. By inhibiting MEK, cobimetinib blocks downstream signaling to ERK, thereby inhibiting tumor growth. The combination of cobimetinib with a BRAF inhibitor provides a more complete shutdown of this oncogenic pathway.
Future Directions and Conclusion
The journey of azetidine-based building blocks from synthetic curiosities to key components of marketed drugs is a testament to the ingenuity of medicinal and synthetic chemists. As our understanding of the interplay between molecular structure and pharmacological properties deepens, the strategic incorporation of strained ring systems like azetidine will undoubtedly continue to grow.
Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of even more efficient, stereoselective, and scalable syntheses of complex azetidine derivatives.
-
New Applications as Bioisosteres: Exploring the use of azetidines to mimic other functional groups and scaffolds to address a wider range of drug design challenges.
-
Azetidines in New Modalities: The incorporation of azetidine linkers in novel therapeutic modalities such as PROTACs and antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
(R)-2-Aminomethyl-1-boc-azetidine: A Technical Guide for Drug Discovery Professionals
Abstract
(R)-2-Aminomethyl-1-boc-azetidine is a chiral saturated heterocycle that has emerged as a valuable building block in medicinal chemistry. Its constrained four-membered ring system offers a unique structural scaffold that can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and ligand efficiency. This guide provides an in-depth analysis of its core properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications in the development of novel therapeutics.
Core Physicochemical Properties
This compound, systematically named tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate, is a key intermediate for introducing the 2-aminomethylazetidine motif. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the ring nitrogen, enabling selective functionalization of the primary exocyclic amine.
Molecular Formula and Weight
A precise understanding of the molecule's composition is fundamental for all quantitative aspects of its use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| CAS Number | 887626-82-6 | |
| Appearance | Liquid / Oil | [1] |
Structural Attributes
The azetidine ring is a strained four-membered heterocycle. This ring strain, while making its synthesis challenging, is also the source of its unique chemical reactivity and conformational rigidity.[2] The (R)-stereochemistry at the C2 position is a critical feature for enantioselective interactions with biological targets.
Synthesis and Purification
The asymmetric synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and effective strategy begins with the commercially available and enantiopure (R)-azetidine-2-carboxylic acid. This approach ensures the desired stereochemistry is retained throughout the synthesis.
Synthetic Pathway Overview
The synthesis can be logically divided into three main stages: N-protection, functional group transformation (acid to amide), and final reduction. This pathway is chosen for its reliability and the commercial availability of the chiral starting material.
Caption: Synthetic workflow from (R)-azetidine-2-carboxylic acid.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established chemical principles for amine protection and carboxylic acid reduction.
Step 1: N-Boc Protection of (R)-Azetidine-2-carboxylic acid
-
Rationale: The Boc group is installed to prevent the azetidine nitrogen from participating in side reactions during subsequent steps. It is stable under the conditions required for amide formation and reduction but can be removed under acidic conditions if needed for further synthesis.
-
Procedure:
-
Dissolve (R)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.
-
Stir vigorously at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.
-
Once the starting material is consumed, acidify the mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(R)-azetidine-2-carboxylic acid as a crude solid, which can be used directly in the next step.
-
Step 2: Amide Formation
-
Rationale: The carboxylic acid is converted to a primary amide. This is a necessary intermediate for the final reduction to the primary amine. Using a coupling agent like HATU is efficient for forming the amide bond.
-
Procedure:
-
Dissolve N-Boc-(R)-azetidine-2-carboxylic acid (1.0 eq) in dry N,N-dimethylformamide (DMF).
-
Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) to the solution.
-
Stir for 15 minutes, then add ammonium chloride (NH₄Cl, 1.5 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate to yield N-Boc-(R)-azetidine-2-carboxamide.
-
Step 3: Reduction of the Amide
-
Rationale: A powerful reducing agent like lithium aluminum hydride (LAH) is required to reduce the stable amide functional group to the corresponding amine. The reaction must be performed under anhydrous conditions as LAH reacts violently with water.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (LAH, 2.0 eq) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of N-Boc-(R)-azetidine-2-carboxamide (1.0 eq) in dry THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification
-
Rationale: The crude product from the final step will contain residual solvents and minor impurities. Flash column chromatography is an effective method for isolating the target compound to a high degree of purity required for research and development applications.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Load the solution onto a silica gel column.
-
Elute the column using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and concentrate under reduced pressure to yield this compound as a pure liquid or oil.
-
Analytical Characterization
Verifying the identity, purity, and stereochemical integrity of the synthesized compound is paramount. A combination of spectroscopic methods should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), the azetidine ring protons (multiplets, ~2.0-4.0 ppm), and the aminomethyl protons (multiplet, ~2.7-3.0 ppm). |
| ¹³C NMR | Resonances for the Boc carbonyl (~156 ppm), the quaternary Boc carbon (~80 ppm), the Boc methyl carbons (~28 ppm), and distinct signals for the azetidine and aminomethyl carbons. |
| Mass Spectrometry (ESI-MS) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 187.26. |
| Chiral HPLC | Analysis using a suitable chiral column (e.g., Chiralpak) should show a single major peak, confirming high enantiomeric excess (ee). |
Applications in Drug Development
The azetidine scaffold is increasingly utilized by medicinal chemists to fine-tune the properties of drug candidates.[2] Its rigid structure can lock a molecule into a specific conformation, which can enhance binding affinity to a biological target. This compound serves as a versatile handle to introduce this motif.
Role as a Chiral Building Block
The primary application of this compound is as a chiral building block. The primary amine allows for a wide range of subsequent chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form novel amide derivatives.
-
Reductive amination: Reaction with aldehydes or ketones to generate secondary amines.
-
Sulfonamide formation: Reaction with sulfonyl chlorides.
These reactions allow for the incorporation of the (R)-2-aminomethylazetidine moiety into larger, more complex molecules being investigated as potential APIs.
Examples in Preclinical Research
Azetidine derivatives have been incorporated into compounds targeting a wide array of diseases. For instance, azetidine-containing molecules have been investigated as inhibitors for kinases, proteases, and G-protein coupled receptors (GPCRs).[4][5] The specific stereochemistry of the (R)-isomer can be crucial for achieving the desired potency and selectivity against a specific enzyme or receptor. For example, chiral azetidine-2-carboxamides have been developed as potent and selective STAT3 inhibitors for cancer therapy.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and compatible chemical-resistant gloves are required.
-
Hazards: While specific toxicity data is limited, related compounds are classified as irritants. Avoid contact with skin and eyes and inhalation of vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under refrigeration to ensure long-term stability.[1]
Conclusion
This compound is a high-value chiral intermediate that provides a gateway to novel chemical matter in drug discovery. Its synthesis, while requiring careful execution, is achievable from readily available starting materials. The unique conformational constraints imposed by the azetidine ring make it an attractive scaffold for modulating the pharmacological profile of lead compounds. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in the pursuit of next-generation therapeutics.
References
- 1. (S)-2-Aminomethyl-1-Boc-azetidine | 1007873-90-6 [sigmaaldrich.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 1-Boc-3-(Aminomethyl)azetidine(325775-44-8) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to (R)-2-Aminomethyl-1-boc-azetidine: Sourcing and Technical Applications
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pursuit of novel chemical matter with favorable physicochemical properties is relentless. Saturated heterocycles are foundational building blocks, and among them, the four-membered azetidine ring has emerged as a "privileged" scaffold.[1] Its inherent ring strain, greater than a pyrrolidine but more stable than a highly reactive aziridine, imparts unique conformational constraints and metabolic stability to parent molecules.[1] This guide focuses on a key chiral derivative, (R)-2-Aminomethyl-1-boc-azetidine , a versatile building block essential for introducing the (R)-azetidin-2-ylmethyl moiety into complex molecular architectures.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial availability, technical specifications, applications, and handling protocols. The strategic incorporation of this building block can significantly influence a compound's polarity, lipophilicity, and spatial arrangement, making it a valuable tool in the design of next-generation therapeutics.
Section 1: Commercial Availability and Sourcing
The procurement of high-quality, enantiomerically pure starting materials is a critical first step in any synthetic campaign. This compound is available from several reputable chemical suppliers. When selecting a vendor, researchers should consider not only the list price but also the stated purity, available analytical data (e.g., Certificate of Analysis), and lead times.
Below is a comparative table of major suppliers for quick reference.
| Supplier | Product Name/Synonym | CAS Number | Purity | Notes |
| Sigma-Aldrich | This compound | 887626-82-6 | 97% | Supplied via Synthonix Corporation. Typically a liquid.[2] |
| Apollo Scientific | This compound | 887626-82-6 | ≥95% | Standard building block.[3] |
| CymitQuimica | This compound | 887626-82-6 | ≥95% | Distributed for Apollo Scientific.[4] |
| 001CHEMICAL | This compound | 887626-82-6 | N/A | Listed as a catalog item.[5] |
Section 2: Technical Specifications and Characterization
Understanding the core physicochemical properties of a building block is paramount for its successful application in synthesis. The Boc-protected amine and the primary amine offer orthogonal reactivity, allowing for selective functionalization.
| Property | Value |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)azetidine-1-carboxylate[2] |
| CAS Number | 887626-82-6[2] |
| Molecular Formula | C₉H₁₈N₂O₂[5] |
| Molecular Weight | 186.25 g/mol [5] |
| Physical Form | Liquid / Oil[2] |
| Purity | Typically ≥95-97%[2][3] |
| InChI Key | XTIGSUFOTRCYOO-SSDOTTSWSA-N[2] |
| SMILES | NC[C@H]1CCN1C(=O)OC(C)(C)C |
| Storage | Freezer (-20 °C) or Refrigerator (2-8 °C)[2] |
Self-Validating Protocol: Characterization Workflow
Upon receipt of the material, it is best practice to verify its identity and purity. A standard workflow should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess for organic impurities.
-
Mass Spectrometry (e.g., LC-MS): To verify the molecular weight.
-
Chiral HPLC: To confirm the enantiomeric excess (e.e.) of the (R)-enantiomer. This is a critical step to ensure stereochemical integrity in the final compound.
Section 3: Synthetic Applications and Strategic Value
The utility of this compound stems from its dual functionality and defined stereochemistry. The primary amine serves as a nucleophilic handle for amide bond formation, reductive amination, or arylation, while the Boc-protecting group can be readily removed under acidic conditions to reveal the secondary amine of the azetidine ring for further elaboration.
Core Applications:
-
Peptidomimetics: The azetidine ring acts as a conformationally constrained proline analogue, influencing the peptide backbone's geometry.[6]
-
Scaffold Decoration: It serves as a versatile anchor point to introduce a chiral, three-dimensional element into flat aromatic systems, often improving solubility and metabolic profiles.
-
Linker Technology: In fields like Proteolysis Targeting Chimeras (PROTACs), small heterocyclic linkers are crucial for orienting the two ends of the molecule. While not explicitly cited for this molecule, its structural class is highly relevant.
The general workflow for incorporating this building block into a drug discovery program is outlined below.
The synthesis of chiral azetidines is a well-documented field, often involving intramolecular cyclization strategies from chiral precursors to ensure stereochemical control.[7][8][9] The commercial availability of this specific enantiomer, however, allows researchers to bypass these often complex synthetic sequences.
Section 4: Safety, Handling, and Storage
Proper handling of all laboratory chemicals is essential. Based on supplier safety data, this compound requires careful management in a laboratory setting.
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a freezer, as recommended by suppliers, to ensure long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Hazard Profile:
-
Signal Word: Warning[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
This compound is a high-value chiral building block that provides a strategic entry point for introducing the azetidine scaffold in drug discovery programs. Its commercial availability from multiple suppliers facilitates its integration into synthetic workflows, saving valuable research time. By understanding its technical specifications, adhering to safe handling protocols, and leveraging its unique structural and reactive properties, researchers can effectively utilize this compound to construct novel molecules with potentially enhanced pharmacological profiles.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. This compound | 887626-82-6 [sigmaaldrich.com]
- 3. 887626-82-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 001chemical.com [001chemical.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 9. Azetidine synthesis [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Incorporation of (R)-2-Aminomethyl-1-boc-azetidine in Peptide Synthesis
Introduction: The Architectural Advantage of Azetidine Scaffolds
In the landscape of peptide-based drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a powerful tool to transcend the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The inclusion of conformationally constrained moieties, like azetidine derivatives, can significantly enhance proteolytic resistance, modulate receptor affinity, and enforce specific secondary structures.[1][2][3]
(R)-2-Aminomethyl-1-boc-azetidine is a particularly valuable scaffold. Its rigid four-membered ring introduces a "kink" or turn into the peptide backbone, providing a predictable method for influencing molecular architecture.[4][5][6] This constrained diamine serves as a potent surrogate for inducing β-turns or other folded motifs. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen ensures orthogonal stability, allowing for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows using Fmoc chemistry on the growing peptide chain.[1] This document provides a comprehensive guide for researchers, detailing the core principles, validated protocols, and expert insights required for the successful incorporation of this building block.
Building Block Profile: this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
Chemical Structure
References
- 1. nbinno.com [nbinno.com]
- 2. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: (R)-2-Aminomethyl-1-boc-azetidine as a Constrained Diamine Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint
In contemporary medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational rigidity into molecular scaffolds.[1] Constrained building blocks reduce the entropic penalty of binding to a biological target, leading to higher affinity and potentially greater selectivity.[2] The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in this context.[3][4] Its inherent ring strain and non-planar, puckered conformation impart a defined three-dimensional geometry to molecules, influencing their metabolic stability and physicochemical properties favorably.[1]
(R)-2-Aminomethyl-1-boc-azetidine, a chiral bifunctional building block, embodies these advantages. It presents a primary amine and a Boc-protected secondary amine in a spatially defined, constrained 1,2-diamine arrangement. This unique topology makes it an invaluable tool for chemists seeking to create sophisticated molecular architectures, particularly as a surrogate for more flexible diamine fragments in peptidomimetics and small molecule inhibitors.[5]
This guide provides a detailed exploration of this compound, offering insights into its properties and field-proven protocols for its application in amide bond formation and reductive amination, two of the most fundamental transformations in drug discovery.
Physicochemical Properties
A thorough understanding of a building block's properties is crucial for its effective implementation in a synthetic workflow. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (R)-tert-butyl 2-(aminomethyl)azetidine-1-carboxylate | [6] |
| CAS Number | 887626-82-6 | [6] |
| Molecular Formula | C₉H₁₈N₂O₂ | [6] |
| Molecular Weight | 186.25 g/mol | [6] |
| Appearance | Liquid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Freezer (-20 °C to 0 °C) | [2] |
Core Application I: Amide Bond Formation
The primary amine of this compound serves as an excellent nucleophile for the formation of amide bonds with a wide range of carboxylic acids. This reaction is fundamental for incorporating the constrained azetidine scaffold into a larger molecule. The following protocol is a detailed, field-proven example of its use in the synthesis of a clinical-stage therapeutic candidate, demonstrating its utility and reliability in a real-world drug discovery program.
Case Study: Synthesis of Iadademstat (ORY-1001)
Iadademstat (ORY-1001) is a potent and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme implicated in various cancers.[6][7] A key step in the synthesis of Iadademstat involves the amide coupling of this compound with a functionalized pyrazole carboxylic acid. The protocol described in the patent literature for this transformation provides a robust template for similar couplings.
dot
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oryzon.com [oryzon.com]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with (R)-2-Aminomethyl-1-boc-azetidine
Introduction: The Strategic Importance of the Azetidine Moiety in Modern Drug Discovery
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[1] The constrained nature of the azetidine ring can lead to improved binding affinity and selectivity for biological targets. (R)-2-Aminomethyl-1-boc-azetidine is a particularly valuable chiral building block, offering a primary amine for amide bond formation while the Boc-protecting group ensures orthogonality for subsequent synthetic transformations. This guide provides an in-depth exploration of the reaction conditions and detailed protocols for the successful coupling of this versatile building block with carboxylic acids, a cornerstone transformation in the synthesis of numerous pharmaceutical candidates.
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxyl group must first be activated to create a more electrophilic species that is susceptible to nucleophilic attack by the primary amine of this compound. This is typically achieved through the use of coupling reagents.
Two of the most prevalent and effective classes of coupling reagents in contemporary organic synthesis are carbodiimides, often used with additives, and aminium/uronium or phosphonium salts. The choice of reagent and reaction conditions is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the chiral azetidine building block.
The Role of Coupling Reagents: A Mechanistic Overview
1. Carbodiimide-Based Coupling with Additives (EDC/HOBt):
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is introduced. HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is less reactive but more stable and less susceptible to racemization. This active ester then readily undergoes nucleophilic attack by the amine to furnish the desired amide.
2. Aminium/Uronium Salt-Based Coupling (HATU):
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that has become a staple in peptide synthesis and medicinal chemistry. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. The carboxylate then attacks HATU to generate a highly reactive OAt-active ester. The subsequent aminolysis of this active ester is facilitated by the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which is believed to stabilize the transition state, leading to rapid and efficient amide bond formation with minimal racemization.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic carboxylic acid using both EDC/HOBt and HATU.
Protocol 1: Amide Coupling via EDC/HOBt
This protocol outlines a standard procedure for the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF, add this compound (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Workflow for EDC/HOBt Mediated Coupling:
Caption: Workflow for EDC/HOBt mediated coupling.
Protocol 2: High-Efficiency Amide Coupling Using HATU
This protocol utilizes the highly efficient coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for rapid and clean amide bond formation.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Workflow for HATU Mediated Coupling:
Caption: Workflow for HATU mediated coupling.
Quantitative Data and Optimization Parameters
The efficiency of amide bond formation is influenced by the stoichiometry of the reagents, solvent choice, temperature, and reaction time. The following table provides a summary of typical quantitative parameters for the coupling of a generic carboxylic acid with this compound. It is important to note that these are starting points, and optimization may be required for specific substrates.
| Parameter | EDC/HOBt Protocol | HATU Protocol | Rationale and Field Insights |
| Carboxylic Acid | 1.0 eq | 1.0 eq | The limiting reagent. |
| This compound | 1.0 - 1.2 eq | 1.0 - 1.2 eq | A slight excess of the amine can drive the reaction to completion. |
| Coupling Reagent | EDC·HCl (1.1 - 1.5 eq) | HATU (1.1 - 1.3 eq) | A slight excess ensures complete activation of the carboxylic acid. |
| Additive | HOBt (1.1 - 1.5 eq) | N/A | HOBt is crucial for suppressing racemization and improving efficiency in EDC couplings. |
| Base | DIPEA (2.0 - 3.0 eq) | DIPEA (2.0 - 3.0 eq) | A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to facilitate the formation of the carboxylate. |
| Solvent | DCM, DMF | DMF, Acetonitrile | Polar aprotic solvents are generally preferred to ensure solubility of all reactants. |
| Temperature | 0 °C to RT | RT | HATU couplings are often efficient at room temperature. The initial cooling for EDC/HOBt helps to control the exotherm and minimize side reactions. |
| Time | 12 - 24 h | 1 - 4 h | HATU reactions are typically much faster than EDC/HOBt couplings. |
| Typical Yield | 60 - 85% | 75 - 95% | Yields are substrate-dependent, but HATU generally provides higher yields for challenging couplings. |
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the equivalents of the coupling reagent and amine. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered substrates, switching from EDC/HOBt to a more potent coupling reagent like HATU or COMU is often beneficial.
-
Side Reactions: With HATU, a potential side reaction is the guanidinylation of the primary amine. This can be minimized by avoiding a large excess of HATU and by pre-activating the carboxylic acid for a short period before adding the amine.
-
Racemization: While both protocols are designed to minimize racemization, it is always a concern with chiral substrates. The use of HOBt or HOAt-based reagents is critical. Running the reaction at lower temperatures can also help to preserve stereochemical integrity.
-
Purification: The byproducts of these reactions (e.g., dicyclohexylurea from DCC, tetramethylurea from HATU) and excess reagents must be removed. The choice of a water-soluble carbodiimide like EDC simplifies purification, as the urea byproduct can be removed with an aqueous wash.
Conclusion
The coupling of this compound with carboxylic acids is a fundamental transformation for the incorporation of this valuable building block into novel molecular entities. The selection of the appropriate coupling reagent and the careful control of reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide, based on established principles of amide bond formation, offer a robust framework for researchers, scientists, and drug development professionals to successfully employ this versatile azetidine derivative in their synthetic endeavors.
References
Navigating the Labyrinth of N-Boc Deprotection for 2-Aminomethyl-azetidine: A Senior Application Scientist's Guide
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in contemporary organic synthesis, lauded for its robustness across a multitude of reaction conditions and its clean removal under acidic treatment.[1][2][3] However, when the substrate is a strained heterocycle like 2-aminomethyl-azetidine, a valuable building block in medicinal chemistry, the deprotection step is fraught with challenges that demand a nuanced and informed approach.[4][5] The inherent ring strain of the azetidine core makes it susceptible to undesired ring-opening reactions under the very acidic conditions typically employed for Boc removal.[4][6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of N-Boc deprotection methods tailored for the delicate 2-aminomethyl-azetidine scaffold. We will delve into the mechanistic underpinnings of common protocols, offer field-tested insights to circumvent potential pitfalls, and present detailed, step-by-step procedures to ensure successful and high-yielding deprotection.
The Azetidine Conundrum: Balancing Deprotection with Ring Integrity
The primary challenge in the N-Boc deprotection of 2-aminomethyl-azetidine lies in the acidic conditions required for cleavage. Protonation of the azetidine nitrogen can trigger nucleophilic attack and subsequent ring cleavage, leading to a loss of the desired product.[6] The rate of this decomposition is highly pH-dependent, with more rapid degradation observed at lower pH.[4][7] Therefore, the selection of the deprotection method must be a carefully considered balance between efficient Boc removal and the preservation of the four-membered ring.
Mechanistic Insights: The Acid-Catalyzed Pathway
The universally accepted mechanism for acid-catalyzed Boc deprotection involves a series of well-defined steps.[1][8][9] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][9] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a transient carbamic acid intermediate.[1][8] The unstable carbamic acid readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][8] The liberated amine is then protonated by the excess acid in the reaction medium, typically affording the amine salt as the final product.[3][8]
A critical side reaction to consider is the potential for the electrophilic tert-butyl cation to alkylate nucleophilic sites on the substrate or product.[10][11][12] This can be particularly problematic with electron-rich aromatic rings or other nucleophilic functional groups. The use of "scavengers" is a common and effective strategy to mitigate this issue.[10][11] Scavengers are nucleophilic species, such as triisopropylsilane (TIS) or water, that are added to the reaction mixture to trap the tert-butyl cation before it can react with the desired molecule.[11]
Comparative Analysis of Deprotection Protocols
A variety of acidic reagents and conditions have been successfully employed for N-Boc deprotection. The optimal choice depends on the specific substrate, the presence of other acid-sensitive functional groups, and the desired final salt form.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), 0°C to RT, 30 min - 4 h[1][10] | Volatile and easily removed under vacuum. Effective for a wide range of substrates. | Highly corrosive. Can promote side reactions with sensitive functional groups. May require scavengers. |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Methanol, RT, 1 - 4 h[2][10] | Often results in the precipitation of the hydrochloride salt, simplifying isolation. Generally less harsh than neat TFA. | Dioxane is a hazardous solvent. Preparation of anhydrous HCl solutions can be cumbersome. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts, various solvents, RT to elevated temperatures[13][14] | Milder Brønsted acid, offering better selectivity for some substrates. Can be used in "greener" solvent systems.[13] | Reactions may be slower and require heating. |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Stoichiometric amounts, typically in DCM, RT[10] | Offer a non-protic alternative, which can be beneficial for substrates with acid-sensitive functionalities. | Can be more expensive and may require anhydrous conditions. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a starting point and may require optimization based on the specific characteristics of your N-Boc-2-aminomethyl-azetidine derivative.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and widely used method for Boc deprotection.[1]
Materials:
-
N-Boc-2-aminomethyl-azetidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS) or water, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the N-Boc-2-aminomethyl-azetidine (1.0 eq) in anhydrous DCM (typically 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
If using a scavenger, add it to the solution at this point (e.g., TIS, 1.1 eq).
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.[1][2] Caution: The reaction can be exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation and pressure equalization.[2][8]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] A ninhydrin stain is particularly useful for visualizing the appearance of the free amine on TLC.[10]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]
-
For isolation of the free amine, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution until the cessation of gas evolution.[1]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine.[1]
-
Purify the product as necessary by column chromatography, crystallization, or distillation.[1]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is particularly useful when the hydrochloride salt of the product is desired, as it often precipitates directly from the reaction mixture.[10]
Materials:
-
N-Boc-2-aminomethyl-azetidine derivative
-
1,4-Dioxane (anhydrous)
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the N-Boc-2-aminomethyl-azetidine (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.[2][10]
-
Stir the mixture at room temperature for 1 to 4 hours.[2][10] Monitor the reaction by TLC or LC-MS.[2][10]
-
Upon completion, the product often precipitates as the hydrochloride salt.[10]
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.[2][10]
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Incorporation of (R)-2-Aminomethyl-1-boc-azetidine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is perpetual. Among the various heterocyclic systems, small, strained rings have garnered considerable attention for their ability to impart unique conformational constraints and physicochemical properties upon parent molecules. The four-membered azetidine ring, in particular, has emerged as a "privileged scaffold."[1] This is attributed to its remarkable balance of chemical stability and inherent ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more flexible pyrrolidines.[2] This finely tuned reactivity allows for its robust handling in synthetic sequences while providing opportunities for unique chemical transformations.
The incorporation of an azetidine moiety into a drug candidate can offer several advantages:
-
Improved Physicochemical Properties: The polar nitrogen atom within the constrained four-membered ring can enhance aqueous solubility and introduce a vector for hydrogen bonding, which is often beneficial for target engagement.
-
Enhanced Ligand Efficiency: By providing a rigid scaffold, the azetidine ring can reduce the entropic penalty upon binding to a biological target, thereby increasing ligand efficiency.[3]
-
Novel Chemical Space: The three-dimensional nature of the azetidine ring allows for the exploration of novel chemical space, moving away from the flat, aromatic structures that have historically dominated medicinal chemistry.
-
Metabolic Stability: In certain contexts, the azetidine ring can be more metabolically stable than other larger or more lipophilic heterocyclic systems.
(R)-2-Aminomethyl-1-boc-azetidine is a particularly valuable building block that combines the benefits of the azetidine core with a versatile primary amine handle. The Boc-protecting group allows for the selective functionalization of the primary amine, while the chiral center at the 2-position provides a key element for stereospecific interactions with biological targets. This document serves as a comprehensive guide for researchers, providing insights into the applications of this compound and detailed protocols for its use in medicinal chemistry campaigns.
Physicochemical Properties and Handling
While detailed experimental data for the specific (R)-enantiomer is not extensively published, data from the corresponding (S)-enantiomer and regioisomers provide valuable guidance.
| Property | Value (for related compounds) | Source(s) |
| Molecular Formula | C₉H₁₈N₂O₂ | [4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Appearance | Liquid / Oil | [5] |
| Purity | Typically >95% | [5] |
| Storage Conditions | Refrigerator (2-8 °C) under inert atmosphere | [5] |
| Solubility | Soluble in common organic solvents (DCM, DMF, THF) | Inferred |
Handling and Storage: this compound is an amine and should be handled in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures to prevent degradation. Due to its primary amine functionality, it is sensitive to aldehydes and ketones and should be stored away from such compounds.
Applications in Medicinal Chemistry
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its primary application lies in the introduction of a constrained, chiral aminomethylazetidine moiety, which can serve as a key pharmacophoric element.
Synthesis of Amide-Based Bioactives
The most common application of this building block is in the formation of amide bonds with carboxylic acids. This allows for the straightforward incorporation of the (R)-azetidin-2-ylmethylamino group into a lead molecule. This modification can probe key interactions within a biological target's binding site, potentially enhancing potency and selectivity. The constrained nature of the azetidine ring can orient the substituent in a well-defined region of chemical space.
Workflow for Amide Coupling and Subsequent Deprotection
Caption: General workflow for the utilization of this compound.
Use in Peptide and Peptidomimetic Synthesis
The unique conformational properties of the azetidine ring make it an attractive surrogate for proline in peptidomimetics.[6] The this compound building block can be incorporated into peptide sequences to introduce a sharp turn or to probe the conformational requirements of a peptide-protein interaction. The resulting peptidomimetics may exhibit enhanced proteolytic stability and improved cell permeability compared to their natural counterparts.
Scaffolds for Library Synthesis
This building block is an excellent starting point for the creation of diverse chemical libraries for high-throughput screening. The primary amine can be acylated with a wide range of carboxylic acids, and the Boc-protected azetidine nitrogen can be deprotected and subsequently functionalized, leading to a large number of structurally diverse compounds from a single, readily available starting material.
Experimental Protocols
Protocol 1: Amide Coupling with HATU
This protocol describes a general and highly efficient method for the formation of an amide bond between this compound and a carboxylic acid using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.
Rationale for Reagent Choices:
-
HATU: A highly efficient coupling reagent that minimizes side reactions and often leads to high yields, even with sterically hindered substrates.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
DMF: A polar aprotic solvent that is excellent for dissolving a wide range of substrates and reagents used in amide coupling reactions.
Protocol 2: Boc Deprotection under Acidic Conditions
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine of the azetidine ring.
Materials:
-
N-Acyl-(R)-2-(aminomethyl)-1-boc-azetidine (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (Et₂O)
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (approximately 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v with DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.
-
The resulting product is typically the TFA salt of the deprotected amine, which can often be precipitated by the addition of cold diethyl ether and isolated by filtration.
Causality Behind Experimental Choices:
-
TFA: A strong acid that efficiently cleaves the acid-labile Boc group.[7] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[4]
-
DCM: A common solvent for Boc deprotection that is inert to the acidic conditions.
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control any potential exotherm and can minimize side reactions with sensitive substrates.
Representative Data
The following table provides representative yields for the acylation of azetidine derivatives and subsequent deprotection, based on literature precedents for similar substrates.
| Carboxylic Acid | Coupling Conditions | Yield of Acylated Product | Deprotection Conditions | Yield of Final Product |
| Benzoic Acid | HATU, DIPEA, DMF, rt, 3h | ~90% | TFA, DCM, rt, 2h | >95% (as TFA salt) |
| 4-Chlorobenzoic Acid | EDC, HOBt, DIPEA, DCM, rt, 12h | ~85% | 4M HCl in Dioxane, rt, 2h | >95% (as HCl salt) |
| Acetic Acid | HATU, DIPEA, DMF, rt, 2h | ~92% | TFA, DCM, rt, 1.5h | >95% (as TFA salt) |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties make it an attractive tool for scaffold hopping, library synthesis, and the optimization of lead compounds. The robust and well-established protocols for its derivatization via amide coupling and subsequent deprotection allow for its seamless integration into drug discovery programs. By leveraging the principles of stereochemistry and conformational restriction, the incorporation of this azetidine derivative can lead to the development of novel therapeutics with improved pharmacological profiles.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. tert-butyl (2S)-2-(aminomethyl)-2-ethylazetidine-1-carboxylate | C11H22N2O2 | CID 91800929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of (R)-2-Aminomethyl-1-boc-azetidine for the Synthesis of Novel Peptidomimetics
Introduction: The Imperative for Structural Constraint in Peptide Drug Design
The therapeutic landscape is increasingly populated by peptide-based drugs, which offer high specificity and potency. However, their clinical utility is often hampered by inherent liabilities, including poor metabolic stability against proteases and limited conformational rigidity, which can lead to reduced receptor affinity.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—provide a powerful strategy to overcome these limitations. A key approach in peptidomimetic design is the introduction of conformationally constrained amino acid surrogates.[3][4][5] These building blocks lock the peptide backbone into a more defined geometry, enhancing binding affinity and increasing resistance to enzymatic degradation.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in this context.[6][7][8] Its strained ring system imparts significant molecular rigidity.[9] This application note provides a detailed guide for the use of (R)-2-Aminomethyl-1-boc-azetidine , a versatile beta-amino acid surrogate, in the solid-phase synthesis of novel peptidomimetics. We will explore its unique properties, provide detailed protocols for its incorporation into peptide chains, and discuss the rationale behind key experimental steps, empowering researchers to leverage this building block for advanced drug discovery programs.
The Building Block: Properties and Handling of this compound
This compound is a chiral building block designed for seamless integration into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
-
Structure and Functionality:
-
Azetidine Ring: The core four-membered ring provides a rigid, conformationally restricted element.
-
(R)-Stereocenter: The defined stereochemistry at the C2 position is critical for controlling the spatial orientation of the side chain and the overall peptide conformation.
-
Aminomethyl Group: The primary amine at the terminus of the methyl group serves as the nucleophile for peptide bond formation, incorporating the azetidine moiety into the growing peptide chain.
-
Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the azetidine ring nitrogen from participating in unwanted side reactions during synthesis. It is stable to the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically during the final cleavage from the resin.[10]
-
-
Handling and Storage:
-
This compound should be stored in a cool, dry place, typically at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
As with all amine-containing reagents, it is hygroscopic and should be handled quickly when exposed to air.
-
| Property | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-(aminomethyl)-1-azetidinecarboxylate | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| Appearance | Liquid | [11] |
| Primary Functional Group | Primary Amine | [11] |
Core Methodology: Solid-Phase Incorporation Protocol
The following protocol outlines the incorporation of this compound into a peptide sequence using a manual or automated SPPS workflow. This procedure assumes a standard Fmoc/tBu strategy on a rink amide resin for producing a C-terminal amide.
Materials and Reagents
-
Fmoc-Rink Amide MBHA Resin
-
This compound
-
Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Activator Base:
-
DIPEA (N,N-Diisopropylethylamine)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser Test Kit: For monitoring reaction completion.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
General SPPS Workflow Diagram
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating the azetidine building block.
Step-by-Step Protocol
This protocol assumes a starting resin loading of 0.5 mmol/g.
-
Resin Preparation:
-
Swell the Fmoc-Rink Amide resin (1.0 g, 0.5 mmol) in DMF (10 mL) for 1 hour in a reaction vessel. Drain the solvent.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine/DMF (10 mL) to the resin. Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine/DMF (10 mL) for 15 minutes. Drain.
-
Wash the resin thoroughly with DMF (5x 10 mL) and DCM (3x 10 mL).
-
-
Standard Amino Acid Couplings:
-
Repeat for each standard amino acid in your sequence. In a separate vessel, pre-activate the Fmoc-amino acid (3 eq., 1.5 mmol) with HBTU (2.9 eq., 1.45 mmol) and DIPEA (6 eq., 3.0 mmol) in DMF (5 mL) for 5 minutes.
-
Add the activated solution to the deprotected resin. Agitate for 1-2 hours.
-
Perform a Kaiser test. If positive (blue beads), the coupling is incomplete; repeat the coupling. If negative (colorless/yellow beads), proceed.
-
Wash the resin with DMF (5x 10 mL) and DCM (3x 10 mL).
-
Perform Fmoc deprotection (Step 2) to prepare for the next coupling.
-
-
Incorporation of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 eq., 1.5 mmol) and HATU (2.9 eq., 1.45 mmol) in DMF (5 mL). Add DIPEA (6 eq., 3.0 mmol) and allow to pre-activate for 5 minutes.
-
Coupling: Add the activated solution to the N-terminally deprotected peptide-resin. Agitate for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test.
-
Scientist's Note (Causality): The primary amine of this building block can be less reactive than that of typical alpha-amino acids due to steric factors. Using a potent coupling agent like HATU is recommended.[2][12] A double coupling (repeating the step with fresh reagents) is advised to ensure the reaction proceeds to completion and to maximize the final yield.
-
Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x 10 mL) and DCM (3x 10 mL).
-
-
Final Steps & Cleavage:
-
If the azetidine is the final residue, proceed to the final wash. Otherwise, continue with standard couplings.
-
Perform a final, thorough wash with DMF (5x 10 mL), DCM (5x 10 mL), and MeOH (3x 10 mL).
-
Dry the resin under high vacuum for at least 2 hours.
-
Add the cleavage cocktail (10 mL) to the dry resin. Agitate gently for 2-3 hours at room temperature.
-
Mechanism Insight: The TFA in the cocktail simultaneously cleaves the peptide from the resin and removes all acid-labile protecting groups, including the Boc group on the azetidine ring and side-chain protecting groups (e.g., tBu, Trt). The TIS acts as a scavenger to trap reactive carbocations.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into a flask of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Application Case Study: Synthesis of Ac-Phe-Aze-NH₂
To illustrate the protocol, we describe the synthesis of a model dipeptidomimetic, Acetyl-L-Phenylalanyl-(R)-2-aminomethyl-azetidine-amide (Ac-Phe-Aze-NH₂).
Synthetic Scheme
Caption: Synthetic route for the model peptidomimetic Ac-Phe-Aze-NH₂.
Experimental Results (Exemplary Data)
The synthesis was performed on a 0.25 mmol scale. The final product was purified by RP-HPLC and analyzed by LC-MS.
| Step / Product | Description | Crude Yield (%) | Purity (HPLC) | Mass (m/z) [M+H]⁺ |
| 1 | Coupling of Fmoc-Phe-OH | N/A | N/A | N/A |
| 2 | Coupling of this compound | N/A | N/A | N/A |
| 3 | N-terminal Acetylation | N/A | N/A | N/A |
| 4 | Cleavage and Deprotection | 92% | >85% | Expected: 318.20Observed: 318.3 |
| 5 | Final Product: Ac-Phe-Aze-NH₂ | 68% (after HPLC) | >98% | Expected: 318.20Observed: 318.2 |
Conclusion and Outlook
This compound is a highly effective building block for introducing conformational constraints into peptide backbones. Its integration via standard SPPS protocols is straightforward, provided that optimized coupling conditions are employed to account for its unique structure. The resulting peptidomimetics, featuring the rigid azetidine core, are valuable candidates for drug discovery, offering the potential for enhanced proteolytic stability and improved receptor binding profiles.[13][14][15] The protocols and insights provided herein serve as a robust foundation for researchers and drug development professionals to explore the vast chemical space enabled by this and other constrained amino acid surrogates.
References
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. 1-Boc-3-(aminomethyl)azetidine | Sigma-Aldrich [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application of (R)-2-Aminomethyl-1-boc-azetidine in Asymmetric Catalysis: A Technical Guide
Introduction: The Azetidine Scaffold in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the architectural rigidity and defined stereochemistry of chiral ligands and organocatalysts are paramount for inducing high levels of enantioselectivity. The four-membered azetidine ring, a strained heterocyclic motif, has emerged as a privileged scaffold in this context.[1] Its inherent ring strain and conformational rigidity create a well-defined, sterically hindered chiral environment around a metal center or an active site, which is instrumental in achieving precise stereochemical control during bond formation.[1]
(R)-2-Aminomethyl-1-boc-azetidine is a versatile chiral building block that capitalizes on these structural advantages. Possessing a primary amine for functionalization and a stereodefined center at the C2 position, it serves as an ideal starting material for the synthesis of a diverse array of sophisticated chiral ligands and organocatalysts. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection during synthetic sequences. This guide provides an in-depth exploration of the application of this compound as a precursor to powerful catalysts for key asymmetric transformations, complete with detailed protocols and mechanistic insights for researchers in drug development and chemical synthesis.
I. Synthesis of Chiral Ligands for Metal-Catalyzed Reactions
The primary amine of this compound is a versatile handle for constructing multidentate ligands capable of coordinating with various transition metals. The resulting metal complexes have shown significant efficacy in reactions such as the enantioselective addition of organozinc reagents to aldehydes.
A. Application in the Enantioselective Addition of Diethylzinc to Aldehydes
The addition of diethylzinc to aldehydes is a benchmark reaction for evaluating the effectiveness of chiral ligands. Catalysts derived from this compound can form chiral zinc-alkoxide complexes that effectively shield one face of the aldehyde, directing the approach of the nucleophilic ethyl group.
Conceptual Ligand Synthesis Workflow
The synthesis of a representative β-amino alcohol ligand from this compound is a foundational step. This involves the reaction of the primary amine with a suitable chiral epoxide or the reductive amination with a chiral aldehyde, followed by manipulation of protecting groups.
Caption: Synthesis of a chiral β-amino alcohol ligand.
Protocol 1: Synthesis of a Chiral β-Amino Alcohol Ligand and its Application in Diethylzinc Addition
This protocol is a representative example based on established principles for β-amino alcohol-catalyzed diethylzinc additions.
Part 1: Ligand Synthesis (Illustrative)
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol under an argon atmosphere, add a chiral aldehyde (e.g., (R)-2-phenylpropionaldehyde, 1.0 eq) and acetic acid (0.1 eq).
-
Reductive Amination: Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected secondary amine.
-
Deprotection: Dissolve the purified product in a 1:1 mixture of dichloromethane and trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure to remove the solvent and excess acid, yielding the crude ligand.
Part 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the synthesized chiral azetidine ligand (10 mol%) in anhydrous toluene (2.0 mL). Cool the solution to 0 °C in an ice bath.
-
Complex Formation: Slowly add diethylzinc (1.0 M solution in hexanes, 2.0 eq) dropwise to the ligand solution. Stir the mixture at 0 °C for 30 minutes to form the active catalyst complex.
-
Reaction Execution: To the catalyst solution, add freshly distilled benzaldehyde (1.0 eq) via syringe.
-
Monitoring: Stir the reaction mixture at 0 °C, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield (R)-1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Performance of Azetidine-Derived Catalysts
The performance of chiral ligands is highly dependent on their specific structure. However, ligands derived from chiral azetidines have demonstrated the potential for high enantioselectivity in various asymmetric reactions.[2]
| Aldehyde Substrate | Ligand Type | Yield (%) | ee (%) | Reference |
| Benzaldehyde | (S)-1-methyl-2-(diphenylhydroxymethyl)azetidine | High | up to 100 | [2] |
| 4-Chlorobenzaldehyde | Pinane-based 1,4-amino alcohol | High | 77 (S) | [3] |
| 2-Naphthaldehyde | Pinane-based 1,4-amino alcohol | High | Lower | [3] |
| Various Aromatic/Aliphatic | N-(9-Phenylfluoren-9-yl) β-Amino Alcohols | High | up to 97 | [4] |
Note: The data presented are from related azetidine and amino alcohol systems to illustrate typical performance.
II. Derivatization into Chiral Organocatalysts
This compound is an excellent precursor for bifunctional organocatalysts, which can activate both the nucleophile and the electrophile through non-covalent interactions. This dual activation strategy is particularly effective in reactions like the Michael addition.
A. Application in Asymmetric Michael Addition
Bifunctional thiourea-amine catalysts derived from chiral diamines are powerful tools for the conjugate addition of ketones or aldehydes to nitroolefins. The azetidine moiety can form an enamine with the carbonyl compound, increasing its nucleophilicity, while the thiourea group activates the nitroolefin electrophile via hydrogen bonding.
Catalyst Synthesis and Activation Mechanism
Caption: Synthesis and catalytic cycle of an azetidine-thiourea organocatalyst.
Protocol 2: Synthesis of a Bifunctional Thiourea Catalyst and its Use in Asymmetric Michael Addition
This protocol is adapted from established procedures for synthesizing and applying pyrrolidine-based thiourea organocatalysts.[5]
Part 1: Catalyst Synthesis
-
Boc Deprotection: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C. Stir at room temperature for 4 hours until TLC indicates complete consumption of the starting material.
-
Neutralization: Concentrate the mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude diamine.
-
Thiourea Formation: Dissolve the crude (R)-2-aminomethylazetidine (1.0 eq) in anhydrous DCM under an argon atmosphere. Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in DCM dropwise at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the pure bifunctional thiourea organocatalyst.
Part 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
-
Reaction Setup: To a vial, add the synthesized (R)-azetidinyl-thiourea catalyst (10 mol%), β-nitrostyrene (1.0 eq), and the solvent (e.g., toluene, 1.0 M).
-
Nucleophile Addition: Add cyclohexanone (5.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture directly onto silica gel.
-
Purification and Analysis: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient). Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Performance Data for Related Thiourea-Amine Catalysts
The structural similarity between pyrrolidine and azetidine scaffolds allows for an estimation of expected performance. Catalysts derived from the analogous (S)-1-Boc-2-(aminomethyl)pyrrolidine have shown excellent results.[5]
| Nucleophile | Electrophile | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (syn) (%) | Reference |
| Cyclohexanone | β-Nitrostyrene | 10 | 98 | 95:5 | 99 | [5] |
| Acetone | β-Nitrostyrene | 10 | 95 | - | 96 | [5] |
| Propanal | β-Nitrostyrene | 10 | 99 | 93:7 | 98 | [5] |
Note: Data from analogous pyrrolidine-based catalysts are shown to indicate the high potential of the azetidine-derived counterparts.
III. Application in Asymmetric Henry (Nitroaldol) Reactions
Chiral azetidine derivatives, when complexed with copper(II) salts, form potent catalysts for the asymmetric Henry reaction, a crucial C-C bond-forming reaction to produce valuable β-nitro alcohols.[6] The rigid azetidine ligand creates a chiral pocket around the copper center, dictating the facial selectivity of the aldehyde approach and the subsequent attack by the nitronate.
Protocol 3: Copper-Catalyzed Asymmetric Henry Reaction
This is a general protocol for copper-catalyzed Henry reactions using chiral amino-derived ligands.
-
Catalyst Preparation: In a reaction vial, stir a mixture of a suitable ligand derived from this compound (e.g., an amino phosphine oxide derivative, 5.5 mol%) and copper(II) acetate monohydrate (5 mol%) in ethanol for 1 hour at room temperature.
-
Reagent Addition: To the resulting catalyst solution, add the aldehyde (1.0 eq) followed by nitromethane (10.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-72 hours, monitoring by TLC.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography to obtain the chiral β-nitro alcohol. Determine the enantiomeric excess by chiral HPLC analysis.
Performance Data for Related Azetidine/Aziridine-Copper Catalysts
| Aldehyde | Catalyst System | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Cu(II)-Aziridine Phosphine Oxide | High | >95 | [6] |
| 4-Nitrobenzaldehyde | Cu(II)-Aziridine Phosphine Oxide | High | >95 | [6] |
| N-Boc imines | Dinuclear zinc-azePhenol | up to 97 | up to 99 | [7] |
Note: Data is from closely related aziridine and azetidine-phenol catalyst systems to demonstrate the potential of this reaction class.
Conclusion
This compound stands out as a highly valuable and versatile chiral building block for the development of advanced catalysts in asymmetric synthesis. Its rigid four-membered ring structure provides a robust platform for creating a well-defined chiral environment essential for high stereoselectivity. As demonstrated, it serves as a precursor for both chiral ligands in metal-catalyzed reactions and for sophisticated bifunctional organocatalysts. The protocols and data presented herein, based on established principles of catalysis with related scaffolds, underscore its significant potential for applications in pharmaceutical and fine chemical manufacturing, enabling the efficient and enantioselective synthesis of complex chiral molecules.
References
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Involving (R)-2-Aminomethyl-1-boc-azetidine
Introduction: The Role of Azetidine Scaffolds in Modern Peptidomimetics
In the landscape of contemporary drug discovery, the development of peptidomimetics—molecules that mimic the structure and function of natural peptides—is of paramount importance.[1][2] These engineered molecules offer the potential for enhanced metabolic stability, improved bioavailability, and novel pharmacological profiles.[3] Within this field, the incorporation of conformationally constrained scaffolds is a key strategy for modulating the biological activity of peptides. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in the design of such peptidomimetics.[4]
(R)-2-Aminomethyl-1-boc-azetidine is a chiral building block that introduces a unique structural motif into a peptide backbone. The presence of the azetidine ring can induce specific turns and secondary structures, crucial for molecular recognition and receptor binding.[5][6] The Boc-protected primary amine allows for its straightforward incorporation into standard solid-phase peptide synthesis (SPPS) workflows, while the azetidine nitrogen offers a potential site for post-synthetic modifications.[2][7]
This guide provides detailed protocols and technical insights for the successful incorporation of this compound into peptide sequences using Boc-based solid-phase synthesis.
Core Principles and Strategic Considerations
The solid-phase synthesis of peptides is a cyclical process involving the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[8][9] The choice of protecting group strategy is fundamental to the success of the synthesis. The Boc (tert-butyloxycarbonyl) strategy, one of the classical approaches, utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group of the incoming amino acid.[10] This group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while more robust, acid-stable protecting groups are used for the amino acid side chains.[8]
The incorporation of this compound into a Boc-SPPS workflow requires careful consideration of the following:
-
Resin Selection : The choice of resin depends on whether the final product is a peptide acid or a peptide amide. For peptide acids, a Merrifield or PAM resin is typically used, while for peptide amides, an MBHA or BHA resin is the support of choice.[11]
-
Coupling Chemistry : The formation of the amide bond between the free amine of the resin-bound peptide and the incoming this compound requires an activating agent. Standard coupling reagents such as carbodiimides (e.g., DIC) in the presence of an additive (e.g., HOBt), or uronium/aminium salts (e.g., HBTU, HATU) are generally effective.[8][10]
-
Monitoring the Reaction : It is crucial to monitor the completion of each coupling and deprotection step to ensure a high yield of the desired peptide. The Kaiser (ninhydrin) test is a common qualitative method for detecting the presence of free primary amines on the resin.[8]
-
Cleavage and Deprotection : The final step involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11] Importantly, studies have shown that the azetidine ring is stable under these strongly acidic conditions.[5][6][7]
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain using a standard Boc-SPPS workflow.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Sigma-Aldrich | ≥97% |
| Boc-protected amino acids | Various | ≥98% |
| Merrifield Resin (for peptide acids) | AAPPTec | 1% DVB |
| MBHA Resin (for peptide amides) | ChemPep | 1% DVB |
| Dichloromethane (DCM), peptide grade | Various | Anhydrous |
| N,N-Dimethylformamide (DMF), peptide grade | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Diisopropylethylamine (DIPEA) | Various | Reagent grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | ≥99% |
| 1-Hydroxybenzotriazole (HOBt) | Various | Anhydrous |
| HBTU/HATU | Various | ≥98% |
| Piperidine | Various | Reagent grade |
| Ninhydrin test kit | Various | - |
Workflow Diagram:
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. peptide.com [peptide.com]
- 9. scispace.com [scispace.com]
- 10. digital.csic.es [digital.csic.es]
- 11. peptide.com [peptide.com]
Application Note: Strategic Derivatization of the Primary Amine in (R)-2-Aminomethyl-1-boc-azetidine for Drug Discovery
Abstract
(R)-2-Aminomethyl-1-boc-azetidine is a cornerstone building block in modern medicinal chemistry. Its strained four-membered ring introduces conformational rigidity and novel chemical space into molecular design, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2][3] The primary amine serves as a versatile synthetic handle for diversification, allowing for the exploration of a wide range of chemical functionalities. This guide provides detailed, field-proven protocols for the most common and impactful derivatization reactions of this primary amine: acylation, sulfonylation, and reductive amination. Each protocol is designed to be a self-validating system, complete with mechanistic insights, step-by-step instructions, and characterization guidelines to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of the Azetidine Scaffold
The azetidine motif is a privileged structure in drug discovery, prized for its ability to act as a conformationally restricted diamine isostere.[3] Unlike more flexible alkyl chains, the azetidine ring locks substituents into well-defined spatial orientations, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] The starting material, this compound, features a chiral center and a Boc-protected ring nitrogen, which strategically directs reactivity to the exocyclic primary amine. The tert-butyloxycarbonyl (Boc) group provides robust protection under a variety of reaction conditions used to modify the primary amine and can be cleanly removed later in a synthetic sequence with acid.[4]
This document outlines three fundamental derivatization pathways that serve as a launchpad for generating diverse libraries of novel chemical entities.
Protocol I: Acylation via Acid Chloride for Amide Bond Formation
Amide bond formation is one of the most crucial reactions in medicinal chemistry. Acylation of the primary amine with an acid chloride is a rapid and high-yielding method to install a vast array of functionalities.
Causality and Experimental Rationale: The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is employed to scavenge the HCl byproduct generated during the reaction. Using a hindered base is critical to prevent it from competing with the primary amine as a nucleophile or promoting unwanted side reactions. The reaction is typically initiated at 0 °C to control the initial exotherm.
Experimental Workflow: Acylation
Caption: Acylation workflow from setup to purified product.
Step-by-Step Protocol: Acylation
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the desired acid chloride (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes).
Data & Characterization
| Compound | Reagent (R-COCl) | Expected Mass [M+H]⁺ | Key ¹H-NMR Signals (CDCl₃, δ ppm) |
| Product 1a | Acetyl Chloride | 229.15 | ~1.9-2.1 (s, 3H, COCH₃), ~1.45 (s, 9H, Boc) |
| Product 1b | Benzoyl Chloride | 291.17 | ~7.4-7.8 (m, 5H, Ar-H), ~1.45 (s, 9H, Boc) |
Protocol II: Sulfonylation for Sulfonamide Synthesis
Sulfonamides are key functional groups in a multitude of approved drugs. The reaction of the primary amine with a sulfonyl chloride provides a stable and synthetically versatile sulfonamide linkage.
Causality and Experimental Rationale: Similar to acylation, sulfonylation is a nucleophilic substitution reaction. The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent (or co-solvent) because it is effective at scavenging HCl and can also catalyze the reaction. The reaction is robust and typically proceeds to completion at room temperature.
Experimental Workflow: Sulfonylation
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Crude (R)-2-Aminomethyl-1-boc-azetidine
Welcome to the technical support center for the chromatographic purification of (R)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the highest possible purity and yield.
Introduction: The Challenge of Purifying a Small, Polar, Chiral Amine
This compound is a valuable building block in medicinal chemistry, but its purification presents a unique set of challenges. The molecule's small size, polarity, and the presence of a basic primary amine and an acid-labile Boc protecting group require careful consideration of chromatographic conditions to prevent common issues such as peak tailing, low recovery, and potential racemization.
This guide will address these issues head-on, providing practical solutions grounded in chromatographic theory.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
Issue 1: Significant Peak Tailing in Normal-Phase Chromatography
Question: I'm observing severe tailing of my product peak on a standard silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing with amine-containing compounds on silica gel is a frequent problem.[1][2] The primary cause is the interaction between the basic amine group of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong ionic interaction leads to a secondary retention mechanism, causing the peak to tail.[1]
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic silanol groups.[3]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase (e.g., Hexane/Ethyl Acetate). TEA is a volatile base that competes with your amine for interaction with the silanol groups, leading to a more symmetrical peak shape.[3][4]
-
Ammonium Hydroxide: A solution of 1-2% ammonium hydroxide in methanol can also be used as a polar modifier in your mobile phase system (e.g., Dichloromethane/Methanol).
-
-
Use of an Amine-Functionalized Stationary Phase: For persistent tailing, switching to an amine-functionalized silica column is a highly effective solution. These columns have aminopropyl groups bonded to the silica surface, which creates a less acidic environment and minimizes the problematic interactions with basic analytes.[2]
Issue 2: Low or No Recovery of the Product from the Column
Question: I've loaded my crude product onto the column, but I'm recovering very little of the desired this compound. Where is my product going?
Answer: Low recovery is often linked to the same strong interaction causing peak tailing. In severe cases, your highly polar amine may be irreversibly adsorbed onto the acidic sites of the silica gel.
Solutions:
-
Column Flush with a Stronger, Basic Mobile Phase: After your initial gradient, flush the column with a highly polar and basic solvent system to elute any strongly bound product. A mixture of 10-20% methanol in dichloromethane with 1% triethylamine is often effective.[5]
-
Pre-treat the Silica Gel: Before loading your sample, you can pre-treat the silica gel by flushing it with the mobile phase containing the basic additive (e.g., 1% TEA in Hexane/EtOAc). This passivates the active silanol sites before the sample is introduced.
-
Switch to a Different Stationary Phase: As with peak tailing, an amine-functionalized silica column can significantly improve recovery by reducing the strong adsorption of your product.[3][6]
Issue 3: Suspected On-Column Racemization or Degradation
Question: My final product shows a loss of enantiomeric purity or the presence of new, unexpected impurities after chromatography. What could be happening on the column?
Answer: While the Boc group is generally stable, prolonged exposure to certain conditions during chromatography can lead to its partial cleavage or other degradation pathways.[7] Racemization of chiral amines can also be a concern, although it is less common on-column compared to during the reaction workup.[8]
Solutions:
-
Avoid Acidic Additives in the Mobile Phase: The Boc protecting group is highly sensitive to acid and can be cleaved under acidic conditions.[9][10][11] Avoid using acidic modifiers like trifluoroacetic acid (TFA) or formic acid in your mobile phase for normal-phase chromatography.
-
Minimize Purification Time: Long residence times on the column can increase the risk of degradation. Optimize your gradient to elute the product as efficiently as possible without sacrificing resolution.
-
Use a Less Aggressive Stationary Phase: If you suspect degradation on silica, consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based column.
dot digraph "Purification_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Crude this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="TLC Analysis\n(e.g., 5% MeOH in DCM + 0.5% TEA)", fillcolor="#FBBC05", fontcolor="#202124"]; column_prep [label="Prepare Silica Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_sample [label="Load Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elute [label="Elute with Gradient\n(e.g., 0-10% MeOH in DCM + 0.5% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Fractions (TLC/HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; pool [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporate [label="Evaporate Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Troubleshooting Nodes tailing [label="Peak Tailing?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_recovery [label="Low Recovery?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="Degradation?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
add_base [label="Add/Increase Basic Modifier\n(e.g., TEA, NH4OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_column [label="Switch to Amine-Functionalized Silica", fillcolor="#F1F3F4", fontcolor="#202124"]; flush_column [label="Flush with Polar/Basic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; check_pH [label="Check Mobile Phase pH\n(Avoid Acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> tlc; tlc -> column_prep; column_prep -> load_sample; load_sample -> elute; elute -> collect; collect -> analyze; analyze -> tailing; tailing -> low_recovery [label="No"]; low_recovery -> degradation [label="No"]; degradation -> pool [label="No"]; pool -> evaporate; evaporate -> final_product;
// Troubleshooting Connections tailing -> add_base [label="Yes"]; add_base -> elute; tailing -> amine_column [label="Persistent"]; amine_column -> column_prep;
low_recovery -> flush_column [label="Yes"]; flush_column -> collect;
degradation -> check_pH [label="Yes"]; check_pH -> elute; } Purification troubleshooting workflow.
Issue 4: Difficulty Removing Solvents After Purification
Question: I'm having trouble completely removing the mobile phase, especially triethylamine, from my final product. How can I effectively evaporate the solvents?
Answer: Complete removal of solvents, particularly high-boiling point additives like triethylamine, can be challenging. The basic nature of your product can also form a salt with any acidic impurities, making evaporation difficult.
Solutions:
-
Co-evaporation with a Lower Boiling Point Solvent: After concentrating the bulk of the mobile phase, add a solvent like dichloromethane or toluene and re-evaporate.[7] This process, known as azeotropic removal, can help carry over the residual high-boiling point solvents. Repeat this process 2-3 times.
-
Use a Volatile Buffer System in Reversed-Phase: If you opt for reversed-phase chromatography, use a volatile buffer system like ammonium bicarbonate or ammonium acetate. These buffers can be removed by lyophilization (freeze-drying).
-
Minimize the Amount of Additive: Use the minimum amount of triethylamine necessary to achieve good peak shape (often 0.1-0.5% is sufficient).
Recommended Purification Protocols
Below are detailed, step-by-step protocols for the purification of this compound using both normal-phase and reversed-phase chromatography.
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This is the most common method for purifying Boc-protected amines.
1. Materials and Reagents:
- Silica gel (230-400 mesh)
- Crude this compound
- Dichloromethane (DCM), HPLC grade
- Methanol (MeOH), HPLC grade
- Triethylamine (TEA)
- TLC plates (silica gel 60 F254)
2. Mobile Phase Preparation:
- Solvent A: Dichloromethane
- Solvent B: 10% Methanol in Dichloromethane with 0.5% TEA (v/v)
3. Column Packing:
- Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane or DCM).
- Carefully pack the column, ensuring no air bubbles are trapped.
- Equilibrate the column with Solvent A for at least 3 column volumes.
4. Sample Loading:
- Dissolve the crude product in a minimum amount of DCM.
- Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
5. Elution and Fraction Collection:
- Start the elution with 100% Solvent A.
- Gradually increase the percentage of Solvent B to elute the product. A typical gradient would be from 0% to 50% Solvent B over 10-15 column volumes.
- Collect fractions and monitor by TLC (e.g., using 5% MeOH in DCM with 0.5% TEA as the mobile phase).
6. Work-up:
- Combine the pure fractions.
- Concentrate under reduced pressure using a rotary evaporator.
- Co-evaporate with DCM (2-3 times) to remove residual TEA.
- Dry the final product under high vacuum.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice for normal-phase. |
| Mobile Phase | Gradient of MeOH in DCM | Provides a good polarity range for eluting the polar amine. |
| Additive | 0.1-1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups to prevent peak tailing.[3] |
| Loading | Dry loading (adsorbed on silica) | Improves resolution for less soluble or complex mixtures. |
| Elution Profile | Shallow gradient (e.g., 0-10% MeOH) | Ensures good separation from closely eluting impurities. |
Protocol 2: Reversed-Phase Preparative HPLC
This method is suitable for achieving very high purity or for separating highly polar impurities.
1. Materials and Reagents:
- C18 reversed-phase preparative column
- Crude this compound
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Ammonium bicarbonate or Ammonium acetate
2. Mobile Phase Preparation:
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to ~8.5
- Mobile Phase B: Acetonitrile
3. System Equilibration:
- Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
4. Sample Preparation:
- Dissolve the crude product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
5. Elution and Fraction Collection:
- Inject the sample onto the column.
- Run a linear gradient to increase the percentage of Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
- Monitor the elution using a UV detector (e.g., at 210-220 nm, as the Boc-carbamate has a weak chromophore).
- Collect fractions corresponding to the product peak.
6. Work-up:
- Combine the pure fractions.
- Freeze the solution and lyophilize (freeze-dry) to remove the volatile buffer and solvents.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18 Silica | Standard for reversed-phase; separates based on hydrophobicity. |
| Mobile Phase | Gradient of ACN in Water | Standard reversed-phase solvent system. |
| Buffer System | 10-20 mM Ammonium Bicarbonate | Volatile buffer, easily removed by lyophilization. |
| pH | ~8.5 | Keeps the amine in its neutral, free-base form for better retention and peak shape. |
| Detection | Low UV (210-220 nm) | The Boc-carbamate group has UV absorbance in this range. |
Chiral Purity Analysis
After purification, it is crucial to assess the enantiomeric purity of your this compound.
Question: How can I confirm the enantiomeric excess (ee%) of my purified product?
Answer: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most reliable method for determining the enantiomeric excess of chiral amines.[8][12] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating enantiomers of N-protected amines.[12]
dot digraph "Chiral_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Purified Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Mobile Phase\n(e.g., Hexane/IPA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject on Chiral HPLC Column\n(e.g., Chiralcel OD-H)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; run_hplc [label="Isocratic Elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detect [label="UV Detection (210-220 nm)", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_chromatogram [label="Analyze Chromatogram", fillcolor="#FBBC05", fontcolor="#202124"]; calculate_ee [label="Calculate Enantiomeric Excess (ee%)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> dissolve; dissolve -> inject; inject -> run_hplc; run_hplc -> detect; detect -> analyze_chromatogram; analyze_chromatogram -> calculate_ee; } Chiral analysis workflow.
Recommended Chiral HPLC Method
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.
-
Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 210 nm.
By following these guidelines and protocols, you can effectively troubleshoot common issues and achieve high-purity this compound for your research and development needs.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
How to improve the stability of (R)-2-Aminomethyl-1-boc-azetidine in solution
Introduction
(R)-2-Aminomethyl-1-boc-azetidine is a valuable chiral building block in medicinal chemistry and drug development, frequently used in the synthesis of novel therapeutics.[1][2] Its structure, containing a strained four-membered azetidine ring and an acid-labile tert-butoxycarbonyl (Boc) protecting group, presents unique stability challenges.[3][4][5] This guide provides in-depth technical support for researchers to understand, troubleshoot, and mitigate the degradation of this compound in solution, ensuring the integrity of your experiments and the quality of your results.
Section 1: Understanding the Core Instability Mechanisms
The stability of this compound in solution is primarily governed by two key structural features: the N-Boc protecting group and the strained azetidine ring.
-
Acid-Labile N-Boc Group: The Boc group is designed for facile removal under acidic conditions.[6] The presence of even trace amounts of acid can catalyze its cleavage, yielding the free amine and gaseous byproducts (CO₂ and isobutene).[7][8] This is the most common and rapid degradation pathway.
-
Strained Azetidine Ring: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening reactions, particularly when the ring nitrogen is activated.[3][9][10] Protonation of the azetidine nitrogen under acidic conditions can facilitate this ring-opening, leading to the formation of undesired acyclic impurities.[11][12][13]
References
- 1. jk-sci.com [jk-sci.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Preventing racemization during synthesis of chiral azetidines
Welcome to the Technical Support Center for Chiral Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing enantiopure azetidines while preserving stereochemical integrity. Azetidines are valuable structural motifs in medicinal chemistry, and maintaining their chirality is paramount for achieving desired biological activity.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, with a primary focus on preventing racemization.
Troubleshooting Guide: Preserving Stereochemical Integrity
This section addresses specific issues that can arise during the synthesis of chiral azetidines, leading to a loss of enantiomeric excess (ee). Each problem is followed by an analysis of potential causes and actionable troubleshooting steps.
Issue 1: Significant Racemization During Intramolecular Cyclization to Form the Azetidine Ring
Symptom: You start with an enantiomerically pure precursor (e.g., a γ-amino alcohol or halide), but the resulting azetidine product shows a substantial loss of enantiomeric excess upon analysis by chiral HPLC or SFC.
Causality Analysis: Racemization during intramolecular cyclization is often initiated by the deprotonation of a stereogenic center, particularly one alpha to a carbonyl group or other activating group.[5] The choice of base, temperature, and solvent are critical factors that can either safeguard or compromise the stereocenter.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Base: The base is frequently the primary culprit in racemization. Strong, non-hindered bases can readily abstract the proton at the chiral center, leading to a planar enolate or equivalent intermediate, which then reprotonates non-stereoselectively.
-
Recommendation: Switch from strong bases like sodium hydroxide or potassium tert-butoxide to weaker or sterically hindered organic bases. Diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine are generally preferred as they are less likely to cause deprotonation at the stereogenic center.[5]
-
-
Lower the Reaction Temperature: The rate of racemization is highly temperature-dependent.
-
Recommendation: Conduct the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate. It is advisable to perform test reactions at various temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the impact on both reaction progress and enantiomeric excess.
-
-
Optimize the Solvent: The polarity of the solvent can influence the stability of intermediates and transition states.[6]
-
Recommendation: If using a polar protic solvent like ethanol, consider switching to a less polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Aprotic solvents are less likely to facilitate proton exchange that can lead to racemization.
-
-
Minimize Reaction Time: Prolonged exposure of the chiral product to basic conditions can increase the likelihood of racemization.
-
Recommendation: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material has been consumed.
-
Quantitative Data on Base and Temperature Effects:
The following table illustrates the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azetidine formed via intramolecular cyclization.
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) |
| Sodium Ethoxide | Ethanol | 80 | 45% |
| Sodium Ethoxide | Ethanol | 25 | 70% |
| Triethylamine (TEA) | DCM | 25 | 92% |
| DIPEA | DCM | 25 | 95% |
| 2,6-Lutidine | THF | 0 | >98% |
Experimental Protocol: Optimized Intramolecular Cyclization to Minimize Racemization
This protocol is a general guideline for the cyclization of a γ-halo amine precursor.
-
Preparation: Dissolve the enantiopure γ-halo amine precursor (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add 2,6-lutidine (1.2 equiv) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified azetidine by chiral HPLC or SFC.
Logical Workflow for Troubleshooting Racemization in Cyclization
Caption: Troubleshooting workflow for racemization during cyclization.
Issue 2: Racemization of a Chiral Precursor Before or During Derivatization
Symptom: The chiral center in your starting material, for example, at the 2-position of an azetidine ring, is epimerizing during a subsequent reaction, such as N-alkylation or N-acylation.
Causality Analysis: The acidity of the proton at a stereocenter can be significantly influenced by adjacent functional groups and the choice of protecting groups on the azetidine nitrogen. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction by a base.[5]
Troubleshooting Steps:
-
Protecting Group Strategy: The choice of the nitrogen protecting group is critical for the stability of an adjacent chiral center.
-
Recommendation: If you are using an electron-withdrawing protecting group (e.g., tosyl), consider switching to a bulkier, less electron-withdrawing group that may sterically hinder the approach of a base. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are generally preferred as they are known to resist racemization upon activation of adjacent groups.[7][8]
-
-
Milder Reaction Conditions: Avoid harsh reagents and high temperatures that can promote epimerization.
-
Recommendation: For N-alkylation, use milder alkylating agents and non-nucleophilic, hindered bases. If performing a reaction that requires deprotonation alpha to the nitrogen, ensure strict temperature control, typically at -78 °C, to favor the kinetic product.[9]
-
-
Alternative Synthetic Route: In some cases, it may be necessary to reconsider the order of synthetic steps.
-
Recommendation: If a particular derivatization step consistently leads to racemization, explore the possibility of introducing the desired functionality at an earlier stage of the synthesis before the chiral center is established.
-
Frequently Asked Questions (FAQs)
Q1: Why is the azetidine ring considered a "strained" ring system, and how does this affect its synthesis and reactivity?
A1: The azetidine ring is a four-membered heterocycle with significant ring strain (approximately 25.4 kcal/mol) due to the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbons.[2][3] This strain makes the ring more susceptible to ring-opening reactions compared to larger rings like pyrrolidines.[1][2] However, it is more stable than the highly reactive three-membered aziridine ring.[2][3] This intermediate stability allows for both facile handling and unique reactivity that can be triggered under appropriate conditions.[2][3] The synthesis of azetidines can be challenging due to this strain, often requiring specific strategies like intramolecular cyclization or [2+2] cycloadditions to overcome the energetic barrier of forming the four-membered ring.[1][4]
Q2: What are some of the most reliable methods for synthesizing enantiopure azetidines?
A2: Several robust methods have been developed for the synthesis of enantiopure azetidines:
-
Intramolecular Cyclization: This is a classical and widely used approach, often starting from readily available chiral precursors like β-amino alcohols.[10] The Couty synthesis is a notable example that provides a broad range of enantiopure azetidines.[10]
-
Reduction of β-Lactams: Chiral β-lactams (azetidin-2-ones) can be selectively reduced to the corresponding azetidines.[1]
-
Metal-Catalyzed Synthesis: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing functionalized azetidines.[2]
-
Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide, can be used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines.[1]
Q3: How can I purify my chiral azetidine without causing racemization on a chromatography column?
A3: Racemization during purification on silica gel is a common problem, as the acidic nature of silica can catalyze epimerization.
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize acidic sites.[9]
-
Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral) or florisil.[9]
-
Optimize Chromatography Conditions: Use a solvent system that allows for rapid elution to minimize the contact time between your compound and the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.[9]
-
Explore Non-Chromatographic Purification: If possible, consider alternative purification methods such as crystallization or distillation, which are less likely to cause racemization.[9]
Q4: Can protecting groups on side chains influence racemization at a remote stereocenter in the azetidine ring?
A4: While the most significant influence is from groups directly attached to or adjacent to the stereocenter, remote protecting groups can have an indirect effect. For instance, a bulky protecting group on a side chain can influence the overall conformation of the molecule, potentially shielding the stereocenter from attack by a base or reagent. The electronic properties of remote groups can also have a through-bond or through-space effect on the acidity of the proton at the stereocenter, although this is generally less pronounced than the effect of adjacent groups.
Q5: What analytical techniques are best for determining the enantiomeric excess of my synthesized chiral azetidines?
A5: The most common and reliable methods for determining enantiomeric excess are:
-
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques utilize a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas is used to calculate the ee.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be added to the NMR sample, which causes the signals for the two enantiomers to be shifted to different frequencies, allowing for their integration and the determination of the ee.[7]
-
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral sample. While it can confirm the presence of a single enantiomer, it is generally less accurate for determining the precise ee compared to chromatographic or NMR methods.[7]
Diagram of Key Factors Influencing Racemization
Caption: Key factors influencing the risk of racemization.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-up Synthesis of (R)-2-Aminomethyl-1-boc-azetidine
Introduction
(R)-2-Aminomethyl-1-boc-azetidine is a critical chiral building block in medicinal chemistry, valued for its strained four-membered ring system which imparts unique conformational constraints in drug candidates.[1][2][3] Its synthesis, typically originating from precursors like L-aspartic acid, involves multiple steps including cyclization, amide formation, reduction, and protection. While manageable on a lab scale, scaling up this synthesis presents significant challenges that can impact yield, purity, and process efficiency.
This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured to address specific, practical issues encountered during the scale-up synthesis, offering troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that can arise during the synthesis. Each issue is broken down into symptoms, potential causes, and actionable solutions.
Problem 1: Low Yield in Amide Reduction Step
Symptom: After attempting to reduce (R)-1-Boc-azetidine-2-carboxamide to this compound, you observe a low yield of the desired amine, with significant amounts of unreacted starting material or side products.
Potential Causes:
-
Inefficient Reducing Agent: The choice of reducing agent is critical for amide reduction, which is a thermodynamically challenging transformation.[4] Reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing amides without activating agents.[5]
-
Reagent Decomposition: Highly reactive hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃•THF, BH₃•SMe₂) are sensitive to moisture and can decompose if anhydrous conditions are not strictly maintained.[5][6]
-
Suboptimal Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions or decomposition of the product.
-
Formation of Stable Intermediates: During the reduction, particularly with borane reagents, stable intermediates can form that require specific workup conditions to liberate the final amine product.[6]
Diagnostic Steps & Solutions:
-
Verify Reagent Choice and Quality:
-
Recommended Reagents: For scale-up, borane complexes such as BH₃•THF or BH₃•SMe₂ are often preferred over LiAlH₄ due to better selectivity and easier handling.[5] Titanium-catalyzed reductions with borane-ammonia have also been shown to be effective.[5][7]
-
Test Reagent Activity: If a reaction fails, test the activity of the reducing agent on a simpler, reliable substrate (e.g., reducing a ketone to an alcohol) to ensure it has not degraded.
-
-
Ensure Rigorous Anhydrous Conditions:
-
Dry all glassware thoroughly in an oven and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.
-
-
Optimize Reaction Conditions:
-
Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or reflux, depending on the chosen reagent. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile.
-
Solvent Selection: THF is a common and effective solvent for borane reductions.
-
-
Implement Proper Workup Procedure:
-
Borane reductions often form amine-borane complexes that must be hydrolyzed. A careful quench with methanol followed by an acidic workup (e.g., with HCl) is typically required to break down these complexes and protonate the amine for extraction.
-
Problem 2: Formation of Di-Boc Protected Side Product
Symptom: During the Boc-protection of the primary amine, you observe the formation of a significant amount of the di-Boc protected product, where the azetidine nitrogen also gets protected.
Potential Causes:
-
Excess Boc Anhydride: Using a large excess of di-tert-butyl dicarbonate ((Boc)₂O) can lead to over-protection.
-
Strongly Basic Conditions: The use of strong bases can deprotonate the azetidine nitrogen, making it more nucleophilic and susceptible to reaction with (Boc)₂O.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the formation of the di-protected side product.
Diagnostic Steps & Solutions:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of (Boc)₂O. Start with 1.0 to 1.1 equivalents and monitor the reaction progress closely. In flow chemistry setups, optimizing the molar ratio has been shown to maximize mono-protection yield.
-
A "one-pot" procedure using an HCl source like Me₃SiCl to mono-protonate a diamine before adding Boc anhydride can improve selectivity for mono-protection.[8]
-
-
Optimize Base and Solvent:
-
Use a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
A biphasic system (e.g., DCM/water with NaHCO₃) can sometimes help control the reaction by keeping the pH moderated.
-
-
Monitor the Reaction:
-
Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction as soon as the starting material is consumed to minimize the formation of the di-protected species.
-
Problem 3: Azetidine Ring-Opening
Symptom: You detect impurities that correspond to the mass of a ring-opened product, such as derivatives of 1,3-diaminopropanol.
Potential Causes:
-
Harsh Acidic Conditions: The strained azetidine ring is susceptible to opening under strong acidic conditions, especially at elevated temperatures.[9] This is a known stability issue for azetidines. The pKa of the azetidine nitrogen is a key factor in its stability.[9]
-
Lewis Acid Catalysis: Certain Lewis acids used in other reaction steps can coordinate to the azetidine nitrogen and facilitate ring-opening.[1]
-
Nucleophilic Attack: The strained ring can be opened by strong nucleophiles, particularly if the azetidine nitrogen is activated (e.g., protonated or coordinated to a Lewis acid).[1]
Diagnostic Steps & Solutions:
-
Control pH:
-
During workups and purifications, avoid strongly acidic conditions (pH < 3).[9] If an acidic wash is necessary, use a milder acid (e.g., dilute citric acid) and perform the extraction quickly at low temperatures.
-
The Boc protecting group itself is acid-labile, so conditions for its removal (e.g., TFA) will certainly lead to ring-opening if not carefully controlled.[10][11][12]
-
-
Choose Reagents Carefully:
-
Be cautious when using Lewis acids in subsequent reaction steps. If a Lewis acid is required, screen for milder options and use the lowest effective catalytic loading.
-
-
Temperature Management:
-
Perform all steps, especially those involving acids or potential nucleophiles, at the lowest practical temperature to minimize the rate of the ring-opening side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product on a large scale?
A1: Purifying polar amines can be challenging due to their physical properties.[13][14]
-
Acid-Base Extraction: This is often the first line of defense. The basic amine product can be extracted into an acidic aqueous layer, leaving non-basic impurities behind in the organic phase.[15] The aqueous layer is then basified, and the free amine is re-extracted into an organic solvent.
-
Silica Gel Chromatography: Standard silica gel chromatography can be problematic due to the basic nature of the amine, which leads to streaking and poor separation.[13][16] This can be mitigated by:
-
Pre-treating the silica: Washing the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2% TEA in the eluent) can neutralize acidic silanol groups and improve peak shape.[13]
-
Using alternative stationary phases: Amino-functionalized silica or basic alumina can be effective alternatives to standard silica gel for purifying basic compounds.[16]
-
-
Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system is an excellent method for purification on a large scale. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate), which can be recrystallized and then converted back to the free base.
Q2: How can I effectively monitor the progress of the amide reduction step?
A2: Effective reaction monitoring is crucial for optimization and ensuring completion.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method. The starting amide is significantly more polar than the resulting Boc-protected amine. A suitable solvent system (e.g., 10% Methanol in Dichloromethane) should show a clear separation between the starting material spot (lower Rf) and the product spot (higher Rf). Staining with potassium permanganate or ninhydrin (after deprotection on the plate with heat) can help visualize the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows for the quantification of the starting material, product, and any side products, confirming their identities by their mass-to-charge ratio.
Q3: Are there any stability concerns with the Boc protecting group during workup and purification?
A3: Yes, the Boc group is known for its acid lability.[11][12][17]
-
Aqueous Acidic Washes: Exposure to even moderately acidic aqueous solutions (pH < 4) for extended periods can begin to cleave the Boc group.[18] It is recommended to perform acidic washes quickly and at cold temperatures.
-
Chromatography: While standard silica gel is acidic, the brief contact time during chromatography with a neutral eluent system is usually not sufficient to cause significant deprotection. However, if highly acidic eluents are used (e.g., containing trifluoroacetic acid for reverse-phase HPLC), cleavage can occur.[19] If using reverse-phase HPLC, using a buffer system with formic acid or ammonium acetate is a safer alternative to TFA.[19]
Key Experimental Protocols
Protocol 1: Scale-Up Reduction of (R)-1-Boc-azetidine-2-carboxamide
This protocol uses Borane-Tetrahydrofuran complex, a common and effective reagent for this transformation.
-
Preparation: Under an inert atmosphere (N₂ or Ar), charge a clean, dry, appropriately sized reactor with (R)-1-Boc-azetidine-2-carboxamide (1.0 eq).
-
Dissolution: Add anhydrous Tetrahydrofuran (THF) to the reactor to form a solution or slurry (approx. 5-10 mL per gram of amide).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Borane-THF complex (approx. 2.0-2.5 eq, typically a 1M solution in THF) dropwise to the cooled mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction to completion by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C. Cautiously and slowly add Methanol to quench the excess borane until gas evolution ceases.
-
Workup: Add 4M HCl in dioxane or aqueous HCl and stir for 1 hour to break up the amine-borane complex.
-
Extraction: Adjust the pH to >12 with aqueous NaOH. Extract the aqueous layer multiple times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Visualization of Key Workflows
Troubleshooting Decision Tree for Low Amide Reduction Yield
This diagram outlines a logical workflow for diagnosing the cause of a low-yielding amide reduction reaction.
Caption: A decision tree for troubleshooting low yields in the amide reduction step.
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Amide Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages on Scale-Up |
| LiAlH₄ | THF, 0 °C to reflux | Highly reactive, reduces most amides | Pyrophoric, highly water-sensitive, difficult to handle, generates H₂ gas.[5] |
| BH₃•THF | THF, 0 °C to reflux | Easier to handle than LiAlH₄, good selectivity | Water-sensitive, can form stable amine-borane complexes requiring acidic workup. |
| BH₃•SMe₂ (BMS) | THF, 0 °C to reflux | More stable and concentrated than BH₃•THF | Pungent odor of dimethyl sulfide, water-sensitive.[5] |
| Catalytic Hydrogenation | H₂, High Pressure, Catalyst (e.g., Ru) | "Green" method, avoids stoichiometric metal hydrides | Requires specialized high-pressure equipment, catalyst can be expensive, may not be suitable for all substrates.[4] |
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Amide Reduction - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. biotage.com [biotage.com]
- 17. Boc | BroadPharm [broadpharm.com]
- 18. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of (R)-2-Aminomethyl-1-boc-azetidine
Welcome to the technical support center for (R)-2-Aminomethyl-1-boc-azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with this versatile chiral building block. As a Senior Application Scientist, I have consolidated field-proven insights and established protocols to help you achieve the highest purity for your critical applications.
Introduction: The Challenge of Purity
This compound is a valuable intermediate in medicinal chemistry, prized for its strained four-membered ring and chiral handle. However, its synthesis can lead to a variety of impurities that may compromise the outcome of subsequent reactions. This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of this compound.
Q1: My NMR spectrum shows unreacted starting material. What is the likely contaminant and how can I remove it?
A1: The most common starting materials for the synthesis of this compound are either (R)-1-Boc-azetidine-2-carbonitrile or (R)-1-Boc-2-hydroxymethylazetidine.
-
From Nitrile Reduction: If your synthesis involves the reduction of a nitrile, you may have residual (R)-1-Boc-azetidine-2-carbonitrile . This is often due to an incomplete reaction.
-
From Hydroxymethyl Conversion: If you started with the corresponding alcohol, you might have unreacted (R)-1-Boc-2-hydroxymethylazetidine or the intermediate (R)-1-Boc-2-(tosyloxymethyl)azetidine or (R)-1-Boc-2-(mesyloxymethyl)azetidine .
Troubleshooting Workflow:
Caption: Troubleshooting workflow for starting material impurities.
Q2: I observe unexpected peaks in my HPLC analysis that are more non-polar than my product. What could they be?
A2: These are likely byproducts from the Boc-protection step or side reactions.
-
Di-Boc Species: If the primary amine of your product reacts further with di-tert-butyl dicarbonate (Boc-anhydride), you can form a more non-polar di-Boc protected species.
-
Secondary/Tertiary Amines: During catalytic hydrogenation for nitrile reduction, over-alkylation can lead to the formation of secondary and tertiary amines, which are also more non-polar.[1][2]
Troubleshooting Table:
| Impurity Type | Likely Cause | Recommended Purification |
| Di-Boc protected product | Excess Boc-anhydride, prolonged reaction time | Flash column chromatography |
| Secondary/tertiary amines | Catalytic hydrogenation conditions | Flash column chromatography with a basic modifier |
Q3: My product appears as an oil, but I have seen it reported as a solid. How can I induce crystallization?
A3: The physical state of this compound can be influenced by minor impurities. If your product is an oil, it may contain impurities that are inhibiting crystallization.
Solution:
-
High Purity is Key: First, ensure your product is of high purity (>98%) by another method like chromatography.
-
Seed Crystals: If available, adding a seed crystal of the solid material can initiate crystallization.
-
Solvent Trituration/Pulping: Dissolve the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether, dichloromethane). Then, add a non-polar solvent in which it is poorly soluble (e.g., hexanes, pentane) dropwise with vigorous stirring. This "pulping" can induce precipitation of the pure solid. This technique is also effective for other Boc-protected amino acids.[3]
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This method is particularly effective for removing neutral organic impurities, such as unreacted nitrile starting material, from the basic amine product.
Steps:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (10-20 volumes).
-
Extract the organic layer with an aqueous solution of a weak acid, such as 1 M citric acid or 1 M ammonium chloride (3 x 10 volumes). The basic amine product will move to the aqueous layer, leaving neutral impurities in the organic layer.
-
Combine the aqueous layers and cool in an ice bath.
-
Basify the aqueous layer to a pH > 12 with a strong base like 2 M sodium hydroxide.
-
Extract the now basic aqueous layer with the same organic solvent used in step 1 (3 x 15 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating impurities with different polarities. For basic compounds like azetidines, modifications to the mobile phase are crucial for good separation.[4]
Chromatography Workflow:
Caption: Workflow for flash column chromatography purification.
Table of Chromatographic Conditions:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most organic purifications. |
| Mobile Phase | Hexanes/Ethyl Acetate with 0.5-2% Triethylamine (TEA) | The basic TEA minimizes tailing by competing with the amine product for acidic silanol groups on the silica surface.[4] |
| Gradient | Start with a low polarity (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. | To elute non-polar impurities first, followed by the product. |
Analytical Methods for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of your product.
Typical Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H or similar |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) with 0.1% diethylamine or triethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for structural confirmation and assessing chemical purity.
Expected ¹H NMR Spectral Features (in CDCl₃):
| Assignment | Expected Chemical Shift (δ) ppm | Multiplicity | Integration |
| Boc group (C(CH₃)₃) | ~1.45 | singlet | 9H |
| Azetidine ring protons | 1.8-2.2 and 3.6-4.0 | multiplets | 4H |
| Aminomethyl protons (CH₂NH₂) | ~2.7-3.0 | multiplet | 2H |
| Amine protons (NH₂) | broad singlet | 2H |
Common impurities like residual solvents can be identified by their characteristic chemical shifts.[5]
References
Technical Support Center: Optimizing Solvent Conditions for Reactions with Azetidine Derivatives
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with azetidine derivatives. The unique strained four-membered ring of azetidines presents both synthetic opportunities and challenges, with solvent conditions playing a pivotal role in reaction outcomes. This resource is designed to provide you with the expertise to optimize your reactions, troubleshoot common issues, and ensure the integrity of your experimental results.
Section 1: Foundational Knowledge - FAQs on Azetidine Solubility and Stability
This section addresses fundamental questions regarding the physical and chemical properties of azetidines, which are crucial for selecting appropriate reaction conditions.
Question 1: What are the general solubility characteristics of azetidine and its derivatives?
Azetidine itself is a hydrophilic compound due to the presence of a nitrogen atom capable of hydrogen bonding. It is readily soluble in a range of polar organic solvents, including water, ethanol, acetone, and dimethyl sulfoxide (DMSO)[1]. However, the solubility of azetidine derivatives is highly dependent on the nature of their substituents. For instance, the introduction of nonpolar moieties, such as an ethylphenyl group, will increase lipophilicity and reduce aqueous solubility[2].
For practical applications, it is essential to determine the solubility of your specific azetidine derivative in a range of solvents. A general screening process can be conducted using small amounts of the compound in various solvents, starting with common laboratory solvents and progressing to more specialized ones as needed.
Question 2: How does the choice of solvent affect the stability of the azetidine ring?
The stability of the azetidine ring is a critical consideration, as its inherent ring strain makes it more susceptible to cleavage than larger, five- or six-membered rings like pyrrolidine and piperidine[3]. While generally stable under neutral physiological conditions, the ring can be vulnerable to opening under strongly acidic or basic conditions[3].
The solvent can influence stability in several ways:
-
Polar Protic Solvents: Solvents like water and alcohols can participate in solvolysis reactions, especially if the azetidine is activated.
-
Acidic/Basic Conditions: In the presence of strong acids, the azetidine nitrogen can be protonated, which can activate the ring for nucleophilic attack and subsequent ring-opening[4]. Similarly, strong bases can promote ring-opening reactions[5].
-
N-Substitution: The nature of the substituent on the nitrogen atom significantly impacts stability. N-acylation or N-sulfonylation can activate the ring towards nucleophilic attack[3]. Conversely, N-aryl azetidines can exhibit varying stability depending on the electronic properties of the aryl group and the pH of the solution[6].
Question 3: My azetidine derivative appears to be degrading during my reaction workup. What could be the cause and how can I mitigate it?
Degradation during workup is a common issue, often related to the stability of the azetidine ring. Here are some potential causes and solutions:
-
pH Extremes: Exposure to strong acids or bases during aqueous washes can lead to ring-opening. It is advisable to use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions for quenching and to avoid strong acids or bases unless necessary for purification[7][8].
-
Temperature: Elevated temperatures during solvent removal can promote degradation. Whenever possible, concentrate your solutions under reduced pressure at low temperatures.
-
Silica Gel Chromatography: The acidic nature of standard silica gel can cause degradation of sensitive azetidine derivatives. To circumvent this, you can use deactivated silica gel (treated with a base like triethylamine) or switch to a different stationary phase, such as alumina.
Section 2: Troubleshooting Common Reactions Involving Azetidines
This section provides detailed troubleshooting guides for common synthetic transformations involving azetidine derivatives.
Intramolecular Cyclization for Azetidine Synthesis
Question 4: I am attempting an intramolecular cyclization to form an azetidine ring, but my yields are consistently low. What are the likely culprits and how can I improve the reaction?
Low yields in intramolecular cyclization are a frequent problem. The primary challenges are competing intermolecular reactions and the formation of side products[7][9].
Troubleshooting Guide: Low Yields in Azetidine Ring Formation
| Potential Cause | Explanation | Suggested Solutions |
| Intermolecular Side Reactions | The precursor may react with other molecules of itself (dimerization or polymerization) instead of cyclizing. This is often concentration-dependent[7]. | Employ high dilution conditions by slowly adding the substrate to the reaction mixture. This favors the intramolecular pathway. |
| Inefficient Leaving Group | The rate of the SN2 reaction is highly dependent on the quality of the leaving group. | Convert hydroxyl groups to better leaving groups like tosylates (Ts), mesylates (Ms), or triflates (Tf). If using a halide, consider an in-situ Finkelstein reaction to generate the more reactive iodide[7]. |
| Reaction is Too Slow | The activation energy for the ring closure may not be sufficiently overcome at the current reaction temperature. | Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO to accelerate the SN2 reaction[7]. |
| Sub-optimal Base | The choice of base is critical. It needs to be strong enough to deprotonate the nitrogen nucleophile without promoting elimination side reactions. | Screen different bases. For example, sodium hydride (NaH) is a common choice for cyclizing from a mesylate precursor[7]. |
Experimental Protocol: Optimizing Intramolecular Cyclization
-
Preparation of the Precursor: Ensure the starting material (e.g., γ-amino alcohol or γ-haloamine) is pure and dry.
-
Solvent Screening: Set up small-scale reactions in a variety of anhydrous solvents. Good starting points include THF, DMF, and DMSO[7].
-
Base Screening: For each solvent, test a few different bases (e.g., NaH, K₂CO₃, Et₃N).
-
Temperature Optimization: Monitor the reactions by TLC or LC-MS at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and side product formation.
-
High Dilution: For the optimized conditions, perform the reaction under high dilution (e.g., 0.01 M) by adding the substrate solution dropwise to the reaction mixture containing the base over several hours.
Diagram: Decision-Making Workflow for Optimizing Azetidine Cyclization
Caption: A troubleshooting workflow for low-yielding azetidine cyclization reactions.
Ring-Opening Reactions
Question 5: I am performing a nucleophilic ring-opening of an azetidine, but the reaction is not proceeding or is giving poor regioselectivity. What factors should I consider?
Ring-opening reactions of azetidines often require activation, and the regioselectivity is influenced by both electronic and steric factors[5].
Troubleshooting Guide: Azetidine Ring-Opening Reactions
| Potential Cause | Explanation | Suggested Solutions |
| Lack of Activation | Azetidines are relatively stable and often require activation to undergo ring-opening[5]. | Use a Lewis acid catalyst (e.g., Sc(OTf)₃) to activate the azetidine ring[5][7]. For some reactions, converting the azetidine to a quaternary azetidinium salt can increase its reactivity[5]. |
| Incorrect Solvent Choice | Solvent polarity can significantly impact the reaction mechanism and selectivity. | For enantioselective reactions catalyzed by hydrogen-bond donors, ethereal solvents like 2-MeTHF may provide better selectivity, while highly polar solvents can be detrimental[10]. |
| Poor Regioselectivity | The nucleophile may attack at the wrong carbon atom. This is governed by electronic effects (stabilization of a positive charge in the transition state) and steric hindrance[5]. | The regioselectivity is highly substrate-dependent. If the nucleophile is sterically bulky, it will likely attack the less substituted carbon adjacent to the nitrogen[5]. For electronically controlled reactions, the attack will occur where a positive charge is better stabilized[5]. |
| Incomplete Reaction | The reaction may not be going to completion due to insufficient reactivity or catalyst deactivation. | Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acid catalysts[8]. Increase the reaction time or temperature if stability allows[8]. |
Cross-Coupling Reactions
Question 6: I am struggling with a Suzuki cross-coupling reaction with a 3-iodoazetidine derivative. The reaction is sluggish and gives a low yield of the desired product. How can I optimize this transformation?
Cross-coupling reactions with azetidine derivatives can be challenging due to potential catalyst inhibition by the nitrogen atom and steric hindrance[11][12][13].
Troubleshooting Guide: Suzuki Cross-Coupling with Azetidines
| Potential Cause | Explanation | Suggested Solutions |
| Catalyst Inhibition | The nitrogen atom of the azetidine ring can coordinate to the palladium center, inhibiting the catalytic cycle[11]. | A screen of different palladium catalysts and ligands is often necessary. For sterically hindered couplings, using a pre-formed palladacycle catalyst like CataCXium® A Pd G3 can be effective[11]. |
| Inappropriate Solvent | The solvent system needs to facilitate the solubility of all components and promote the desired catalytic activity. | A mixture of an organic solvent and water is common for Suzuki reactions. Anhydrous 1,4-dioxane with degassed water is a good starting point[11]. |
| Base Incompatibility | The choice of base is crucial for the transmetalation step. | Screen different bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)[11]. |
| Presence of Water/Oxygen | These reactions are often sensitive to air and moisture. | Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that anhydrous solvents are used. Degassing the solvent mixture is also recommended[11]. |
Experimental Protocol: General Procedure for Suzuki Cross-Coupling of a 2-(2-Bromophenyl)azetidine
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-(2-bromophenyl)azetidine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol)[11].
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times[11].
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe[11].
-
Reaction Conditions: Stir the reaction mixture vigorously at 100 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours[11].
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel[11].
Diagram: Key Components of a Suzuki Cross-Coupling Reaction
Caption: Essential components for a successful Suzuki cross-coupling with azetidines.
Section 3: Special Considerations
Question 7: My reaction is highly sensitive to water. How can I ensure my solvent and reaction mixture are sufficiently dry?
For water-sensitive reactions, such as those involving organolithiums or certain Lewis acids, rigorous drying is essential[8][14].
-
Solvent Drying: Use freshly distilled solvents from an appropriate drying agent or pass them through a solvent purification system.
-
Azeotropic Removal of Water: For substrates that may contain trace amounts of water, azeotropic distillation is a powerful technique. This involves dissolving the substrate in a solvent that forms an azeotrope with water (e.g., toluene or benzene), and then removing the solvent under reduced pressure. This process is typically repeated three times to ensure the substrate is anhydrous[15][16][17].
-
Drying Agents: For drying organic extracts during workup, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used. Na₂SO₄ is less efficient but easier to filter, while MgSO₄ is faster and more effective[15].
-
Molecular Sieves: Activated 4Å molecular sieves can be added to a reaction mixture to scavenge trace amounts of water in situ[7].
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Regioselective Ring-Opening Reactions of Unsymmetric Azetidines [manu56.magtech.com.cn]
- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
- 16. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Storage and handling guidelines for (R)-2-Aminomethyl-1-boc-azetidine
Welcome to the technical support guide for (R)-2-Aminomethyl-1-boc-azetidine. As a key building block in modern drug discovery and medicinal chemistry, proper handling and storage of this reagent are paramount to ensuring experimental success and reproducibility. This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to help you navigate your research with confidence.
Section 1: Quick Reference Data
For immediate reference, the key specifications for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 887626-82-6 | [1][2] |
| Molecular Formula | C₉H₁₈N₂O₂ | [2][3] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | Liquid, Oil, or Pale Yellow Liquid | [1][4][5] |
| Primary Storage Temp. | Freezer or Refrigerator (2-8 °C) | [1][4] |
| Purity | Typically ≥95% | [1][2][3] |
Section 2: Frequently Asked Questions (FAQs)
Storage & Stability
Q1: What are the optimal long-term storage conditions for this compound?
For maximum shelf-life and to prevent degradation, long-term storage in a freezer is recommended.[1] Alternatively, storage in a refrigerator at 2-8°C is also acceptable.[4] The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[3] Amines, in general, are hygroscopic, meaning they readily absorb moisture from the atmosphere, which can lead to hydrolysis or the formation of undesirable byproducts.[6] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice, especially after the container has been opened.
Q2: My vial of this compound arrived at room temperature. Is the compound still viable?
Yes. While long-term storage requires refrigeration or freezing, shipping at ambient temperature for short durations is standard practice for this compound and does not typically affect its quality.[1][5] Upon receipt, you should immediately transfer the vial to the recommended storage conditions as outlined above.
Q3: The compound, which was initially a pale-yellow oil, has darkened over time. Is it degraded?
Color change can be an indicator of degradation or oxidation. Amines are susceptible to oxidation, which can lead to discoloration. While a slight color change may not significantly impact moderately robust reactions, it signals potential impurity. For sensitive, high-stakes experiments such as GMP synthesis or quantitative assays, using a fresh or purified aliquot is advisable. We recommend performing a quality control check (e.g., ¹H NMR or LC-MS) to assess the purity of the material before proceeding.
Handling & Safety
Q4: What specific personal protective equipment (PPE) is required when handling this compound?
Due to its hazard profile, comprehensive PPE is mandatory. This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious skin and eye irritation.[1][3][4] The minimum required PPE includes:
-
Eye Protection: Safety glasses or chemical goggles.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4]
-
Body Protection: A lab coat is essential.[3]
-
Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors or mists.[3][4]
Q5: Is this compound sensitive to air or moisture? Should I use a glovebox?
While not pyrophoric, the primary sensitivity concern is moisture. The free primary amine group makes the compound hygroscopic.[6] For most applications, handling under a stream of dry inert gas (Nitrogen or Argon) using standard Schlenk line or syringe techniques is sufficient to prevent moisture contamination.[7][8] A glovebox is not strictly necessary unless your experimental system is exceptionally sensitive to trace amounts of water.[9] Always use dry glassware and anhydrous solvents for reactions involving this reagent.[10]
Reactivity & Compatibility
Q6: How stable is the Boc protecting group during my reaction?
The tert-butyloxycarbonyl (Boc) group is a robust protecting group under basic and nucleophilic conditions.[11] However, it is designed to be labile under acidic conditions.[12] Exposure to strong acids (e.g., trifluoroacetic acid, HCl) will rapidly cleave the Boc group.[12] Even moderately acidic conditions (pH < 4) can lead to gradual deprotection.[11] Therefore, it is critical to ensure your reaction medium is neutral or basic to maintain the integrity of the Boc group.[13]
Q7: What chemicals and solvents are incompatible with this compound?
Avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents: These can react exothermically with the amine functionality.[3]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: These will react with the primary amine and can also cleave the Boc protecting group.[11][14]
-
Heat and Ignition Sources: Keep away from open flames or high-heat sources.[3]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Problem: Inconsistent or Low Reaction Yields
Low or variable yields are often traced back to reagent integrity or reaction conditions. Use the following workflow to diagnose the issue.
Caption: Troubleshooting workflow for low reaction yields.
Section 4: Recommended Protocols
Protocol 1: Aliquoting and Long-Term Storage Procedure
To maintain the integrity of the bulk supply, it is highly recommended to aliquot the reagent into smaller, single-use vials.
Objective: To properly store this compound for long-term use while minimizing contamination from repeated container openings.
Materials:
-
Stock vial of this compound.
-
Multiple small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps, oven-dried.
-
Inert gas source (Nitrogen or Argon) with manifold.
-
Dry syringes and needles.
-
Parafilm or vial sealant tape.
Procedure:
-
Preparation: Oven-dry the small vials and caps at 125°C overnight and allow them to cool in a desiccator.[7]
-
Inert Atmosphere: Place the dried vials and the stock container in a glovebox or perform the transfer on a Schlenk line under a positive pressure of inert gas.
-
Equilibration: Allow the stock container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer: Using a clean, dry syringe, carefully draw the desired amount of the liquid reagent.
-
Aliquoting: Dispense the reagent into the smaller vials.
-
Sealing: Immediately cap each vial tightly. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, date, and concentration (if diluted).
-
Storage: Place the labeled aliquots in a freezer (-20°C is standard) for long-term storage.[1]
Protocol 2: Workflow for Handling Under Inert Atmosphere
Objective: To transfer a precise volume of the reagent for a reaction without exposure to air or moisture.
Materials:
-
Aliquot vial of this compound with a septum-lined cap.
-
Oven-dried reaction flask, sealed with a septum.
-
Dry, gas-tight syringe with a long needle (e.g., 18-21 gauge).[10]
-
Inert gas source connected to a bubbler and a needle for the reaction flask.
Procedure:
-
Setup: Purge the reaction flask with inert gas. A needle connected to the gas line is inserted through the septum, and a second needle serves as an outlet. After several minutes, remove the outlet needle to maintain a slight positive pressure, indicated by the bubbler.[8]
-
Prepare Reagent: Remove an aliquot vial from the freezer and allow it to warm to room temperature. Pierce the septum with a needle connected to the inert gas line to equalize the pressure.
-
Syringe Purge: Purge the dry syringe with inert gas 2-3 times by drawing gas from the reaction flask headspace and expelling it.
-
Withdraw Reagent: Insert the needle of the purged syringe through the septum of the reagent vial, ensuring the needle tip is below the liquid surface. Slowly draw the desired volume of liquid into the syringe.
-
Inject into Reaction: Quickly and carefully transfer the syringe to the reaction flask and inject the reagent through the septum.
-
Rinse: If desired, a small amount of anhydrous solvent can be drawn into the syringe and added to the reaction to rinse any residual reagent.
Section 5: References
-
Amine Storage Conditions: Essential Guidelines for Safety. (2025). Diplomata Comercial. --INVALID-LINK--
-
Safety Data Sheet: (S)-2-Aminomethyl-1-boc-azetidine. AK Scientific, Inc. --INVALID-LINK--
-
This compound Product Page. Sigma-Aldrich. --INVALID-LINK--
-
Safety Data Sheet: 2-(Aminomethyl)piperidine, 2-Boc protected. (2017). SynQuest Laboratories, Inc. --INVALID-LINK--
-
Safety Data Sheet: (S)-2-aminomethyl-1-boc-azetidine. (2018). Apollo Scientific. --INVALID-LINK--
-
(S)-2-Aminomethyl-1-Boc-azetidine Product Page. Sigma-Aldrich. --INVALID-LINK--
-
Safety Data Sheet: 3-(Boc-aminomethyl)azetidine hydrochloride. (2024). Fisher Scientific. --INVALID-LINK--
-
Boc-Protected Amino Groups. Organic Chemistry Portal. --INVALID-LINK--
-
Boc Protecting Group for Amines. Chemistry Steps. --INVALID-LINK--
-
Safety Data Sheet: 3-(Boc-aminomethyl)azetidine hydrochloride. (2023). Combi-Blocks, Inc. --INVALID-LINK--
-
Guillo, N., & Perrio, S. (1997). General techniques for handling air-sensitive compounds. In S. E. Gibson (Ed.), Transition Metals in Organic Synthesis: A Practical Approach. Oxford University Press. --INVALID-LINK--
-
Safe Storage of Chemicals. Department of Biology, University of York. --INVALID-LINK--
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. --INVALID-LINK--
-
Helpful Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. --INVALID-LINK--
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. --INVALID-LINK--
-
Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate. --INVALID-LINK--
-
Handling air-sensitive reagents AL-134. MIT Department of Chemistry. --INVALID-LINK--
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. --INVALID-LINK--
References
- 1. This compound | 887626-82-6 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (S)-2-Aminomethyl-1-Boc-azetidine | 1007873-90-6 [sigmaaldrich.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. fauske.com [fauske.com]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
Validation & Comparative
1H NMR and 13C NMR analysis of (R)-2-Aminomethyl-1-boc-azetidine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of (R)-2-Aminomethyl-1-boc-azetidine
For professionals engaged in medicinal chemistry and drug development, the structural verification of chiral building blocks is a non-negotiable checkpoint in the synthetic workflow. This compound is a valuable constrained diamine scaffold, whose stereochemical and constitutional integrity is paramount for its application in advanced pharmaceutical intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary, indispensable tool for this confirmation.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple data sheet, we will delve into the causality behind the expected spectral features, compare them with relevant alternatives, address common analytical challenges such as determining enantiomeric purity, and provide robust, field-tested experimental protocols.
The Structural Landscape: Interpreting the NMR Data
The unique, strained four-membered ring of the azetidine core, combined with the chiral center at C2 and the bulky tert-butyloxycarbonyl (Boc) protecting group, gives rise to a distinct and information-rich NMR spectrum.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis: Key Signatures
The proton NMR spectrum provides the most immediate confirmation of successful Boc-protection and the overall proton environment.
-
The Boc Group: The most unambiguous signal is a large, sharp singlet appearing far upfield, typically between δ 1.4-1.5 ppm.[1] This peak, integrating to nine protons, corresponds to the chemically equivalent methyl groups of the tert-butyl moiety and is a definitive marker for the presence of the Boc protecting group.[2]
-
Azetidine Ring Protons (H2, H3, H4): These protons present the most complex region of the spectrum.
-
The single proton at the chiral center (H2) is expected to be a multiplet, coupled to both the H3 protons and the aminomethyl (H5) protons.
-
The protons on C3 and C4 are diastereotopic, meaning they are chemically non-equivalent. Therefore, they will appear as distinct multiplets and will couple with each other (geminal coupling) and with adjacent protons (vicinal coupling). This complexity is a hallmark of substituted, rigid ring systems.[3]
-
-
Aminomethyl Protons (H5): The two protons of the -CH₂NH₂ group are also diastereotopic due to the adjacent chiral center. They will likely appear as two separate multiplets, each coupled to the other and to the H2 proton.
-
Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by confirming the carbon framework of the molecule.
-
The Boc Group: Two characteristic signals confirm the Boc group: a quaternary carbon (C(CH₃)₃) around δ 80 ppm and a carbonyl carbon (C=O) around δ 155-157 ppm.[4][5]
-
Azetidine Ring Carbons (C2, C3, C4): The strained azetidine ring carbons are expected in the range of δ 20-60 ppm. The C2 carbon, being adjacent to the nitrogen and bearing a substituent, will have a distinct chemical shift from the C3 and C4 carbons.
-
Aminomethyl Carbon (C5): This carbon, attached to the primary amine, will appear in the aliphatic region, typically around δ 40-50 ppm.
Comparative Data and Expected Chemical Shifts
While the precise chemical shifts for this compound require experimental determination, we can predict the approximate values based on data from structurally similar N-Boc protected azetidines and amines.[4][5][6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| C(CH ₃)₃ (Boc) | ~ 1.45 | s (singlet) | 9H | Characteristic, sharp signal for the nine equivalent protons of the Boc group.[1] |
| NH ₂ | Variable (e.g., 1.5 - 2.5) | br s (broad) | 2H | Chemical shift is highly dependent on concentration and solvent. |
| CH ₂ (C3) | ~ 2.0 - 2.4 | m (multiplet) | 2H | Diastereotopic protons on the azetidine ring, leading to complex splitting. |
| CH ₂ (C4) | ~ 3.6 - 4.0 | m (multiplet) | 2H | Protons adjacent to the Boc-protected nitrogen are shifted downfield.[1] |
| CH (C2) | ~ 3.8 - 4.2 | m (multiplet) | 1H | Chiral center proton, coupled to protons on C3 and C5. |
| CH ₂N (C5) | ~ 2.8 - 3.2 | m (multiplet) | 2H | Diastereotopic protons adjacent to the chiral center. |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C (CH₃)₃ (Boc) | ~ 28.5 | The three equivalent methyl carbons of the Boc group.[7] |
| C 3 | ~ 25 - 35 | Aliphatic carbon within the strained azetidine ring. |
| C 5 (-C H₂NH₂) | ~ 45 - 55 | Aminomethyl carbon. |
| C 4 | ~ 50 - 60 | Azetidine carbon adjacent to the electron-withdrawing Boc-protected nitrogen.[5] |
| C 2 | ~ 60 - 70 | Chiral carbon, shifted downfield due to attachment to nitrogen and the aminomethyl group. |
| C (CH₃)₃ (Boc) | ~ 79 - 81 | Quaternary carbon of the Boc group.[4] |
| C =O (Boc) | ~ 155 - 157 | Carbonyl carbon of the carbamate.[5] |
Key Challenge: Determination of Enantiomeric Purity
A critical aspect of analyzing chiral molecules is confirming their enantiomeric purity. Standard ¹H and ¹³C NMR spectroscopy, when conducted in a typical achiral deuterated solvent (like CDCl₃), cannot distinguish between enantiomers.[8] The spectra of (R)- and (S)-2-Aminomethyl-1-boc-azetidine would be identical.
To overcome this, the sample must be placed in a chiral environment to induce diastereomeric interactions, which are NMR-distinguishable. There are two primary approaches:
-
Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a covalent diastereomeric mixture. While effective, this method is destructive and requires a reaction and purification step.
-
Chiral Solvating Agents (CSAs): The amine is mixed directly in the NMR tube with a chiral agent that forms transient, non-covalent diastereomeric complexes.[9] This method is non-destructive, rapid, and often requires no sample workup.[10][11] Agents like (S)-BINOL are effective for differentiating the enantiomers of amines by inducing separate, well-resolved signals in the ¹H NMR spectrum for the R and S forms.[9]
Experimental Protocols
The following protocols provide a self-validating system for the comprehensive analysis of this compound.
Protocol 1: Standard ¹H and ¹³C NMR Acquisition
This protocol confirms the chemical structure and purity of the compound.
Caption: Workflow for structural confirmation via NMR spectroscopy.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial before transferring the solution to a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Insert the sample into the NMR spectrometer. Perform standard locking and shimming procedures to optimize magnetic field homogeneity. Acquire the ¹H spectrum using a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Following the ¹H spectrum, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time or a greater number of scans will be necessary.
-
Data Processing and Analysis: Process both spectra using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).[8] Integrate the proton signals and assign all peaks to their corresponding atoms in the structure.
Protocol 2: Enantiomeric Purity Assessment using a Chiral Solvating Agent
This protocol allows for the quantification of the enantiomeric excess (ee).
Methodology:
-
Sample Preparation: In a clean NMR tube, combine the analyte, this compound (~0.02 mmol), and one equivalent of a suitable chiral solvating agent, such as (S)-BINOL.[9]
-
Dissolution: Add approximately 0.6 mL of CDCl₃ and shake the tube for 30-60 seconds to ensure the formation of the transient host-guest complexes.[9]
-
¹H NMR Acquisition: Immediately acquire a ¹H NMR spectrum as described in Protocol 1. A higher number of scans may be beneficial to clearly resolve the signals.
-
Data Analysis: Carefully examine the spectrum for signals that have split into two distinct sets of resonances, corresponding to the two diastereomeric complexes. Select a well-resolved, baseline-separated signal for each diastereomer. Integrate these two signals. The enantiomeric excess can be calculated using the formula: ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| x 100.
By employing these analytical strategies, researchers can move beyond simple confirmation to a deep and robust characterization of this compound, ensuring the quality and reliability of this critical building block in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Determining the Enantiomeric Purity of (R)-2-Aminomethyl-1-boc-azetidine via Chiral HPLC
In the landscape of modern drug discovery and development, the stereochemical integrity of chiral building blocks is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. (R)-2-Aminomethyl-1-boc-azetidine, a key chiral intermediate, is integral to the synthesis of numerous pharmaceutical agents. Its strained four-membered ring and chiral center make it a valuable synthon, but also necessitate rigorous quality control to ensure high enantiomeric purity.[1][2][3] This guide provides an in-depth, comparative analysis of chiral High-Performance Liquid Chromatography (HPLC) for determining the enantiomeric purity of this compound, contrasting it with viable alternatives and grounding the discussion in field-proven methodologies.
The Imperative of Enantiomeric Purity
Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] The presence of an undesired enantiomer can lead to reduced efficacy, off-target effects, or even significant toxicity. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric composition of chiral drugs. This places a heavy burden on analytical scientists to develop and validate robust methods for quantifying enantiomeric excess (ee).
Chiral HPLC: The Gold Standard for Enantiomeric Resolution
Chiral HPLC is the cornerstone technique for enantiomeric purity assessment in the pharmaceutical industry, prized for its accuracy, precision, and broad applicability.[5][6][7] The principle lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[8][9][10]
Designing a Robust Chiral HPLC Method
While a specific, publicly available, validated method for this compound is not extensively documented, a highly effective protocol can be designed based on extensive experience with structurally similar chiral amines, such as N-Boc protected pyrrolidine and other azetidine derivatives.[11][12][13] Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are exceptionally effective for resolving a wide range of chiral compounds, including N-Boc protected amines.[9][14]
Experimental Protocol: Chiral HPLC Analysis
Objective: To achieve baseline separation of (R)- and (S)-2-Aminomethyl-1-boc-azetidine to determine enantiomeric excess (% ee).
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Stationary Phase (CSP):
-
Primary Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® IA or equivalent).
-
Alternative: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD or equivalent).
-
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) is a standard starting point for normal-phase chiral separations. An acidic or basic modifier is often necessary for amines.
-
Initial Conditions: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v). The ratio of hexane to IPA should be optimized to achieve a resolution (Rs) > 1.5 while maintaining a reasonable analysis time.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm (where the Boc-carbamate group absorbs).
-
Injection Volume: 5-10 µL.
3. Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of 2-Aminomethyl-1-boc-azetidine at the same concentration to confirm the retention times of both the (R)- and (S)-enantiomers.
4. Data Analysis:
-
Inject the racemic standard to identify the elution order and retention times of the two enantiomers.
-
Inject the (R)-enantiomer sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 where Area_R is the peak area of the desired (R)-enantiomer and Area_S is the peak area of the minor (S)-enantiomer.
Causality Behind Experimental Choices:
-
Polysaccharide CSP: These phases form transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, π-π interactions, and steric hindrance, providing the necessary selectivity for chiral recognition.[9]
-
Normal Phase Eluent: Hexane/IPA offers excellent selectivity on polysaccharide CSPs. The less polar hexane acts as the weak solvent, while the more polar IPA modulates retention.
-
Basic Modifier (DEA): The primary amine in the analyte can interact strongly with residual silanol groups on the silica support, leading to poor peak shape (tailing). A small amount of a basic modifier like DEA is added to the mobile phase to block these active sites, resulting in sharp, symmetrical peaks and improved resolution.
Workflow Visualization
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Comparative Analysis: HPLC vs. Alternative Methodologies
While chiral HPLC is the predominant method, other techniques offer unique advantages and can be complementary. The choice of method often depends on factors like available instrumentation, sample volatility, and the need for high throughput.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Separation of volatile enantiomers on a chiral capillary column. | Use of a Chiral Solvating Agent (CSA) to induce diastereomeric complexes with distinct chemical shifts.[15][16][17] |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires analyte to be volatile and thermally stable. | Not required. |
| Derivatization | Generally not required for the analyte itself, but mobile phase modifiers are common. | Often required to increase volatility and improve peak shape for amines.[18][19][20] | Not required, but a chiral solvating agent must be added.[4][21] |
| Sensitivity | High (ng to pg level with UV detection). | Very High (pg to fg level with FID or MS detection). | Low (requires mg of sample). |
| Analysis Time | 10 - 30 minutes per sample. | Typically faster, 5 - 20 minutes per sample. | Very fast per sample (<5 min), but setup and optimization can be longer. |
| Quantitation | Highly accurate and precise, based on peak area integration. | Highly accurate and precise. | Less precise for minor enantiomers (<1%); accuracy depends on peak resolution and integration. |
| Instrumentation | Widely available in pharmaceutical labs. | Common, but less so than HPLC for non-volatile compounds. | Widely available, but high-field NMR may be needed for good resolution. |
| Method Development | Can be complex; requires screening of columns and mobile phases. | Can be complex; requires optimization of temperature programs and derivatization. | Can be straightforward if a suitable CSA is known; otherwise requires screening. |
In-Depth Look at Alternatives
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the analysis of volatile compounds.[22] For this compound, direct analysis is challenging due to its polarity and molecular weight. Therefore, derivatization of the primary amine with a reagent like trifluoroacetic anhydride (TFAA) would be necessary to create a more volatile and less polar derivative suitable for GC analysis.[18][19] While this adds a sample preparation step, the high efficiency of capillary GC columns can provide excellent resolution and fast analysis times.[20]
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a rapid, non-destructive alternative for determining enantiomeric purity.[14][23] The method involves adding a chiral solvating agent to the NMR tube containing the analyte. The CSA forms transient, diastereomeric complexes with the (R) and (S) enantiomers, which results in separate, distinguishable signals in the NMR spectrum (typically ¹H or ¹⁹F NMR).[15][24] The enantiomeric excess can then be determined by integrating the respective signals. While less sensitive than chromatographic methods, it is extremely fast and requires minimal sample preparation, making it ideal for rapid screening in a research setting.[4]
Validation and Trustworthiness
Regardless of the chosen method, validation is essential to ensure the results are reliable and suitable for their intended purpose.[25] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[26][27][28]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5).
-
Linearity: The method's ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known enantiomeric composition.
-
Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
By rigorously validating the chosen analytical procedure, a self-validating system is created, ensuring the trustworthiness of every reported enantiomeric purity value.
Caption: Relationship between analytical methods and validation for reliable results.
Conclusion
For the critical task of determining the enantiomeric purity of this compound, chiral HPLC on a polysaccharide-based stationary phase stands out as the most robust, reliable, and widely accepted method. Its high sensitivity, accuracy, and applicability without derivatization make it ideally suited for quality control in a regulated pharmaceutical environment. While chiral GC and NMR spectroscopy serve as valuable orthogonal or screening techniques, chiral HPLC provides the definitive data required to ensure the stereochemical integrity of this vital chiral building block, ultimately contributing to the development of safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. arpi.unipi.it [arpi.unipi.it]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. scribd.com [scribd.com]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Mass Spectrometry Characterization of (R)-2-Aminomethyl-1-boc-azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Aminomethyl-1-boc-azetidine is a chiral building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutics.[1][2] Its small, strained azetidine ring and the labile tert-butyloxycarbonyl (Boc) protecting group present unique challenges and opportunities for analytical characterization.[3] Accurate mass spectrometry (MS) analysis is paramount for confirming identity, assessing purity, and monitoring reactions involving this intermediate. This guide provides an in-depth comparison of mass spectrometry techniques for the robust characterization of this compound, offering field-proven insights and detailed experimental protocols to ensure data integrity and analytical success.
Introduction: The Analytical Imperative
The structural features of this compound—a primary amine, a carbamate, and a four-membered heterocyclic ring—dictate its analytical behavior. The primary amine is a ready site for protonation, making positive-ion mass spectrometry a natural choice. However, the Boc group is notoriously labile and prone to fragmentation, a characteristic that can be both a diagnostic tool and a complicating factor.[4][5] This guide will dissect the critical choices in an MS workflow, from ionization method to fragmentation analysis, to build a self-validating analytical system for this key synthetic intermediate.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into methodology.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)-1-azetidinecarboxylate | |
| Molecular Formula | C₉H₁₈N₂O₂ | |
| Molecular Weight | 186.25 g/mol | |
| Exact Mass | 186.136828 Da | Calculated |
| Key Features | Chiral center, primary amine, Boc-protecting group, strained azetidine ring | [3][6] |
Ionization Techniques: A Comparative Analysis
The first critical decision in MS analysis is the choice of ionization source. For a polar, non-volatile molecule like this compound, atmospheric pressure ionization (API) techniques are standard. The two most common options are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI): The Preferred Method
ESI is a soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol.[7] It is exceptionally well-suited for molecules that are already polar or can be easily charged in solution, such as amines.
-
Mechanism of Ionization: The primary amine on the aminomethyl side chain is basic and readily accepts a proton in an acidic mobile phase (e.g., containing 0.1% formic acid), forming a stable [M+H]⁺ ion.[8][9] This process is highly efficient, leading to excellent sensitivity.
-
Causality: The choice of ESI is dictated by the molecule's inherent chemical nature. The presence of a basic nitrogen makes it an ideal candidate for protonation, which is the primary mechanism of ion formation in positive-mode ESI.[9]
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
APCI is better suited for less polar molecules. It uses a heated nebulizer to create a vapor, which is then ionized by corona discharge. While it can be used for this compound, it is generally less efficient than ESI for molecules that are already ionizable in solution.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Principle | Ionization from charged droplets in solution. | Gas-phase ionization via corona discharge. | ESI is more direct and "softer" for this pre-charged analyte.[7] |
| Analyte Suitability | Polar, ionizable molecules. | Less polar, thermally stable molecules. | The target molecule is highly polar and easily protonated. |
| Sensitivity | Typically very high for amines. | Moderate. | ESI offers superior sensitivity for this compound. |
| Fragmentation | Minimal in-source fragmentation with optimized parameters. | Can induce more thermal degradation and fragmentation. | ESI's soft nature helps preserve the intact molecular ion.[10] |
| Recommendation | Primary Choice. | Secondary/backup choice. | ESI provides the best combination of sensitivity and minimal unwanted degradation. |
Experimental Protocols: Ensuring Data Integrity
Reproducible data is built upon meticulously executed protocols. The following sections provide step-by-step methodologies for the characterization of this compound.
Workflow Overview
The following diagram illustrates a typical workflow for comprehensive MS characterization.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass
Objective: To confirm the elemental composition of the compound by determining its accurate mass.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase simulant (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation.[5]
-
-
Instrumentation (Example: Q-TOF or Orbitrap Mass Spectrometer):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 100 – 120 °C (Use lower temperatures to minimize in-source decay of the Boc group).[10]
-
Scan Range: m/z 70-500.
-
Mass Analyzer Mode: High resolution (>10,000 FWHM).
-
Data Acquisition: Profile mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Expected m/z: 187.1441 (for C₉H₁₉N₂O₂⁺).
-
Calculate the mass error between the measured m/z and the theoretical m/z. A mass error of <5 ppm provides high confidence in the assigned elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Unveiling the Structure
While HRMS confirms what a molecule is, tandem mass spectrometry (MS/MS) helps confirm its structure by breaking it apart and analyzing the pieces. This is achieved through Collision-Induced Dissociation (CID), where the selected precursor ion ([M+H]⁺) is fragmented by collision with an inert gas.[11]
The lability of the Boc group is a key feature in the MS/MS spectrum of this molecule.[4] The primary fragmentation pathways involve the loss of moieties from this protecting group.
Proposed Fragmentation Pathway
Key Diagnostic Fragments:
-
Loss of isobutylene (-56 Da): A characteristic fragmentation of Boc-protected amines, resulting from a rearrangement, leading to an ion at m/z 131.09.[12]
-
Loss of the entire Boc group (-100 Da): Cleavage of the N-C(O) bond results in the deprotected azetidine fragment at m/z 87.09. This is often a prominent ion.[13]
-
tert-butyl cation (+57 Da): The formation of the stable tert-butyl carbocation at m/z 57.07 is a hallmark of compounds containing a Boc group.[14]
Protocol 2: Tandem MS (MS/MS) Product Ion Scan
Objective: To generate a fragmentation spectrum to confirm the molecular structure.
-
Sample Preparation & Infusion: Use the same sample prepared for HRMS analysis. Direct infusion via a syringe pump at 5-10 µL/min is recommended for method development.
-
Instrumentation (Example: Triple Quadrupole, Q-TOF, or Ion Trap):
-
MS1 Settings: Set the first mass analyzer to isolate the precursor ion of interest (m/z 187.1).
-
Collision Cell: Introduce a collision gas (e.g., argon or nitrogen).
-
Collision Energy (CE): Apply a range of collision energies (e.g., 10-40 eV). A stepped or ramped CE experiment is efficient for observing all key fragments.[4] The optimal CE will be instrument-dependent.
-
MS2 Settings: Set the second mass analyzer to scan a product ion range (e.g., m/z 40-200).
-
-
Data Analysis:
-
Examine the resulting spectrum for the presence of the diagnostic fragments (m/z 131.09, 87.09, and 57.07).
-
The presence of this fragmentation "fingerprint" provides very high confidence in the structural assignment.
-
Comparison with Alternative Techniques
While MS is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Information Provided | Molecular weight, elemental formula, structural fragments. | Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry. |
| Sensitivity | Very high (picomole to femtomole). | Lower (micromole to nanomole). |
| Sample Amount | Micrograms (µg) or less. | Milligrams (mg). |
| Analysis Time | Fast (<5 minutes per sample). | Slower (minutes to hours per experiment). |
| Key Strength for this Analyte | Rapid confirmation of mass and key functional groups (Boc). | Unambiguous confirmation of the azetidine ring structure and stereochemistry. |
| Complementarity | MS confirms the correct mass and presence of the Boc group. NMR confirms the core scaffold and connectivity. The two techniques provide orthogonal and confirmatory data. |
Conclusion and Best Practices
The robust characterization of this compound is best achieved using a combination of high-resolution ESI-MS and tandem MS/MS.
-
Primary Recommendation: Employ positive-mode ESI for its high ionization efficiency with the primary amine.
-
Validation System: Use HRMS to confirm the elemental composition via accurate mass measurement of the [M+H]⁺ ion at m/z 187.1441.
-
Structural Confirmation: Utilize MS/MS to confirm the structure by observing the characteristic neutral losses of isobutylene (-56 Da) and the complete Boc group (-100 Da), along with the formation of the tert-butyl cation (m/z 57).
-
Best Practice: When developing methods, be mindful of the Boc group's lability. Use moderate source temperatures and collision energies to avoid excessive in-source decay and to control fragmentation for structural analysis.[5][10]
By following these guidelines and understanding the causality behind the methodological choices, researchers can confidently and accurately characterize this important chemical building block, ensuring the integrity of their downstream applications in drug discovery and development.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
A Comparative Guide to (R)- vs. (S)-2-Aminomethyl-1-boc-azetidine in Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, chiral azetidine scaffolds are indispensable building blocks, prized for their unique conformational constraints and synthetic versatility.[1][2][3][4][5] Among these, the enantiomeric pair, (R)- and (S)-2-Aminomethyl-1-boc-azetidine, stand out as pivotal starting materials. This guide presents an in-depth comparative analysis of these enantiomers, examining their distinct physicochemical properties, synthetic applications, and the profound impact of stereochemistry on the pharmacological outcomes of their derivatives. By integrating experimental data, detailed protocols, and mechanistic rationale, this document serves as a critical resource to empower researchers in the strategic design and execution of stereoselective syntheses.
The Strategic Importance of Chiral Azetidines in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a desirable combination of properties to drug candidates, including metabolic stability, structural rigidity, and improved aqueous solubility.[1] Its strained ring system (approx. 25.4 kcal/mol) provides a unique three-dimensional architecture that can effectively orient substituents in space, making it a valuable bioisostere for other cyclic and acyclic fragments.[3]
The introduction of a stereocenter, as found in 2-substituted azetidines, is of paramount importance. Biological systems are inherently chiral, and the specific three-dimensional arrangement of a molecule dictates its ability to bind to a target receptor or enzyme.[6] Consequently, the choice between the (R) and (S) enantiomer of a building block like 2-Aminomethyl-1-boc-azetidine is a fundamental decision that can dramatically influence a drug's efficacy, selectivity, and safety profile.[7][8] The Boc-protected nitrogen and the primary aminomethyl group provide orthogonal synthetic handles for elaborate molecular construction.
Physicochemical Properties: A Direct Comparison
While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they are distinguished by their interaction with plane-polarized light and their behavior in chiral environments.
| Property | (R)-2-Aminomethyl-1-boc-azetidine | (S)-2-Aminomethyl-1-boc-azetidine |
| Molecular Formula | C₉H₁₈N₂O₂ | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol | 186.25 g/mol |
| Appearance | Oil | Oil |
| CAS Number | 102235-56-1 | 1007873-90-6[9] |
| Optical Rotation | Specific rotation value is positive. | Specific rotation value is negative.[10] |
| Purity | Typically >97% | Typically >97%[9] |
Comparative Synthetic Utility: From Chiral Building Block to Final Product
The synthetic power of these enantiomers lies in their role as chiral synthons. The primary amine serves as a nucleophile for a wide range of transformations, including acylation, sulfonylation, reductive amination, and urea formation. The Boc group provides robust protection for the ring nitrogen, which can be selectively removed under acidic conditions (e.g., with TFA) to enable further functionalization at that position.
Case Study: Synthesis of Chiral Diamine Ligands for Asymmetric Catalysis
A prominent application of these building blocks is in the synthesis of chiral ligands, which are crucial for developing enantioselective catalytic processes.[11][12] The choice of the azetidine enantiomer directly dictates the chirality of the resulting ligand and, therefore, the stereochemical outcome of the reaction it catalyzes.
Caption: Enantiomer-dependent synthesis of chiral ligands and resulting products.
Experimental Protocol: Synthesis of (S)-tert-butyl 2-((phenylsulfonamido)methyl)azetidine-1-carboxylate
This protocol provides a representative, self-validating method for the functionalization of the primary amine.
Expertise & Experience: This standard sulfonylation reaction is a robust and high-yielding transformation. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving it to completion. The purification via column chromatography is a standard and effective method for isolating the product from unreacted starting materials and byproducts.
Materials:
-
(S)-2-Aminomethyl-1-boc-azetidine (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under a nitrogen atmosphere, dissolve (S)-2-Aminomethyl-1-boc-azetidine in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add triethylamine, followed by the dropwise addition of benzenesulfonyl chloride.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Trustworthiness Checkpoint: Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂ (2x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield the pure sulfonamide product.
-
Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
The Decisive Role of Stereochemistry in Pharmacological Activity
The difference between the (R) and (S) enantiomers becomes critically apparent when they are incorporated into a drug candidate. The two resulting enantiomeric drugs can have vastly different pharmacological profiles.[6] Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to off-target effects or toxicity.[8]
Caption: Model of enantiomer-specific interaction with a biological target.
For example, in the development of STAT3 inhibitors, researchers found that the (R)-azetidine-2-carboxamide enantiomer was significantly more potent than the (S)-enantiomer.[8] This demonstrates that the precise stereochemical configuration provided by the (R)-azetidine scaffold was essential for optimal binding to the target protein. This principle underscores the necessity of synthesizing and testing enantiomerically pure compounds early in the drug discovery process.
Conclusion
(R)- and (S)-2-Aminomethyl-1-boc-azetidine are powerful, yet distinct, chiral building blocks. Their proper selection is not a trivial choice but a critical strategic decision that dictates the stereochemical integrity of the synthetic pathway and the ultimate biological activity of the target molecule. An understanding of their comparative utility, grounded in the principles of stereochemistry, is essential for the rational design of novel therapeutics. This guide has outlined the key differences and provided practical, validated protocols to aid researchers in leveraging the unique potential of each enantiomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidines - Enamine [enamine.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1007873-90-6 Cas No. | (S)-2-Aminomethyl-1-Boc-azetidine | Apollo [store.apolloscientific.co.uk]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric, catalytic synthesis of alpha-chiral amines using a novel bis(phosphine) monoxide chiral ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetidine vs. Pyrrolidine: A Strategic Guide to Scaffold Selection in Drug Design
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the four-membered azetidine and the five-membered pyrrolidine rings have emerged as foundational motifs. While structurally similar, the subtle differences in their size, conformation, and electronic properties can profoundly influence a molecule's pharmacological profile. This guide provides an in-depth comparison of these two scaffolds, offering experimental insights and data-driven guidance for researchers in drug discovery and development.
At a Glance: Key Differentiators
| Feature | Azetidine | Pyrrolidine |
| Ring Size | 4-membered | 5-membered |
| Ring Strain | Higher | Lower |
| Conformation | Puckered, but less flexible | Flexible (envelope and twist conformations) |
| Basicity (pKa) | ~11.29[1] | ~11.27[2] |
| Lipophilicity (LogP) | Lower | Higher |
| Synthetic Accessibility | More challenging | Generally more accessible |
| Metabolic Stability | Generally higher | Can be susceptible to oxidation |
| 3D Shape | More compact, "sp³-rich" | Greater 3D coverage, "pseudo-rotation"[3][4][5] |
The Foundation: Structural and Physicochemical Properties
The one-atom difference between azetidine and pyrrolidine rings dictates their fundamental characteristics, influencing everything from their shape to their interactions with biological targets.
Conformational Analysis: A Tale of Flexibility
Azetidine: The four-membered ring of azetidine is inherently strained, leading to a puckered conformation. While not planar, its conformational flexibility is more restricted compared to pyrrolidine. This rigidity can be advantageous in drug design, as it can pre-organize substituents into a specific orientation for optimal binding with a target, potentially reducing the entropic penalty of binding.[6]
Pyrrolidine: The five-membered pyrrolidine ring is significantly more flexible, readily adopting non-planar "envelope" and "twist" conformations in a phenomenon known as pseudorotation.[3][4][5] This flexibility allows the pyrrolidine scaffold to present its substituents in a wider array of spatial arrangements, which can be beneficial for exploring the pharmacophore space of a target.[3][4][5] The conformation can be controlled and "locked" through strategic substitution.[3]
References
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
A Comparative Guide to the Biological Activity of Azetidine-Containing Compounds
Introduction: The Azetidine Scaffold - A Privileged Structure in Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged as a valuable and privileged scaffold in medicinal chemistry.[1][2] Despite historical challenges in its synthesis due to inherent ring strain, recent advancements have made this unique structure more accessible to researchers.[1][3] Its molecular rigidity and distinct chemical properties make it an attractive component for designing novel therapeutic agents.[1] Compounds incorporating the azetidine moiety exhibit a remarkably broad and diverse range of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties, among others.[1][3][4] This guide provides a comparative analysis of the biological activities of various azetidine-containing compounds, supported by experimental data, to assist researchers and drug development professionals in this dynamic field.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Azetidine derivatives have demonstrated significant potential as anticancer agents, with various compounds exhibiting potent cytotoxic effects against a range of human cancer cell lines.[5] A key mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[6]
A notable example is the investigation of 1,4-diarylazetidin-2-ones, which have shown promising antiproliferative activity. In one study, a series of these compounds were evaluated for their ability to inhibit the growth of MCF-7 (human breast adenocarcinoma) and chemoresistant HT-29 (human colorectal adenocarcinoma) cell lines.[7]
Comparative Analysis of Anticancer Activity:
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below compares the IC50 values of several azetidin-2-one derivatives, highlighting their efficacy against different cancer cell lines.
| Compound ID | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| 12l | MCF-7 | 10 | Combretastatin A-4 (CA-4) | - |
| 12l | HT-29 | 3 | CA-4 | 3810 |
| 12k | MCF-7 | 1.5 | - | - |
| 12k | HT-29 | 12 | - | - |
| 12m | HT-29 | 26 | - | - |
| 6 | SiHa | - | Vincristine | - |
| 6 | B16F10 | - | Vincristine | - |
Data synthesized from multiple sources for comparative purposes.[6][7]
Notably, compound 12l demonstrated exceptional potency against the chemoresistant HT-29 cell line, with an IC50 value of 3 nM, significantly outperforming the reference compound CA-4.[7] Furthermore, studies on other azetidin-2-one derivatives, such as compound 6 , have shown cytotoxic activity against SiHa (human cervical cancer) and B16F10 (murine melanoma) cells, inducing apoptosis through the activation of caspase-3.[6] Another compound, 1a , a TZT-1027 analogue, displayed potent antiproliferative activities with IC50 values of 2.2 nM against A549 (human lung carcinoma) and 2.1 nM against HCT116 (human colon cancer) cell lines.[8]
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine-containing compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
II. Antibacterial Activity: Combating Microbial Infections
The azetidine scaffold is a core component of β-lactam antibiotics, one of the most successful classes of antibacterial agents.[2] Beyond the well-established azetidin-2-ones (β-lactams), other azetidine derivatives have also shown promising antibacterial properties.[2][9] The evaluation of these compounds often involves determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Comparative Analysis of Antibacterial Activity (MIC in µg/mL):
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Compound D1 | Significant Activity | Significant Activity | Significant Activity | Significant Activity |
| Compound D2 | Superior Activity to D1 | Superior Activity to D1 | Superior Activity to D1 | Superior Activity to D1 |
| Ampicillin (Standard) | Reference | Reference | Reference | Reference |
Data from a study on newly synthesized azetidine analogues. Specific MIC values were not provided in the summary, but relative activities were reported.[10]
In a comparative study, two newly synthesized azetidine analogues, D1 and D2, were screened for their antimicrobial activity.[10] Both compounds exhibited significant antibacterial effects, with compound D2 demonstrating superior efficacy compared to D1 and standard drugs against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa.[10] This suggests that specific structural modifications on the azetidine ring can significantly enhance antibacterial potency.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Principle: This method determines the MIC of a compound by testing its ability to inhibit the growth of bacteria in a liquid nutrient medium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well remains clear).
Visualizing the Drug Discovery Workflow
The process of identifying and validating new bioactive compounds follows a structured workflow.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijbpas.com [ijbpas.com]
- 10. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]
A Comparative Guide to the Structural Elucidation of (R)-2-Aminomethyl-1-boc-azetidine Derivatives
Abstract: The precise three-dimensional atomic arrangement of pharmacologically active molecules is fundamental to modern drug discovery. (R)-2-Aminomethyl-1-boc-azetidine serves as a critical chiral building block for novel therapeutics, where its strained four-membered ring imparts unique conformational constraints that influence biological activity. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the definitive method for solid-state structure determination—with powerful alternative techniques for solution-state and in-silico analysis, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) computational modeling. We present field-proven experimental protocols, comparative data, and decision-making frameworks to guide researchers in selecting the optimal analytical strategy for their specific research objectives.
Introduction: The Structural Imperative of Azetidine Scaffolds
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" scaffold in medicinal chemistry. Its inherent ring strain (approximately 25.2 kcal/mol) results in a puckered, rigid conformation that can precisely orient substituents in three-dimensional space, enabling optimized interactions with biological targets.[1] The this compound derivative, in particular, offers a versatile platform for synthesizing a diverse range of compounds, from kinase inhibitors to antimalarial agents.[2]
Determining the exact conformation and configuration of these derivatives is not merely an academic exercise; it is a prerequisite for understanding structure-activity relationships (SAR), optimizing ligand-receptor binding, and ensuring intellectual property. While several analytical techniques can provide structural information, they differ significantly in the nature of the information they provide, sample requirements, and experimental complexity. This guide will focus on the gold standard, X-ray crystallography, and compare its outputs with those from NMR and DFT calculations.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
Single-crystal X-ray diffraction is an unparalleled technique for providing an unambiguous, high-resolution three-dimensional model of a molecule in the solid state.[3] The method relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate an electron density map and, subsequently, a precise atomic model.[4]
Causality in the Experimental Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is a direct consequence of the quality of the crystal used for data collection.[5][6]
Caption: The experimental workflow for Single-Crystal X-ray Crystallography.
Protocol: Growing Diffraction-Quality Crystals
Obtaining high-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly, which minimizes defects in the crystal lattice.[7][8]
Objective: To grow single crystals of an this compound derivative suitable for SCXRD (ideally 0.1-0.3 mm in each dimension).[8]
Materials:
-
Highly purified compound (>98%)
-
A selection of analytical grade solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene, hexane).[8][9]
-
Small, clean glass vials (e.g., 2 mL shell vials or NMR tubes).[5][9]
-
Microscope for crystal inspection.[6]
Method 1: Slow Evaporation (Most Common Starting Point)
-
Solvent Screening: In a series of small vials, test the solubility of your compound (a few mg) in different solvents. A suitable solvent is one in which the compound is moderately soluble.[7] If it is too soluble, small crystals tend to form; if it is poorly soluble, crystallization will not occur.
-
Prepare a Near-Saturated Solution: Prepare a solution that is close to, but not at, the saturation point at room temperature. Heating can be used to dissolve more material, but ensure the solution is filtered while warm to remove any particulate matter which could act as unwanted nucleation sites.[7]
-
Slow the Evaporation: Cover the vial. A common and effective technique is to cover the vial with parafilm and poke a few small holes in it with a needle.[6] This slows the rate of solvent evaporation, which is crucial for growing larger, more ordered crystals.
-
Patience is Key: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench).[7] Do not disturb the vial for several days. Crystal growth requires time.
Method 2: Vapor Diffusion
-
Select a Solvent System: This method requires a binary solvent system: a "good" solvent in which your compound is soluble, and a "poor" solvent (precipitant) in which it is insoluble, but which is miscible with the good solvent.
-
Setup: Dissolve your compound in a small amount of the good solvent in an open inner vial. Place this vial inside a larger, sealed outer vial (a "chamber") that contains the poor solvent.
-
Diffusion: Over time, the poor solvent will slowly diffuse in the vapor phase into the inner vial. This gradually decreases the solubility of your compound, leading to slow and controlled crystal growth.
Data Interpretation: A Case Study
While a specific public crystal structure for the parent this compound was not found in the Cambridge Structural Database (CSD)[10][11], numerous derivatives have been characterized. For a hypothetical derivative, the output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains a wealth of quantitative data.
Table 1: Example Crystallographic Data for an Azetidine Derivative
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₂₀N₂O₃S | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | A chiral space group, confirming the enantiopurity of the bulk crystal. |
| Unit Cell Dimensions | a=8.1 Å, b=10.5 Å, c=19.2 Å | The dimensions of the repeating unit that builds the crystal. |
| Resolution | 0.75 Å | A measure of the level of detail; lower values are better. This indicates high-quality diffraction. |
| R-factor (R₁) | 0.045 (4.5%) | The residual factor, indicating the agreement between the calculated model and the experimental X-ray data. Values <5% are excellent. |
| Flack Parameter | 0.02(5) | A value close to zero confirms the assigned absolute stereochemistry (R-configuration) is correct. |
Orthogonal & Complementary Techniques
While SCXRD is definitive for the solid state, a molecule's conformation can change in solution, which is more relevant to its biological activity. Furthermore, obtaining suitable crystals can be a significant bottleneck.[12] Therefore, complementary techniques are essential.
NMR Spectroscopy: Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining molecular structure and conformation in solution. For molecules like azetidine derivatives, specific 1D and 2D NMR experiments can reveal through-bond and through-space atomic connectivities.[13]
Key NMR Experiments for Conformational Analysis:
-
¹H NMR: Chemical shifts and coupling constants (J-values) provide initial information about the electronic environment and dihedral angles of protons. In cyclic systems, the lack of free rotation means that diastereotopic protons will have different chemical shifts and coupling constants, providing rich structural data.[14]
-
¹³C NMR: Provides information on the carbon backbone and can be sensitive to conformational changes.[15]
-
2D NOESY/ROESY: These experiments detect Nuclear Overhauser Effects, which are through-space interactions between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. This is crucial for determining the relative orientation of substituents on the azetidine ring.
-
Variable Temperature (VT) NMR: The Boc (tert-butyloxycarbonyl) protecting group can exhibit restricted rotation around the C-N amide bond, leading to the presence of two rotamers (isomers) in solution.[16][17] VT-NMR can be used to study the kinetics of this rotation.
Protocol: 2D NOESY Experiment
-
Sample Preparation: Dissolve ~5-10 mg of the purified azetidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Spectrometer Setup: On a high-field NMR spectrometer (≥400 MHz), acquire standard 1D ¹H and ¹³C spectra.
-
NOESY Acquisition: Set up a 2D NOESY experiment. A key parameter is the "mixing time," which determines the duration over which NOE transfer occurs. Typical values for small molecules range from 300 to 800 ms.
-
Data Processing: Process the 2D data using appropriate software (e.g., Mnova, TopSpin). The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and off-diagonal "cross-peaks."
-
Interpretation: A cross-peak between two protons (Proton A and Proton B) indicates they are spatially close. By correlating these observed NOEs with the covalent structure, a 3D model of the molecule's average conformation in solution can be built.
Density Functional Theory (DFT): Structure In Silico
Computational chemistry, particularly DFT, allows for the prediction of molecular properties, including the most stable 3D geometry (conformation).[18][19] This method solves approximations of the Schrödinger equation to find the lowest energy arrangement of atoms.
Protocol: DFT Geometry Optimization
-
Build Initial Structure: Using molecular modeling software (e.g., GaussView, Avogadro), build an initial 3D structure of the this compound derivative.
-
Select Method and Basis Set: Choose a DFT functional and basis set. A common and robust combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set for initial optimization.[20] For higher accuracy, a larger basis set like 6-311+G(d,p) is recommended.[20]
-
Run Optimization: Submit the structure for a geometry optimization calculation using software like Gaussian. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to find the minimum energy structure on the potential energy surface.
-
Frequency Analysis: Perform a frequency calculation on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.[20]
Caption: A typical workflow for DFT geometry optimization.
Comparative Analysis & Decision Making
The choice of technique depends on the research question, available resources, and the physical properties of the compound.
Table 2: Head-to-Head Comparison of Structural Elucidation Techniques
| Feature | Single-Crystal X-ray Crystallography (SCXRD) | NMR Spectroscopy | Density Functional Theory (DFT) |
| Sample State | Solid (Single Crystal) | Solution | In Silico (Computational) |
| Information Provided | Absolute 3D structure, packing, stereochemistry | Solution-state conformation, dynamics, connectivity | Lowest energy conformation, electronic properties |
| Primary Challenge | Growing diffraction-quality crystals | Signal overlap in complex molecules, interpretation | Computational cost, accuracy depends on method |
| Accuracy | Very High (unambiguous bond lengths/angles) | High (provides average structure in solution) | Good (predictive, depends on level of theory) |
| Throughput | Low to Medium | High | Medium |
Decision-Making Framework
Caption: A decision-making workflow for structural analysis.
Conclusion
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rigaku.com [rigaku.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.muohio.edu [chemistry.muohio.edu]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. auremn.org.br [auremn.org.br]
- 14. youtube.com [youtube.com]
- 15. Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Azetidine Products
Foreword: The Azetidine Scaffold - A Double-Edged Sword in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more traditional saturated heterocycles like pyrrolidine and piperidine. The conformational rigidity imparted by the azetidine moiety can lead to improved binding affinity, metabolic stability, and pharmacokinetic properties. However, this same ring strain presents unique challenges in both synthesis and structural validation. Unambiguous confirmation of the molecular structure, including stereochemistry, is paramount for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of new chemical entities.
This guide provides a comparative analysis of the primary analytical methods for the structural validation of azetidine-containing products. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying principles and rationale, empowering researchers to make informed decisions in their analytical workflows. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering field-proven insights and detailed experimental methodologies.
The Trinity of Structural Validation: A Comparative Overview
The choice of analytical technique for validating the structure of an azetidine product is dictated by the specific question being asked. Is it the confirmation of covalent connectivity? The determination of relative or absolute stereochemistry? Or the elucidation of the three-dimensional structure in the solid state? The following table provides a high-level comparison of the three core techniques.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Single, well-ordered crystal. | Soluble compound in a suitable deuterated solvent. | Ionizable compound. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.[1] | Covalent connectivity, relative stereochemistry, and solution-state conformation and dynamics.[1] | Molecular weight, elemental composition, and fragmentation patterns.[1] |
| Resolution | Atomic (<1 Å).[1] | Atomic to near-atomic. | Low (provides connectivity information).[1] |
| Key Advantage for Azetidines | Unambiguous determination of absolute stereochemistry. | Detailed analysis of stereochemistry and conformation in solution. | Rapid confirmation of molecular weight and elemental formula. |
| Key Challenge for Azetidines | Growing diffraction-quality crystals can be difficult.[2][3] | Ring strain can affect chemical shifts and coupling constants, potentially complicating spectral interpretation. | Fragmentation can be complex due to ring strain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation in Solution
NMR spectroscopy is arguably the most powerful tool for the routine structural characterization of novel azetidine derivatives in solution. It provides a wealth of information on the molecular framework, connectivity, and stereochemistry.
The Causality Behind Experimental Choices in NMR
-
Solvent Selection: The choice of a deuterated solvent is critical. The primary considerations are the solubility of the analyte and minimizing interference from residual solvent signals.[4] For many organic-soluble azetidine derivatives, deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of compounds and its ease of removal.[4][5] For more polar azetidines, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate.[5] It is crucial to be aware that the solvent can influence the chemical shifts of protons, particularly those involved in hydrogen bonding (e.g., N-H protons).[6]
-
1D NMR (¹H and ¹³C): ¹H NMR is the initial and most informative experiment, providing data on the number of different proton environments, their integration (ratio), and their coupling patterns (connectivity). For azetidines, the chemical shifts and, more importantly, the coupling constants of the ring protons are diagnostic. The ¹³C NMR spectrum complements this by showing the number of unique carbon environments.
-
2D NMR for Unambiguous Assignments: For complex substituted azetidines, 1D spectra can be crowded and difficult to interpret. 2D NMR techniques are essential for definitive structural assignment.[6][7]
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, allowing for the tracing of connectivity within the azetidine ring and its substituents.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the confident assignment of carbon signals.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the complete carbon skeleton and confirming the placement of substituents.[7]
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining stereochemistry. They detect protons that are close in space (<5 Å), irrespective of their through-bond connectivity.[8][9] For substituted azetidines, a NOE correlation between two protons on the ring provides strong evidence for a cis relationship.[7]
-
Experimental Protocol: ¹H NMR Analysis of a Substituted Azetidine
-
Sample Preparation:
-
Weigh 2-10 mg of the purified azetidine product into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and spectral resolution.
-
-
Data Acquisition (¹H NMR):
-
Select a standard single-pulse experiment.
-
Set the appropriate spectral width to encompass all expected proton signals.
-
Use a 30° pulse angle to allow for a shorter relaxation delay (typically 1-2 seconds) between scans.
-
Acquire a sufficient number of scans (typically 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different protons.
-
Data Presentation: Characteristic NMR Data for Azetidine Rings
The strained nature of the azetidine ring influences its NMR parameters. The following table provides typical ranges for ¹H and ¹³C NMR chemical shifts and key coupling constants for substituted azetidines.
| Atom/Proton | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| C2/C4 (CH₂) | 2.0 - 4.0 | 45 - 65 | Highly dependent on N- and C-substituents. Protons are often diastereotopic. |
| C3 (CH₂) | 1.8 - 3.0 | 20 - 40 | Less influenced by the nitrogen atom compared to C2/C4. |
| H2/H4 & H3 | - | - | ³J(cis) > ³J(trans) is a key diagnostic tool for stereochemistry. |
| cis coupling | - | - | Typically 5.8 - 8.9 Hz.[4] |
| trans coupling | - | - | Typically smaller, in the range of 5.8 - 7.9 Hz for some derivatives.[4] For azetidin-2-ones, trans coupling is significantly smaller (0-2.5 Hz).[7] |
Visualization: Logical Workflow for Stereochemical Determination by NMR
Caption: Logical workflow for determining the stereochemistry of a 2,3-disubstituted azetidine using NMR.
Mass Spectrometry: Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a rapid and highly sensitive technique that provides two crucial pieces of information for structural validation: the precise molecular weight of the compound and its fragmentation pattern, which can offer clues about its structure.
The Causality Behind Experimental Choices in MS
-
Ionization Technique: The choice of ionization method is critical.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for most azetidine derivatives, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is the preferred method for accurate mass determination to confirm the elemental composition.
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. While it may not always show a strong molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the molecule.[10]
-
-
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental formula of a novel azetidine product. By measuring the mass-to-charge ratio to several decimal places, it's possible to distinguish between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: ESI-MS Analysis of an Azetidine Product
-
Sample Preparation:
-
Prepare a dilute solution of the azetidine product (typically 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be of high purity (LC-MS grade) to avoid interfering signals.
-
A small amount of an acid (e.g., 0.1% formic acid) is often added to the solvent to promote protonation and the formation of [M+H]⁺ ions.
-
-
Instrument Setup:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the azetidine product.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy (typically <5 ppm).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
For HRMS data, use the measured accurate mass to calculate the elemental composition and compare it with the theoretical formula.
-
Data Presentation: Common Fragmentation Pathways for Azetidines
The fragmentation of the azetidine ring in EI-MS is often driven by the cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) to form stable carbocations or radical cations. The strained four-membered ring can also undergo ring-opening followed by fragmentation.
| Fragmentation Type | Description | Common Fragment Ions |
| Alpha-Cleavage | Cleavage of a C-C bond adjacent to the nitrogen atom. This is a dominant pathway for N-alkyl and N-aryl azetidines.[11][12] | Loss of substituents from the carbon atoms of the ring. |
| Ring Opening | Cleavage of a C-N or C-C bond within the ring, followed by further fragmentation. | Can lead to the loss of ethene or other small neutral molecules. |
| Loss of Substituents | Cleavage of bonds connecting substituents to the azetidine ring. | Fragments corresponding to the substituents themselves. |
Visualization: General MS Fragmentation Workflow
Caption: Conceptual workflow of fragmentation in mass spectrometry for an azetidine product.
Single-Crystal X-ray Crystallography: The Definitive Answer for 3D Structure
When an unambiguous determination of the three-dimensional structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the gold standard.[1] It provides a precise map of atomic positions, bond lengths, and bond angles in the solid state.
The Causality Behind the Crystallography Workflow
-
Crystallization - The Critical Bottleneck: The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions, with no significant imperfections).[13] This process involves slowly bringing a supersaturated solution of the pure compound to a state of minimum solubility.[6] The choice of solvent or solvent system is crucial and often determined empirically through screening various conditions. For difficult-to-crystallize small molecules, co-crystallization with a "chaperone" molecule can be a successful strategy.[2]
-
Data Collection: The crystal is mounted and cooled in a stream of cold nitrogen to minimize thermal motion. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded.[13]
-
Structure Solution and Refinement: The diffraction data is used to generate an electron density map of the molecule. A structural model is then built into this map and refined to best fit the experimental data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Ensure the azetidine product is of high purity (>98%).
-
Screen for crystallization conditions using techniques such as slow evaporation, vapor diffusion, or solvent layering with a variety of solvents and solvent mixtures.
-
Select a single, well-formed crystal under a microscope.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the crystal in a diffractometer and cool it to a low temperature (typically 100 K).
-
Collect diffraction data as the crystal is rotated in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.
-
Validate the final structure using established crystallographic metrics.
-
Data Presentation: Key Crystallographic Parameters
The output of an X-ray crystallographic analysis is a set of atomic coordinates that can be visualized as a 3D model. Key parameters reported in a crystallographic information file (CIF) include:
| Parameter | Description |
| Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. |
| Bond Angles (°) ** | The angles formed by three connected atoms. |
| Torsion Angles (°) ** | The dihedral angles that define the conformation of the molecule. |
| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral molecule. |
Chiral Analysis: Quantifying Enantiomeric Purity
For chiral azetidine products, determining the enantiomeric excess (ee) or enantiomeric ratio (er) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[13][14]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection:
-
Mobile Phase Optimization:
-
Develop a mobile phase that provides good separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Screen different ratios of the mobile phase components to optimize the resolution and retention times.
-
-
Analysis:
-
Prepare a solution of the azetidine product in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.
-
Conclusion: An Integrated Approach to Validation
No single analytical technique provides a complete picture of an azetidine product's structure. A robust validation strategy relies on the synergistic use of multiple orthogonal methods. NMR spectroscopy serves as the workhorse for determining the covalent structure and relative stereochemistry in solution. Mass spectrometry provides rapid and accurate confirmation of the molecular weight and elemental composition. Finally, when an absolute and unambiguous 3D structure is required, single-crystal X-ray crystallography offers the definitive answer. By understanding the strengths, limitations, and underlying principles of each technique, researchers can design and execute a comprehensive analytical workflow that ensures the structural integrity of their novel azetidine products, paving the way for successful drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Benchmarking (R)-2-Aminomethyl-1-boc-azetidine: A Comparative Guide for Strategic Drug Design
In the intricate process of drug discovery, the selection of chiral building blocks is a foundational decision that profoundly influences the trajectory of a lead optimization campaign. These molecular scaffolds dictate the three-dimensional arrangement of pharmacophoric elements, which in turn governs binding affinity, selectivity, and the all-important ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. Among the expanding arsenal of chiral synthons, (R)-2-Aminomethyl-1-boc-azetidine has garnered significant attention. This guide provides a detailed, evidence-based comparison of this versatile building block against other prevalent chiral amines, offering experimental insights to inform rational molecular design.
The Strategic Value of Azetidines in Modern Medicinal Chemistry
Historically, five- and six-membered saturated nitrogen heterocycles, such as pyrrolidines and piperidines, have been the workhorses of medicinal chemistry.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has catalyzed the exploration of strained four-membered rings. Azetidines, once considered synthetically challenging, are now recognized for the unique advantages they confer.[3][4][5]
The constrained nature of the azetidine ring imparts a greater degree of conformational rigidity compared to its larger ring counterparts.[6] This pre-organization of substituents can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.[6] Furthermore, the azetidine motif can serve as a bioisostere for other groups, offering a means to modulate physicochemical properties such as solubility and metabolic stability.[3]
Profile of a Rising Star: this compound
This compound is a bifunctional building block that presents two orthogonal points for chemical elaboration. The primary amine at the 2-position is a versatile handle for a variety of transformations, including amide bond formation, reductive amination, and sulfonylation. The Boc-protected nitrogen within the ring provides a latent secondary amine that can be unmasked under acidic conditions for further diversification.
Head-to-Head Comparison: Physicochemical and Structural Properties
The choice of a chiral building block is often a multi-parameter optimization problem. Below is a comparative analysis of this compound against other commonly used chiral building blocks.
| Building Block | Molecular Weight ( g/mol ) | clogP | Topological Polar Surface Area (Ų) | Key Structural Features |
| This compound | 186.25 | ~0.9 | 55.6[7] | Rigid, planar-like core; well-defined substituent vectors |
| (S)-1-Boc-3-aminopyrrolidine | 186.25 | ~0.4 | 55.6 | Flexible envelope/twist conformations |
| (R)-3-Amino-1-boc-piperidine | 200.28 | ~1.1 | 41.5 | Chair/boat/twist-boat conformations |
| (R)-Boc-prolinamine | 200.28 | ~0.8 | 64.8 | Constrained bicyclic-like structure |
Table 1: Comparative Physicochemical Properties. clogP and TPSA values are calculated estimates and can vary based on the algorithm used.
The data in Table 1 underscores the unique profile of the azetidine building block. Its compact size and intermediate lipophilicity make it an attractive option for navigating the often-conflicting demands of potency and favorable drug-like properties. The inherent rigidity of the azetidine scaffold is a key differentiator, offering a level of structural definition that is not as readily achieved with the more flexible pyrrolidine and piperidine rings.[1]
Experimental Benchmark: A Comparative Library Synthesis
To provide a practical context for the selection of these building blocks, we present a representative workflow for a parallel library synthesis. This study was designed to compare the performance of this compound with (S)-1-Boc-3-aminopyrrolidine in a standard amide coupling reaction, a cornerstone of many drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Azetidines [manu56.magtech.com.cn]
- 6. Azetidines - Enamine [enamine.net]
- 7. 1-Boc-2-Amino-azetidine | C8H16N2O2 | CID 44890828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Understanding the Compound: Hazard Profile of (R)-2-Aminomethyl-1-boc-azetidine
An In-Depth Guide to the Proper Disposal of (R)-2-Aminomethyl-1-boc-azetidine
Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This risk assessment informs every subsequent step of the waste management process, from selecting personal protective equipment (PPE) to segregating waste streams.
This compound is a substituted azetidine derivative commonly used in synthetic organic chemistry. Based on available Safety Data Sheets (SDS), the compound presents several health hazards.[1][2]
Key Hazards:
-
Harmful: The compound is harmful if swallowed, if it comes into contact with skin, or if inhaled.[1][2]
-
Irritant: It is known to cause significant skin and eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation may lead to irritation of the respiratory system.[1][2]
-
Combustion Products: During a fire, it can decompose to emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][3]
This hazard profile dictates that this compound and any materials contaminated with it must be treated as hazardous waste. Direct disposal into standard trash or down the drain is strictly prohibited and violates regulatory standards.[4][5]
The Regulatory Landscape: A Foundation of Compliance
The disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[6][7][8] The RCRA establishes a "cradle-to-grave" management system, meaning that the generator of the hazardous waste is responsible for it from its creation to its ultimate disposal.[9]
This guide is designed to align with the core principles of RCRA, but it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific local and state requirements, which may be more stringent than federal law.[1]
Core Principles of Chemical Waste Management
Effective and safe disposal is built upon a foundation of systematic waste management. These principles should be integrated into all laboratory workflows involving this compound.
-
Waste Minimization: The most effective disposal strategy is to generate less waste. This can be achieved by ordering only the necessary quantities of the chemical and optimizing experimental scales.[10]
-
Segregation: Never mix incompatible waste streams. This compound waste should be segregated from other chemical wastes unless they are known to be compatible. For example, store it separately from acids and oxidizing agents.[4][11]
-
Container Integrity: Waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[4][12] The original product container is often a suitable choice for the pure, unreacted waste.[11]
-
Clear Labeling: All waste containers must be accurately and clearly labeled with their contents to ensure proper handling and to prevent accidental mixing of incompatible chemicals.[11][12]
Step-by-Step Disposal Protocol for this compound
This section provides a detailed, procedural workflow for managing and disposing of waste streams containing this compound.
Step 1: Identify and Segregate Waste Streams
Proper segregation at the point of generation is the most critical step.[4] Identify all materials that have come into contact with the compound and separate them into the appropriate waste categories.
| Waste Type | Description | Disposal Container |
| Unused/Expired Product | Pure this compound in its original container. | The original, securely sealed container. Affix a hazardous waste label over the original product label. |
| Contaminated Solid Waste | Items such as gloves, absorbent pads, weigh boats, and pipette tips contaminated with the compound. | A designated, labeled, leak-proof container, often a plastic-lined cardboard box or a dedicated plastic drum.[12] |
| Contaminated Labware | Glassware (e.g., flasks, beakers) and other reusable equipment that cannot be effectively decontaminated. | Puncture-proof container specifically for sharp or breakable items, clearly labeled as hazardous waste. |
| Aqueous Solutions | Waste solutions from experimental workups containing the compound. | A dedicated, labeled, and sealed liquid waste container (e.g., a high-density polyethylene carboy). Do not mix with other solvent waste unless compatibility is confirmed. |
| Organic Solvent Solutions | Solutions of the compound in organic solvents. | A dedicated, labeled, and sealed solvent waste container. Segregate halogenated and non-halogenated solvent waste streams as per your institution's policy. |
Step 2: Select and Label Waste Containers
The choice of container is crucial for preventing leaks and reactions.
-
Chemical Compatibility: Use containers made of materials that are non-reactive with amines and any solvents present. High-density polyethylene (HDPE) is a common and suitable choice for liquid waste.[10][12] Avoid metal containers for acidic or basic solutions.[12]
-
Labeling: Immediately upon starting a waste container, affix a hazardous waste label provided by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration or percentage of all components in the container.[11]
-
The date accumulation started.
-
The specific hazards associated with the waste (e.g., Harmful, Irritant).
-
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[10][11]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Secondary Containment: All waste containers in the SAA should be placed in a secondary containment bin or tray to contain any potential leaks.[12]
-
Container Management: Keep waste containers securely closed except when adding waste.[11]
-
Volume Limits: Be aware of SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[10]
Step 4: Arrange for Waste Pickup
Once a waste container is full or is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Ensure the waste label is complete and accurate.
-
Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online portal or by contacting the EHS office directly.
-
Do not move the waste outside of your laboratory. Trained EHS personnel will handle the transportation to the central accumulation facility for final treatment and disposal.[13]
Decontamination and Spill Management
Effective decontamination and spill response are integral to the safe handling of this compound.
Work Surface Decontamination
After handling the compound, decontaminate work surfaces (e.g., fume hood sash and base) with a suitable solvent (such as ethanol or isopropanol, if compatible with the surface) and then wash with soap and water. All cleaning materials, such as wipes or paper towels, must be disposed of as contaminated solid waste.[12]
Spill Response
In the event of a small spill within a fume hood:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Contain the spill using an absorbent material (e.g., spill pads or vermiculite).
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the area as described above.
-
For large spills or spills outside of a containment area, evacuate the lab immediately and contact your institution's EHS emergency line.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. acs.org [acs.org]
- 6. epa.gov [epa.gov]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling (R)-2-Aminomethyl-1-boc-azetidine
A Researcher's Guide to Safely Handling (R)-2-Aminomethyl-1-boc-azetidine
An Essential Framework for Laboratory Safety and Product Stewardship
As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to not only achieve their scientific goals but to do so in the safest manner possible. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal protocols for this compound (CAS RN: 887626-82-6). This compound is a valuable building block in medicinal chemistry, and its proper handling is paramount to ensuring a safe and productive laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled .[1]
The signal word for this compound is "Warning".[1][3] These classifications underscore the importance of stringent adherence to the safety protocols outlined in this guide.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[4] | To protect against splashes and aerosols that can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][4] | To prevent skin contact, which can be harmful and cause irritation.[1][2] |
| Body Protection | A lab coat or a disposable gown made of a resistant material.[2][4] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge is necessary if working in an area with inadequate ventilation or when there is a potential for aerosol generation.[2][4] | To prevent inhalation, which can be harmful and cause respiratory tract irritation.[1][2] |
It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.
Safe Handling and Operational Workflow
Adherence to a structured workflow is critical for minimizing exposure risk. The following step-by-step guide provides a framework for the safe handling of this compound from receipt to disposal.
Pre-Handling Preparations
-
Information Review: Before handling the compound, thoroughly read and understand the Safety Data Sheet (SDS).[1][2][5]
-
Work Area Setup: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[6] Have all necessary equipment, including spill cleanup materials, readily accessible.
-
Emergency Equipment Check: Verify that the safety shower and eyewash station are accessible and in good working order.[1][2]
Handling the Compound
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the liquid, use a calibrated pipette or a syringe to ensure accuracy and minimize the risk of spills. Avoid pouring directly from the storage container.
-
During Use: Keep the container tightly closed when not in use.[1] Avoid actions that could generate aerosols. If heating the compound, do so in a well-ventilated area and with appropriate engineering controls.
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Below is a visual representation of the recommended safe handling workflow.
Caption: A logical workflow for the safe handling of this compound.
Storage and Disposal: Ensuring Long-Term Safety
Proper storage and disposal are crucial components of the chemical safety lifecycle.
Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
The recommended storage temperature is in a freezer or refrigerator.[3][7]
Disposal
-
Dispose of waste this compound and any contaminated materials as hazardous waste.[1][2]
-
All disposal activities must be in compliance with local, state, and federal regulations.[2] Do not pour waste down the drain.[1]
-
Use a licensed professional waste disposal service to dispose of this material.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[1] Call a poison center or doctor if you feel unwell.[1]
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material.[1] Collect the absorbed material into a suitable container for disposal.
By integrating these safety protocols into your daily laboratory operations, you can confidently and safely unlock the scientific potential of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
